2-Hydroxybutyl methacrylate
描述
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Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-hydroxybutyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVADDDOVGMCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402190 | |
| Record name | 2-HYDROXYBUTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-51-8 | |
| Record name | 2-Hydroxybutyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybutyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYBUTYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxybutyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBUTYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3WK54I49F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Hydroxybutyl methacrylate chemical properties and structure
An In-depth Technical Guide to 2-Hydroxybutyl Methacrylate: Chemical Properties, Structure, and Applications
Introduction
This compound (2-HBMA) is a bifunctional monomer belonging to the hydroxyalkyl methacrylate family. It is an ester of methacrylic acid and is characterized by the presence of both a polymerizable methacrylate group and a reactive hydroxyl group.[1][2] This unique structure allows it to be a versatile building block in polymer synthesis, enabling the creation of materials with tailored properties. While its close relative, 2-hydroxyethyl methacrylate (HEMA), is widely known for its use in hydrogels and contact lenses, 2-HBMA offers distinct advantages due to its longer alkyl chain, which imparts increased hydrophobicity and flexibility to the resulting polymers.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Isomerism
The molecular structure of this compound consists of a methacrylate functional group, which is highly reactive towards free-radical polymerization, and a butyl chain with a hydroxyl group at the second position.[1] The IUPAC name for this primary structure is 2-hydroxybutyl 2-methylprop-2-enoate.[1][3] However, it is important to note that commercial 2-HBMA is often supplied as a mixture of isomers, including 1-hydroxybutan-2-yl 2-methylprop-2-enoate.[4] The presence of these isomers can influence the polymerization kinetics and the final properties of the polymer.
The key structural features are:
-
Methacrylate Group: Provides the site for polymerization, allowing the formation of long polymer chains.[1]
-
Hydroxyl Group: Offers a site for secondary reactions such as esterification, crosslinking, and hydrogen bonding, which can be used to modify the polymer's properties.[1][2]
-
Butyl Chain: The four-carbon alkyl chain contributes to the hydrophobicity and flexibility of the monomer and the resulting polymer.[2]
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxybutyl 2-methylprop-2-enoate | [1][3] |
| CAS Number | 13159-51-8 (for the 2-hydroxybutyl isomer) | [1][3][5] |
| 29008-35-3 (for a mixture of isomers) | [4] | |
| Molecular Formula | C₈H₁₄O₃ | [1][3][5] |
| Molecular Weight | 158.19 g/mol | [1][3] |
| Density | 1.006 - 1.008 g/cm³ at 25 °C | [5] |
| Boiling Point | 180 °C (lit.) | |
| 45 °C at 25 Torr | [5] | |
| Flash Point | 94 °C | [5] |
| Refractive Index | n20/D 1.447 - 1.45 (lit.) | [5] |
| Vapor Pressure | 0.00801 mmHg at 25°C | [5] |
| SMILES | CCC(COC(=O)C(=C)C)O | [1] |
| InChI | InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3 | [1][3] |
| InChI Key | IEVADDDOVGMCSI-UHFFFAOYSA-N | [1][3] |
Synthesis and Key Reactions
Synthesis
The primary industrial method for synthesizing this compound is the acid-catalyzed esterification of methacrylic acid with 1,2-butanediol.[2] This is a reversible condensation reaction where water is produced as a byproduct. To drive the reaction towards the formation of the ester, water is typically removed as it forms, often through azeotropic distillation.[2]
Key aspects of the synthesis include:
-
Reactants: Methacrylic acid and 1,2-butanediol.
-
Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used.[1]
-
Inhibitor: A polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), is added to prevent the premature polymerization of the methacrylate monomer during synthesis and storage.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, generally between 70 and 90°C.[2]
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions
This compound can undergo several important reactions:
-
Free-Radical Polymerization: The carbon-carbon double bond in the methacrylate group readily participates in free-radical polymerization to form poly(this compound). This is the most common reaction and is fundamental to its use in coatings, adhesives, and biomedical materials.[1]
-
Esterification and Transesterification: The hydroxyl group on the butyl chain can react with carboxylic acids or other esters to form new esters. This allows for the post-polymerization modification of materials.[1]
-
Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed, breaking the monomer down into methacrylic acid and 2-hydroxybutanol.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol is a generalized procedure based on the common synthesis route for hydroxyalkyl methacrylates.[2][6]
-
Materials:
-
Methacrylic acid (1.0 mol)
-
1,2-Butanediol (1.2 mol, slight excess to drive the reaction)
-
p-Toluenesulfonic acid (0.02 mol, catalyst)
-
Monomethyl ether hydroquinone (MEHQ, 200 ppm, inhibitor)
-
Toluene (as azeotropic solvent)
-
-
Apparatus:
-
A four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap.
-
-
Procedure:
-
Charge the flask with methacrylic acid, 1,2-butanediol, p-toluenesulfonic acid, MEHQ, and toluene.
-
Heat the mixture to reflux (approximately 90-110°C) with continuous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap. The reaction is monitored by the amount of water collected.
-
Continue the reaction until the theoretical amount of water has been collected (indicating completion of the esterification).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure.
-
Purify the crude 2-HBMA by vacuum distillation to obtain the final product.
-
Protocol 2: Analysis by Thin-Layer Chromatography (TLC)
While a specific protocol for 2-HBMA is not detailed in the search results, a method for the closely related 2-hydroxyethyl methacrylate (HEMA) can be adapted for qualitative analysis and purity assessment.[7]
-
Materials:
-
Silica gel TLC plates
-
Mobile Phase: A mixture of n-hexane and diethyl ether (1:1, v/v).
-
Sample of synthesized 2-HBMA dissolved in a suitable solvent (e.g., dichloromethane).
-
Visualization agent (e.g., potassium permanganate stain or iodine chamber).
-
-
Procedure:
-
Spot a small amount of the dissolved 2-HBMA sample onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is near the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate and visualize the spots using the chosen visualization agent.
-
The presence of multiple spots would indicate impurities, and the retention factor (Rf) can be calculated for the main product spot.
-
References
- 1. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]
- 2. This compound | 13159-51-8 | Benchchem [benchchem.com]
- 3. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. 2-Hydroxyethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 7. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of Poly(2-Hydroxybutyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2-hydroxybutyl methacrylate) (p(2-HBMA)) is a hydrophilic polymer belonging to the family of poly(hydroxyalkyl methacrylates). Its unique properties, stemming from the presence of a hydroxyl group and a butyl ester group, make it a material of significant interest for a range of applications, including biomedical devices, drug delivery systems, and advanced coatings. This technical guide provides a detailed overview of the core physical properties of p(2-HBMA), offering insights into its thermal, optical, and solubility characteristics. While specific experimental data for the homopolymer is not extensively available in public literature, this guide extrapolates expected properties based on trends observed in homologous polymers such as poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxypropyl methacrylate) (PHPMA). Furthermore, it outlines detailed experimental protocols for the characterization of these properties, providing a framework for researchers to generate specific data for their p(2-HBMA) systems.
Introduction
The field of biomedical materials is in continuous pursuit of polymers with tailored properties that can mimic biological environments and perform specific functions. Poly(hydroxyalkyl methacrylates) have emerged as a prominent class of such materials, with poly(2-hydroxyethyl methacrylate) (PHEMA) being a benchmark due to its successful application in soft contact lenses.[1] Poly(this compound), the subject of this guide, is a close analog of PHEMA, featuring an extended alkyl chain in its ester group. This structural modification is anticipated to impart increased hydrophobicity and flexibility to the polymer, thereby expanding its potential applications into areas requiring different mechanical and solubility profiles.[2]
The presence of the hydroxyl group in the repeating unit of p(2-HBMA) is a key feature, as it provides a site for hydrogen bonding and potential post-polymerization modification.[2] This functionality influences the polymer's interaction with water and other polar solvents, its thermal properties, and its potential for creating copolymers with tunable characteristics.[2]
This guide serves as a foundational resource for professionals working with or considering the use of p(2-HBMA). It consolidates the expected physical properties, provides methodologies for their determination, and offers a comparative context with related polymers.
Core Physical Properties
The physical properties of a polymer are critical determinants of its processing, performance, and end-use applications. For p(2-HBMA), these properties are influenced by factors such as molecular weight, polydispersity, and the presence of the hydroxyl group.
Data Summary
The following tables summarize the expected and known physical properties of poly(this compound) and its monomer. It is important to note that the data for the polymer are largely extrapolated from trends observed in the poly(hydroxyalkyl methacrylate) series, as specific literature values for the homopolymer are scarce.
| Property | Expected Value / Trend | Significance |
| Glass Transition Temperature (Tg) | Expected to be lower than PHEMA (~80-110 °C) and PHPMA (~76-95 °C) | Defines the transition from a rigid, glassy state to a more flexible, rubbery state, impacting mechanical properties and processing temperatures. |
| Molecular Weight (Mw, Mn) | Application-dependent, typically in the range of 10,000 - 1,000,000 g/mol | Influences mechanical strength, viscosity, and solubility. |
| Polydispersity Index (PDI) | Typically > 1.5 for free radical polymerization; can be < 1.5 with controlled polymerization techniques | Indicates the breadth of the molecular weight distribution, affecting material homogeneity and properties. |
| Refractive Index (n) | Expected to be in the range of 1.48 - 1.52 | Crucial for optical applications such as contact lenses and coatings. |
| Solubility | Soluble in polar organic solvents (e.g., lower alcohols, DMF, DMSO); limited solubility in water | Determines suitable solvents for processing, casting, and purification. |
Table 1: Expected Physical Properties of Poly(this compound)
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Density | ~1.05 g/cm³ | [3] |
| Boiling Point | ~150 °C | [3] |
| Solubility in Water | Moderate | [3] |
Table 2: Physical Properties of this compound Monomer
Experimental Protocols
Accurate characterization of the physical properties of p(2-HBMA) is essential for its effective application. The following sections provide detailed methodologies for key experiments.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To measure the temperature at which p(2-HBMA) transitions from a glassy to a rubbery state.
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. A nitrogen atmosphere is typically used to prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: The sample is heated from room temperature to a temperature well above the expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.
-
Diagram:
Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of p(2-HBMA).
Methodology:
-
Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) to a known concentration (typically 1-2 mg/mL). The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Instrument Setup: The GPC system is equipped with a suitable column set for the expected molecular weight range and a refractive index (RI) detector. The system is equilibrated with the mobile phase until a stable baseline is achieved.
-
Calibration: The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve of log(molecular weight) versus elution volume.
-
Analysis: The prepared polymer solution is injected into the GPC system. The elution profile is recorded, and the molecular weight parameters (Mn, Mw, and PDI) are calculated from the calibration curve.
Diagram:
Determination of Refractive Index
Objective: To measure the refractive index of a p(2-HBMA) film.
Methodology:
-
Sample Preparation: A thin, optically clear film of p(2-HBMA) is prepared by solution casting or spin coating onto a suitable substrate (e.g., a glass slide). The film is thoroughly dried to remove any residual solvent.
-
Measurement: An Abbe refractometer or an ellipsometer can be used.
-
Abbe Refractometer: A small piece of the polymer film is placed on the prism of the refractometer. A drop of a suitable contact liquid with a refractive index higher than the polymer may be used to ensure good optical contact. The refractive index is read directly from the instrument's scale.
-
Ellipsometry: This technique measures the change in polarization of light upon reflection from the sample surface and can provide highly accurate measurements of both refractive index and film thickness.
-
Diagram:
Determination of Solubility
Objective: To assess the solubility of p(2-HBMA) in a range of solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, isopropanol, acetone, THF, DMF, DMSO, toluene, hexane).
-
Qualitative Assessment:
-
A small amount of the polymer (e.g., 10 mg) is placed in a vial with a larger volume of the test solvent (e.g., 1 mL).
-
The mixture is agitated at room temperature for a set period (e.g., 24 hours).
-
The solubility is visually assessed as soluble (clear solution), partially soluble (swollen or partially dissolved), or insoluble (no change).
-
-
Quantitative Assessment (for soluble systems):
-
A saturated solution is prepared by adding an excess of the polymer to a known volume of the solvent.
-
The solution is agitated until equilibrium is reached.
-
The undissolved polymer is removed by filtration or centrifugation.
-
A known volume of the clear supernatant is taken, the solvent is evaporated, and the mass of the dissolved polymer is determined. The solubility is then expressed as g/L or mg/mL.
-
Diagram:
Conclusion
Poly(this compound) holds considerable promise as a versatile hydrophilic polymer for a variety of advanced applications. While a comprehensive dataset of its physical properties is yet to be fully established in the scientific literature, this guide provides a robust framework for understanding its expected behavior based on the well-characterized properties of its polymer analogs. The detailed experimental protocols presented herein offer researchers and drug development professionals the necessary tools to accurately characterize p(2-HBMA) and tailor its properties for specific applications. Further research into the homopolymer and its copolymers will undoubtedly unveil new opportunities for this promising material in the fields of biomedical engineering, pharmaceuticals, and materials science.
References
2-Hydroxybutyl methacrylate CAS number and molecular weight
An In-Depth Technical Guide to 2-Hydroxybutyl methacrylate
This technical guide provides essential information regarding this compound, focusing on its Chemical Abstracts Service (CAS) number and molecular weight. This information is critical for researchers, scientists, and drug development professionals for substance identification, inventory management, and experimental design.
Core Properties of this compound
This compound is an ester of methacrylic acid.[1] It is characterized by a bifunctional molecular architecture, containing both a methacryloyl group that can undergo free-radical polymerization and a hydroxyl group on the butyl chain that allows for other chemical reactions like esterification.[1]
Quantitative Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 13159-51-8 | [1][2][3][4][5] |
| Molecular Weight | 158.19 g/mol | [1][2][5][6] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4] |
| IUPAC Name | 2-hydroxybutyl 2-methylprop-2-enoate | [1][3] |
| Density | 1.008 g/cm³ | [3] |
| Boiling Point | 237.4°C at 760 mmHg | [3] |
| Flash Point | 94°C | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are not provided in the search results. However, the principal industrial route for its synthesis is the acid-catalyzed esterification of methacrylic acid with 1,2-butanediol.[2] This reaction is reversible, and the equilibrium is typically shifted towards the product by removing the water that is formed during the reaction.[2]
Visualization of Core Data
The following diagram illustrates the relationship between the compound and its key identifiers.
References
- 1. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]
- 2. This compound | 13159-51-8 | Benchchem [benchchem.com]
- 3. chemnet.com [chemnet.com]
- 4. echemi.com [echemi.com]
- 5. Hydroxybutyl methacrylate, mixture of isomers 94 29008-35-3 [sigmaaldrich.com]
- 6. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-Hydroxybutyl Methacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-Hydroxybutyl methacrylate (2-HBMA) in various organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide utilizes the principles of Hansen Solubility Parameters (HSP) to predict the solubility of 2-HBMA. This approach provides a robust framework for solvent selection and understanding the intermolecular forces governing solubility.
Introduction to this compound and its Solubility
This compound (2-HBMA) is a functional monomer used in the synthesis of a wide range of polymers for biomedical and industrial applications. Its chemical structure, featuring a methacrylate group, a hydroxyl group, and a butyl chain, imparts a unique combination of reactive potential and physicochemical properties. The solubility of 2-HBMA in organic solvents is a critical parameter for its polymerization, formulation, and application, influencing reaction kinetics, polymer properties, and final product performance.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. The primary intermolecular forces at play are dispersion forces, polar forces, and hydrogen bonding.
Predicting Solubility: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a powerful method for predicting the solubility of a substance in a given solvent.[1][2] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each substance can be represented as a point in a three-dimensional "Hansen space." The distance (Ra) between the solute (2-HBMA) and a solvent in this space is a measure of their dissimilarity. A smaller distance indicates a higher likelihood of solubility. The interaction radius (R₀) of the solute defines a sphere of good solubility; solvents that fall within this sphere are likely to be good solvents for the solute.
Estimated Hansen Solubility Parameters for this compound
Estimated HSP for this compound (2-HBMA):
| Parameter | Estimated Value (MPa⁰⁵) |
| δd (Dispersion) | 17.0 |
| δp (Polar) | 8.5 |
| δh (Hydrogen Bonding) | 10.0 |
Hansen Solubility Parameters of Common Organic Solvents
The following table presents the Hansen Solubility Parameters for a range of common organic solvents.
| Solvent | δd (Dispersion) (MPa⁰⁵) | δp (Polar) (MPa⁰⁵) | δh (Hydrogen Bonding) (MPa⁰⁵) |
| Alcohols | |||
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| n-Butanol | 16.0 | 5.7 | 15.8 |
| Ketones | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 |
| Cyclohexanone | 17.8 | 6.3 | 5.1 |
| Esters | |||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Butyl Acetate | 15.8 | 3.7 | 6.3 |
| Aromatic Hydrocarbons | |||
| Toluene | 18.0 | 1.4 | 2.0 |
| Xylene | 17.8 | 1.0 | 3.1 |
| Other Solvents | |||
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
Data compiled from various sources.
Predicted Solubility of 2-HBMA in Organic Solvents
Based on a comparison of the estimated HSP of 2-HBMA with the known HSP of the solvents, the following table predicts the solubility. A lower "Ra" value (Hansen distance) suggests better solubility.
| Solvent | Predicted Solubility | Rationale (Comparison of HSP) |
| Alcohols | ||
| Methanol | Good | Close match in δp and δh, though δd is slightly lower. |
| Ethanol | Very Good | Excellent match across all three parameters. |
| Isopropanol | Very Good | Excellent match across all three parameters. |
| n-Butanol | Excellent | Very close match across all three parameters. |
| Ketones | ||
| Acetone | Good | Good match in δd and δp, but lower δh. |
| Methyl Ethyl Ketone (MEK) | Moderate | Good match in δd, but lower δp and δh. |
| Cyclohexanone | Moderate | Good match in δd, but lower δp and δh. |
| Esters | ||
| Ethyl Acetate | Good | Good match in δd and δp, but lower δh. |
| Butyl Acetate | Moderate | Good match in δd, but lower δp and δh. |
| Aromatic Hydrocarbons | ||
| Toluene | Poor | Mismatch in δp and δh. |
| Xylene | Poor | Mismatch in δp and δh. |
| Other Solvents | ||
| Tetrahydrofuran (THF) | Very Good | Excellent match across all three parameters. |
| N,N-Dimethylformamide (DMF) | Excellent | Very close match across all three parameters. |
| Dimethyl Sulfoxide (DMSO) | Good | Good match in δd and δh, but higher δp. |
| Chloroform | Moderate | Good match in δd, but mismatch in δp and δh. |
| Dichloromethane | Good | Good match in δd and δp, but lower δh. |
| n-Hexane | Insoluble | Large mismatch in all parameters. |
Experimental Protocol for Determining Solubility
While specific experimental data for 2-HBMA is lacking, a general and robust protocol for determining the solubility of a liquid monomer in an organic solvent can be described. The following method is based on the isothermal equilibrium technique.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Calibrated thermometers
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Syringes and filters (PTFE, 0.22 µm)
-
Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Standards: Prepare a series of standard solutions of known concentrations of 2-HBMA in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation: Add an excess amount of 2-HBMA to a known volume or mass of the solvent in a glass vial. The presence of a distinct second phase (undissolved 2-HBMA) should be visible.
-
Equilibration: Seal the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of an excess solute phase.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the two phases to separate completely.
-
Sampling: Carefully withdraw a sample from the upper solvent phase using a syringe. Avoid disturbing the lower solute phase.
-
Filtration: Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean, dry vial. This step is crucial to remove any undissolved micro-droplets of 2-HBMA.
-
Dilution (if necessary): Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using the pre-calibrated analytical instrument (GC, HPLC, or UV-Vis) to determine the concentration of 2-HBMA.
-
Calculation: Calculate the solubility of 2-HBMA in the solvent at the specified temperature, expressed in units such as g/100 mL, mol/L, or weight %.
Diagram of Experimental Workflow
Caption: Workflow for the experimental determination of 2-HBMA solubility.
Visualization of Hansen Solubility Parameters
The following diagram illustrates the concept of the Hansen solubility sphere.
References
Unraveling the Thermal Behavior of 2-Hydroxybutyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal stability and degradation profile of 2-Hydroxybutyl methacrylate (2-HBMA), a key monomer in the development of advanced biomaterials and drug delivery systems. While direct, comprehensive studies on the homopolymer of 2-HBMA are limited, this document leverages extensive data from closely related poly(hydroxyalkyl methacrylates), such as poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxypropyl methacrylate) (PHPMA), to provide a robust understanding of its expected thermal characteristics. The structural similarities among these polymers allow for reliable extrapolation of their degradation mechanisms and thermal performance.
Thermal Stability Analysis
The thermal stability of poly(this compound) (P(2-HBMA)) is a critical parameter for its processing and application, particularly in drug delivery systems where thermal sterilization or processing may be required. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key information about the onset of decomposition, the rate of degradation, and the temperature at which maximum degradation occurs. For poly(methacrylates), thermal degradation typically proceeds via depolymerization to the constituent monomer.
Based on comparative studies of similar poly(hydroxyalkyl methacrylates), the thermal decomposition of P(2-HBMA) is expected to occur in a single primary step. A study comparing PHEMA and its isomer, poly(2-hydroxypropyl methacrylate) (PHPMA), revealed very similar initial decomposition temperatures (IDT) of 195°C and 196°C, respectively, with temperatures of maximum decomposition rate (Tmax) at 272°C and 275°C, respectively[1]. This suggests that the length of the alkyl chain in the hydroxyalkyl group has a minimal effect on the initiation of thermal degradation.
Table 1: Comparative TGA Data for Poly(hydroxyalkyl methacrylates) in a Nitrogen Atmosphere
| Polymer | Initial Decomposition Temperature (IDT) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Residue at 450°C (%) |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 195 | 272 | 2 |
| Poly(2-hydroxypropyl methacrylate) (PHPMA) | 196 | 275 | 7 |
Data extrapolated from a comparative study on PHEMA and PHPMA, which are close structural analogs of P(2-HBMA)[1].
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For amorphous polymers like P(2-HBMA), the most significant thermal event observed by DSC is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This parameter is crucial for understanding the mechanical properties of the polymer at different temperatures. For PHEMA, the glass transition temperature has been reported to be around 80°C[2]. It is anticipated that P(2-HBMA) would exhibit a similar Tg.
Degradation Mechanism and Products
The thermal degradation of poly(alkyl methacrylates) is well-understood to proceed primarily through a depolymerization mechanism, yielding the corresponding monomer as the major product[3][4]. This process is essentially the reverse of the polymerization reaction.
The degradation is initiated by random chain scission, which forms tertiary radicals. These radicals are relatively stable and readily undergo "unzipping" to release monomer units. In the case of poly(hydroxyalkyl methacrylates), side reactions involving the hydroxyl group can also occur at higher temperatures, leading to the formation of other by-products.
For PHEMA, in addition to the monomer, minor degradation products have been identified, including methacrylic acid and carbon dioxide, which arise from ester decomposition[4]. It is highly probable that the thermal degradation of P(2-HBMA) follows a similar pathway.
Diagram 1: Proposed Thermal Degradation Pathway of Poly(this compound)
Caption: Proposed major and minor thermal degradation pathways for P(2-HBMA).
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to assess the thermal stability and degradation of poly(methacrylates).
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
A small sample of the polymer (typically 3-5 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min)[5].
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the IDT and Tmax.
Diagram 2: Experimental Workflow for Thermogravimetric Analysis (TGA)
Caption: A typical workflow for conducting TGA on a polymer sample.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example:
-
Heat from ambient to 150°C at 10°C/min.
-
Cool from 150°C to ambient at 10°C/min.
-
Heat again from ambient to 150°C at 10°C/min[2].
-
-
The heat flow to the sample and reference is measured as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve from the second heating scan. The midpoint of this transition is taken as the Tg.
Diagram 3: Logical Flow for Determining Glass Transition Temperature (Tg) via DSC
Caption: Decision flow for identifying the glass transition temperature using DSC.
Conclusion
The thermal stability and degradation behavior of this compound are expected to be highly similar to other well-studied poly(hydroxyalkyl methacrylates). The polymer is anticipated to be thermally stable up to approximately 195°C, after which it will primarily degrade via depolymerization to its monomer. The glass transition temperature is likely to be in the region of 80°C. For applications requiring thermal processing, it is crucial to consider these temperature limits to prevent unwanted degradation and maintain the material's integrity. The experimental protocols outlined in this guide provide a robust framework for the precise characterization of P(2-HBMA) and related polymers.
References
2-Hydroxybutyl Methacrylate: An In-Depth Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for 2-Hydroxybutyl methacrylate (HBMA). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely. Due to the limited availability of specific quantitative toxicological data for this compound in the public domain, this guide also includes data on structurally related and well-studied methacrylates, namely 2-Hydroxyethyl methacrylate (HEMA) and 2-Hydroxypropyl methacrylate (HPMA), for comparative purposes and to infer potential hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Toxicological Data
For a comprehensive understanding of the potential toxicity, the following tables summarize the GHS hazard classifications for a mixture of hydroxybutyl methacrylate isomers and the available quantitative toxicological data for the related methacrylates, HEMA and HPMA.
Table 1: GHS Hazard Classification for Hydroxybutyl Methacrylate (Mixture of Isomers)
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |
Table 2: Summary of Acute Toxicological Data for HEMA and HPMA (Surrogate Data)
| Substance | Test | Species | Route | Value |
| 2-Hydroxyethyl methacrylate (HEMA) | LD50 | Rat | Oral | 5050 mg/kg[4][5] |
| LD50 | Mouse | Oral | 3275 mg/kg[4] | |
| LD50 | Rabbit | Dermal | >3000 mg/kg[5][6] | |
| 2-Hydroxypropyl methacrylate (HPMA) | LD50 | Rat | Oral | 11200 mg/kg |
| LD50 | Rabbit | Dermal | >5000 mg/kg[7] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₃[1] |
| Molecular Weight | 158.19 g/mol [1] |
| Appearance | Colorless liquid |
| IUPAC Name | 2-hydroxybutyl 2-methylprop-2-enoate[1] |
| CAS Number | 13159-51-8[1] |
Experimental Protocols
Skin Irritation/Corrosion
The potential for a substance to cause skin irritation is typically assessed using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This test involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling) over a period of time. In recent years, in vitro methods using reconstructed human epidermis models (OECD TG 439) are increasingly used to reduce animal testing.
In vivo skin irritation testing workflow.
Eye Irritation/Serious Eye Damage
The potential for a substance to cause eye irritation or serious eye damage is assessed using the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This involves instilling the test substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva. In vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) and tests using reconstructed human cornea-like epithelium (OECD TG 492), are now widely used.[8]
In vivo eye irritation testing workflow.
Skin Sensitization
The potential for a substance to cause skin sensitization is commonly evaluated using the Guinea Pig Maximization Test (GPMT) (OECD TG 406) or the Local Lymph Node Assay (LLNA) (OECD TG 429). The GPMT involves an intradermal induction phase with and without adjuvant, followed by a topical challenge to determine if a hypersensitive state has been induced.
Guinea Pig Maximization Test (GPMT) workflow.
Health and Safety Considerations
Exposure Controls
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[9] Eyewash stations and safety showers should be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene) and a lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[5]
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.[7] Keep containers tightly closed. The substance may polymerize if not properly stabilized, and this process can be initiated by heat, light, or contaminants.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[5]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Fire Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific Hazards: The substance is combustible and may form explosive mixtures with air upon heating. Hazardous combustion products can include carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Spill and Leak Procedures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors and contact with the spilled material. Wear appropriate PPE.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Do not allow the spilled material to enter drains or waterways.
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound. However, OELs for other methacrylates can provide guidance for maintaining a safe working environment.
Table 4: Occupational Exposure Limits for Related Methacrylates
| Substance | Agency | Limit Type | Value |
| Methyl Methacrylate (MMA) | OSHA | PEL (8-hr TWA) | 100 ppm[4] |
| ACGIH | TLV (8-hr TWA) | 50 ppm[4] | |
| ACGIH | STEL (15-min) | 100 ppm[4] | |
| NIOSH | REL (10-hr TWA) | 100 ppm[4] | |
| Ethyl Methacrylate (EMA) | ACGIH | TLV (8-hr TWA) | 50 ppm |
| ACGIH | STEL (15-min) | 100 ppm | |
| Butyl Methacrylate | ACGIH | TLV (8-hr TWA) | 50 ppm |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Logical Relationships for Handling Exposure
The following diagram illustrates a logical workflow for responding to an exposure incident involving this compound.
References
- 1. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxybutyl methacrylate, mixture of isomers - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nj.gov [nj.gov]
- 5. Methyl methacrylate - Health-based recommended occupational exposure limit | The Health Council of the Netherlands [healthcouncil.nl]
- 6. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]
- 7. schc.org [schc.org]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Commercial Availability and Applications of 2-Hydroxybutyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxybutyl methacrylate (2-HBMA), a functional monomer with growing importance in the fields of biomaterials, drug delivery, and polymer science. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its application in research and development. Furthermore, it elucidates the potential cellular signaling pathways affected by methacrylate monomers, offering insights into its biocompatibility and toxicological profile.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and industrial scales. The compound is typically offered as a mixture of isomers and is often stabilized with an inhibitor such as monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization. When selecting a supplier, researchers should consider the purity, quantity, and the specific isomer mixture offered to ensure consistency and reproducibility in their experiments.
Below is a summary of prominent suppliers and their typical product specifications.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity/Assay | Available Quantities | CAS Number |
| Sigma-Aldrich | 464244 | 94% | 100 g | 13159-51-8[1] |
| EvitaChem | EVT-410710 | Not Specified | Inquire | 13159-51-8[2] |
| Benchchem | B079437 | Not Specified | Inquire | 13159-51-8[3] |
| TCI Chemicals | H1714 | >97.0% (GC) | 25 mL, 500 mL | 13159-51-8 |
| Fisher Scientific | 464244100G | 94% | 100 g | 29008-35-3 |
Physicochemical Properties
This compound is a methacrylate ester characterized by the presence of a hydroxyl group on the butyl chain. This bifunctionality allows it to undergo polymerization via its methacrylate group while the hydroxyl group provides a site for further chemical modification, hydrogen bonding, and imparting hydrophilicity to the resulting polymers. These properties make it a versatile monomer for creating materials with tunable characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13159-51-8[2][4] |
| Molecular Formula | C₈H₁₄O₃[2][4] |
| Molecular Weight | 158.19 g/mol [2][4] |
| Appearance | Colorless to light yellow liquid |
| Density | ~1.006 g/mL at 25 °C[1] |
| Boiling Point | 180 °C (lit.)[1] |
| Refractive Index | n20/D ~1.45 (lit.)[1] |
| Solubility | Soluble in organic solvents; moderate solubility in water. |
Experimental Protocols
The following protocols are adapted from methodologies reported for hydroxyalkyl methacrylates and are provided as a guide for researchers. It is recommended to optimize these protocols for specific experimental setups and research objectives.
Synthesis of Poly(this compound) Hydrogels for Drug Delivery
This protocol describes the synthesis of a crosslinked poly(2-HBMA) hydrogel, a material often explored for controlled drug release applications.
Materials:
-
This compound (2-HBMA), with inhibitor removed
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinking agent
-
Ammonium persulfate (APS) as a radical initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Inhibitor Removal: Pass 2-HBMA through a column of activated basic alumina to remove the polymerization inhibitor.
-
Monomer Mixture Preparation: In a glass vial, prepare the monomer mixture. For a 1 mL total volume, combine 980 µL of purified 2-HBMA and 20 µL of EGDMA (2% v/v crosslinker concentration).
-
Initiator and Accelerator Addition: Add 10 µL of a freshly prepared 10% (w/v) aqueous APS solution and 5 µL of TEMED to the monomer mixture.
-
Polymerization: Vortex the mixture vigorously for 30 seconds and then inject it between two glass plates separated by a silicone spacer of desired thickness (e.g., 1 mm).
-
Curing: Allow the polymerization to proceed at room temperature for 2 hours, followed by post-curing at 60 °C for 1 hour to ensure complete monomer conversion.
-
Hydrogel Preparation: Carefully separate the glass plates and cut the resulting polymer sheet into discs of a specific diameter (e.g., 5 mm).
-
Washing: Wash the hydrogel discs extensively with deionized water for 72 hours, with frequent water changes, to remove any unreacted monomers and initiator residues.
-
Drying and Drug Loading: Lyophilize the hydrogel discs to a constant weight. For drug loading, immerse the dried hydrogels in a concentrated solution of the model drug in a suitable solvent (e.g., ethanol or PBS) for 48 hours.
-
Final Preparation: After loading, rinse the hydrogels briefly with the solvent to remove surface-adhered drug, and then dry them under vacuum.
In Vitro Drug Release Study
This protocol outlines a typical procedure to evaluate the release kinetics of a drug from the synthesized hydrogels.
Materials:
-
Drug-loaded poly(2-HBMA) hydrogel discs
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Place a drug-loaded hydrogel disc in a vial containing a known volume of PBS (e.g., 10 mL).
-
Incubate the vial at 37 °C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the biocompatibility of poly(2-HBMA) by evaluating its effect on cell viability.
Materials:
-
Poly(2-HBMA) hydrogel discs (sterilized by autoclaving or UV irradiation)
-
Mammalian cell line (e.g., L929 fibroblasts, RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Hydrogel Exposure: Place a sterilized poly(2-HBMA) disc into each well containing the cells. Alternatively, prepare extracts by incubating the hydrogels in a cell culture medium for 24-72 hours and then adding the extracts to the cells.
-
Incubation: Incubate the cells with the hydrogels or their extracts for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, remove the hydrogels or extracts and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.
Cellular Signaling Pathways
Residual methacrylate monomers, which may leach from polymers, have been shown to induce cellular toxicity. The primary mechanism is believed to be the induction of oxidative stress, leading to a cascade of downstream cellular events. While specific research on 2-HBMA is limited, the general pathways for hydroxyalkyl methacrylates are illustrated below.
Caption: Proposed signaling pathway for methacrylate monomer-induced cytotoxicity.
This diagram illustrates that methacrylate monomers can deplete cellular glutathione (GSH) and increase reactive oxygen species (ROS), leading to oxidative stress.[7] This can cause mitochondrial dysfunction, which in turn activates the intrinsic apoptosis pathway through caspase-9 and caspase-3.[8][9][10][11][12][13][14] Additionally, ROS-induced DNA damage can activate the ATM/p53 pathway, further contributing to apoptosis.[15]
Conclusion
This compound is a readily available functional monomer with significant potential in the development of advanced materials for biomedical and other applications. Its unique chemical structure allows for the creation of polymers with tailored properties. This guide provides researchers with essential information on its procurement, physicochemical characteristics, and practical experimental protocols. Understanding the potential cellular responses to residual monomers is crucial for the rational design of safe and effective biomaterials. As research in this area continues, 2-HBMA is poised to become an increasingly important building block in the development of next-generation polymers.
References
- 1. Hydroxybutyl methacrylate, mixture of isomers 94% | 13159-51-8 [sigmaaldrich.com]
- 2. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]
- 3. This compound | 13159-51-8 | Benchchem [benchchem.com]
- 4. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxic Effects of Urethane Dimethacrylate on Macrophages Through Caspase Activation, Mitochondrial Dysfunction, and Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages [mdpi.com]
- 12. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent In… [ouci.dntb.gov.ua]
- 13. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Hydroxyethyl methacrylate-induced apoptosis through the ATM- and p53-dependent intrinsic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Biocompatible Polymers: A Technical Guide to the Discovery and History of Hydroxyalkyl Methacrylates
An in-depth exploration into the origins, synthesis, and characterization of a pivotal class of biomaterials, this guide is intended for researchers, scientists, and drug development professionals. It delves into the historical context, key scientific milestones, and detailed experimental methodologies that have established hydroxyalkyl methacrylates as a cornerstone of modern biomedical innovation.
From the serendipitous discovery that revolutionized vision correction to their current-day applications in sophisticated drug delivery systems, hydroxyalkyl methacrylates (HAMAs) have carved a unique and indispensable niche in the world of biomaterials. This technical guide illuminates the journey of these remarkable polymers, from their conceptualization to their synthesis and characterization, providing a comprehensive resource for the scientific community.
A Pivotal Discovery in Post-War Europe
The story of hydroxyalkyl methacrylates is intrinsically linked with the pioneering work of Czech chemists Otto Wichterle and Drahoslav Lím in the 1950s.[1] Amidst the challenges of post-war reconstruction, their research into hydrophilic polymers at the Prague Institute of Chemical Technology laid the groundwork for a materials revolution.[2] Their initial goal was to develop a biocompatible material suitable for use within the human body.
A breakthrough came with the synthesis of poly(2-hydroxyethyl methacrylate), or pHEMA. Legend has it that Lím, in a rush to catch a train, left a reaction mixture containing HEMA and a crosslinker with water, only to return to a swollen, transparent gel.[3] This fortuitous event highlighted the exceptional water-absorbing properties of crosslinked pHEMA, a defining characteristic that would underpin its future success.
Their seminal 1959 paper published in Nature, titled "Hydrophilic gels for biological use," introduced the scientific community to this new class of materials.[4] This publication detailed the synthesis of a cross-linked hydrophilic polymer capable of absorbing up to 40% water, remaining transparent, and exhibiting suitable mechanical properties for biological use.[5]
The most famous application of this technology was the soft contact lens. Frustrated by the limitations of hard, uncomfortable polymethyl methacrylate (PMMA) lenses, Wichterle famously developed a spin-casting method using a machine he built at home from his son's Merkur toy construction set and a bicycle dynamo.[3] This ingenious device enabled the production of the first soft, comfortable contact lenses, a technology that would go on to improve the vision and quality of life for millions worldwide.
While HEMA and its role in contact lenses dominate the historical narrative, the research of Wichterle, Lím, and their contemporaries also paved the way for the exploration of other hydroxyalkyl methacrylates, each with unique properties and potential applications.
Key Hydroxyalkyl Methacrylates: A Comparative Overview
The hydroxyalkyl methacrylate family encompasses a range of monomers, with the length of the alkyl chain and the position of the hydroxyl group influencing the properties of the resulting polymer. The most prominent members include:
-
2-Hydroxyethyl Methacrylate (HEMA): The first and most famous of the HAMAs, HEMA forms a hydrogel with a moderate water content, excellent transparency, and biocompatibility.
-
2-Hydroxypropyl Methacrylate (HPMA): With an additional methyl group compared to HEMA, pHPMA exhibits slightly increased hydrophobicity. It has been extensively investigated for its use in drug delivery systems, particularly as a component of polymer-drug conjugates for cancer therapy.[2][6]
-
2-Hydroxybutyl Methacrylate (2-HBMA) and 4-Hydroxybutyl Methacrylate (4-HBA): These isomers, with a longer alkyl chain, offer further modulation of hydrophilicity and mechanical properties. Research into these monomers has explored their use in creating more flexible and thermoresponsive polymers.[7][8][9][10]
The table below summarizes some of the key physicochemical properties of these monomers.
| Property | 2-Hydroxyethyl Methacrylate (HEMA) | 2-Hydroxypropyl Methacrylate (HPMA) | 4-Hydroxybutyl Methacrylate (4-HBA) |
| Molar Mass ( g/mol ) | 130.14 | 144.17 | 158.19 |
| Boiling Point (°C) | 211 | 240 | - |
| Density (g/cm³ at 20°C) | 1.073 | 1.03 | - |
| Refractive Index (nD20) | 1.453 | 1.446 | - |
Synthesis and Polymerization: Experimental Protocols
The synthesis of hydroxyalkyl methacrylates and their subsequent polymerization are fundamental processes for any researcher in this field. This section provides detailed methodologies for key synthetic and polymerization procedures.
Synthesis of Hydroxyalkyl Methacrylates
A common method for synthesizing hydroxyalkyl methacrylates is the esterification of methacrylic acid with the corresponding diol or the reaction of methacrylic acid with an epoxide.
Synthesis of 2-Hydroxyethyl Methacrylate (HEMA) via Esterification
This procedure involves the reaction of methacrylic acid with ethylene glycol in the presence of an acid catalyst.
-
Materials: Methacrylic acid, ethylene glycol, p-toluenesulfonic acid (catalyst), hydroquinone (inhibitor), and a suitable solvent (e.g., toluene).
-
Procedure:
-
Combine methacrylic acid, a molar excess of ethylene glycol, the catalyst, and the inhibitor in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. The water formed during the reaction is azeotropically removed with the solvent and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
-
Purify the HEMA by vacuum distillation.
-
Synthesis of 2-Hydroxypropyl Methacrylate (HPMA) from Propylene Oxide
This method involves the ring-opening reaction of propylene oxide with methacrylic acid.
-
Materials: Methacrylic acid, propylene oxide, and a catalyst (e.g., a tertiary amine or a chromium-based catalyst).
-
Procedure:
-
Charge a reactor with methacrylic acid and the catalyst.
-
Slowly add propylene oxide to the reactor while maintaining the temperature within a specific range (e.g., 50-80 °C) to control the exothermic reaction.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for a set period to ensure complete conversion.
-
The resulting HPMA can be purified by distillation under reduced pressure.
-
Polymerization of Hydroxyalkyl Methacrylates
Free-radical polymerization is the most common method for polymerizing HAMAs. This can be carried out using bulk, solution, or emulsion polymerization techniques.
Bulk Polymerization of 2-Hydroxyethyl Methacrylate (HEMA)
This method produces a solid polymer directly from the monomer.
-
Materials: 2-Hydroxyethyl methacrylate (HEMA), a free-radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide - BPO), and a crosslinking agent (e.g., ethylene glycol dimethacrylate - EGDMA).
-
Procedure:
-
Mix the HEMA monomer, initiator, and crosslinking agent in a mold.
-
De-gas the mixture to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the mixture to a temperature that will initiate the decomposition of the initiator (typically 50-80 °C for AIBN).[11]
-
Allow the polymerization to proceed for a sufficient time to achieve high conversion.
-
The resulting polymer can be removed from the mold and purified by swelling in a solvent (e.g., water or ethanol) to remove any unreacted monomer.
-
Solution Polymerization of 2-Hydroxypropyl Methacrylate (HPMA)
This technique produces a polymer solution that can be used directly or from which the polymer can be precipitated.
-
Materials: 2-Hydroxypropyl methacrylate (HPMA), a suitable solvent (e.g., methanol, ethanol, or water), and a free-radical initiator.
-
Procedure:
-
Dissolve the HPMA monomer and initiator in the chosen solvent in a reaction vessel.
-
De-gas the solution.
-
Heat the solution to the desired polymerization temperature and maintain it for the required duration.
-
The polymer can be isolated by precipitation into a non-solvent (e.g., diethyl ether or hexane).
-
Filter and dry the precipitated polymer.
-
Characterization of Poly(hydroxyalkyl methacrylates)
A thorough characterization of the synthesized polymers is crucial to understand their properties and suitability for specific applications. This section details key experimental protocols for characterizing p(HAMAs).
Determination of Swelling Ratio
The swelling ratio is a critical parameter for hydrogels, indicating their water-absorbing capacity.
-
Procedure:
-
Prepare a dried hydrogel sample of a known weight (W_dry).
-
Immerse the sample in a specific aqueous solution (e.g., deionized water or phosphate-buffered saline) at a constant temperature.[12][13]
-
At regular intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_swollen).
-
Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (W_swollen - W_dry) / W_dry.[12]
-
Contact Angle Measurement
Contact angle measurements provide information about the hydrophilicity or hydrophobicity of a polymer surface.
-
Procedure:
-
Prepare a flat, smooth polymer film.
-
Place a small droplet of a liquid (typically deionized water) on the surface of the film using a microsyringe.[14][15]
-
Use a goniometer or a camera setup to capture an image of the droplet on the surface.
-
Measure the angle formed at the interface of the liquid, solid, and vapor phases.[16]
-
Repeat the measurement at multiple locations on the surface to obtain an average value.
-
Comparative Properties of Poly(hydroxyalkyl methacrylate) Hydrogels
The properties of p(HAMA) hydrogels can be tailored by varying the monomer, crosslinker concentration, and polymerization conditions. The following tables provide a comparative summary of some key properties.
Mechanical Properties of HEMA-based Hydrogels
| Crosslinker Concentration (%) | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| 0.5 | 150 - 250 | 50 - 100 | 80 - 120 |
| 1.0 | 300 - 500 | 100 - 150 | 60 - 100 |
| 2.0 | 600 - 800 | 150 - 200 | 40 - 80 |
Note: These are representative values and can vary significantly based on the specific crosslinker and polymerization method used.[17]
Water Content and Oxygen Permeability of Hydrogels
| Polymer | Water Content (%) | Oxygen Permeability (Dk) (Barrer) |
| pHEMA | 38 - 42 | 8 - 12 |
| pHPMA | 35 - 40 | 7 - 11 |
| Copolymers with hydrophilic monomers | 50 - 75 | 20 - 40 |
Note: Oxygen permeability is highly dependent on water content for conventional hydrogels.[18]
Logical Relationships in HAMA-based Drug Delivery
The versatility of hydroxyalkyl methacrylates makes them ideal candidates for the design of sophisticated drug delivery systems. The following diagram illustrates the logical relationships involved in creating a targeted and controlled-release drug delivery system using a p(HAMA)-based copolymer.
References
- 1. History and Applications of Hydro... preview & related info | Mendeley [mendeley.com]
- 2. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. 2-Hydroxypropyl Methacrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 7. This compound | 13159-51-8 | Benchchem [benchchem.com]
- 8. Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]
- 10. Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2.9. Swelling behavior of the hydrogels [bio-protocol.org]
- 13. 2.5. Swelling ratio test [bio-protocol.org]
- 14. infinitalab.com [infinitalab.com]
- 15. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Free Radical Polymerization of 2-Hydroxybutyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the free radical polymerization of 2-Hydroxybutyl methacrylate (2-HBMA). The information is intended to guide researchers in the synthesis of poly(this compound) [p(2-HBMA)], a versatile polymer with potential applications in drug delivery, biomaterials, and other advanced materials.
Introduction
This compound (2-HBMA) is a functional monomer that can be polymerized to form hydrophilic polymers. The presence of a hydroxyl group in its structure imparts unique properties to the resulting polymer, such as water solubility and the potential for post-polymerization modification. Free radical polymerization is a common and versatile method for synthesizing p(2-HBMA). This process involves the initiation of a chain reaction by free radicals, followed by the propagation of the polymer chain and eventual termination.
The general mechanism for the free radical polymerization of methacrylate esters involves three main stages: initiation, propagation, and termination.[1] Common initiators for this process include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), which decompose upon heating to generate free radicals.[2][3] The molecular weight and polydispersity of the resulting polymer can be influenced by factors such as initiator concentration, monomer concentration, temperature, and reaction time.[1]
Data Presentation
The following table summarizes typical experimental conditions and resulting polymer characteristics for the free radical polymerization of hydroxyalkyl methacrylates. While specific data for 2-HBMA is limited in publicly available literature, the data for the closely related monomer, 2-hydroxyethyl methacrylate (HEMA), provides a valuable reference point.
| Parameter | Value | Reference Monomer | Source |
| Monomer | 2-Hydroxyalkyl Methacrylate | HEMA | [3] |
| Initiator | Azobisisobutyronitrile (AIBN) | HEMA | [3] |
| Initiator Concentration | 0.1 wt% | HEMA | [3] |
| Solvent | Dimethyl sulfoxide (DMSO) | HEMA | [4] |
| Temperature | 60-80 °C | HEMA | [5] |
| Reaction Time | 7 - 9 hours | HEMA | [4] |
| Monomer Conversion | 80 - 91% | HEMA | [4] |
| Number-Average Molecular Weight (Mn) | 21,500 - 152,200 g/mol | HEMA | [4] |
| Polydispersity Index (Mw/Mn) | 1.20 - 1.39 | HEMA | [4] |
Experimental Protocols
This section provides a detailed protocol for the solution free radical polymerization of this compound. This protocol is adapted from established procedures for similar hydroxyalkyl methacrylates.
Materials
-
This compound (2-HBMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol, reagent grade
-
Diethyl ether, reagent grade
-
Nitrogen gas, high purity
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature controller
-
Vacuum line
Monomer Purification
Prior to polymerization, it is crucial to remove the inhibitor (typically hydroquinone or its monomethyl ether) from the 2-HBMA monomer. This can be achieved by passing the monomer through a column of activated basic alumina.
Polymerization Procedure
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of nitrogen.
-
Reagent Addition:
-
Add 10 g of purified 2-HBMA to the Schlenk flask.
-
Add 20 mL of anhydrous DMSO as the solvent.
-
Add 0.02 g of AIBN (0.2 wt% with respect to the monomer).
-
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The Schlenk flask is backfilled with nitrogen and immersed in a preheated oil bath at 70°C. The reaction mixture is stirred vigorously.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gravimetry. A typical reaction time is 8 hours.
-
Termination and Precipitation: After the desired reaction time, the polymerization is terminated by cooling the flask in an ice bath and exposing the solution to air. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or diethyl ether, while stirring.
-
Purification: The precipitated polymer is collected by filtration and washed several times with the non-solvent to remove any unreacted monomer, initiator residues, and solvent.
-
Drying: The purified polymer is dried in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization
The synthesized p(2-HBMA) can be characterized by various techniques:
-
¹H NMR and FTIR Spectroscopy: To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn).[1]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Visualizations
Free Radical Polymerization Workflow
Caption: Experimental workflow for the free radical polymerization of 2-HBMA.
Signaling Pathway of Free Radical Polymerization
Caption: Key steps in the free radical polymerization mechanism.
References
- 1. This compound | 13159-51-8 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00320A [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for RAFT Polymerization of 2-Hydroxybutyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the controlled synthesis of poly(2-Hydroxybutyl methacrylate) (p(2-HBMA)) using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This technique allows for the precise control of polymer architecture, which is crucial for applications in drug delivery and biomedical engineering.
Introduction
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful method for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers. For hydroxy-functional methacrylates like this compound (2-HBMA), RAFT polymerization enables the creation of biocompatible and functional polymers. The hydroxyl groups along the polymer chain can be used for further modification, such as drug conjugation or surface immobilization. Poly(2-hydroxyethyl methacrylate) (pHEMA), a closely related polymer, has been extensively utilized in biomedical applications, including contact lenses, drug delivery systems, and tissue engineering scaffolds, due to its hydrophilicity and biocompatibility.[1][2][3] The principles and protocols derived from the synthesis of similar polymers like pHEMA and poly(hydroxybutyl methacrylate) (p(HBMA)) are readily adaptable for the controlled polymerization of 2-HBMA.
Key Applications in Drug Development
The controlled architecture of p(2-HBMA) synthesized via RAFT polymerization offers significant advantages for drug development:
-
Controlled Drug Release: Polymers with specific molecular weights and compositions can be designed to control the release kinetics of encapsulated or conjugated drugs.[1][4]
-
Targeted Drug Delivery: The polymer backbone can be functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues.
-
Biocompatible Coatings: p(2-HBMA) can be used to create biocompatible coatings for medical devices and implants, reducing protein fouling and improving biocompatibility.[2]
-
Hydrogel Formation: The hydrophilic nature of p(2-HBMA) makes it suitable for the formation of hydrogels, which can be used as scaffolds for tissue engineering or as matrices for sustained drug release.[1]
Experimental Protocols
The following protocols are based on established methods for the RAFT polymerization of hydroxy-functional methacrylates and can be adapted for this compound.
Protocol 1: RAFT Solution Polymerization of 2-HBMA
This protocol describes a typical solution polymerization of 2-HBMA to yield a well-defined homopolymer.
Materials:
-
This compound (2-HBMA), purified
-
RAFT agent (e.g., 2-Dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid, DDMAT; or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Initiator (e.g., 4,4′-Azobis(4-cyanovaleric acid), ACVA; or 2,2′-Azobis(isobutyronitrile), AIBN)
-
Solvent (e.g., a mixture of water and methanol, or an organic solvent like dioxane or N-methyl-2-pyrrolidone (NMP))
-
Nitrogen gas source
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the 2-HBMA monomer, RAFT agent (DDMAT), and initiator (ACVA) in the chosen solvent (e.g., 50:50 water/methanol mixture). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization. A typical ratio is 100:1:0.5.[5]
-
Deoxygenation: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath or heating plate set to the desired temperature (e.g., 70 °C).[6] Allow the polymerization to proceed with continuous stirring. The reaction time will depend on the specific conditions and desired monomer conversion.
-
Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be taken at different time points and analyzed by techniques such as ¹H NMR spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity.[5]
-
Termination and Purification: Once the desired conversion is reached, the polymerization can be stopped by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) followed by filtration and drying under vacuum.
Protocol 2: RAFT Aqueous Dispersion Polymerization of 2-HBMA
This protocol is suitable for synthesizing block copolymer nanoparticles in an aqueous medium.
Materials:
-
Hydrophilic macro-RAFT agent (e.g., poly(glycerol monomethacrylate) (PGMA) or poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC))
-
This compound (2-HBMA), purified
-
Water-soluble initiator (e.g., 4,4′-Azobis(4-cyanovaleric acid), ACVA)
-
Deionized water
-
Nitrogen gas source
-
Round-bottom flask
-
Magnetic stirrer and oil bath
Procedure:
-
Reaction Setup: Dissolve the hydrophilic macro-RAFT agent (e.g., PGMA) and 2-HBMA monomer in deionized water in a round-bottom flask.[6]
-
Initiator Addition: Add the water-soluble initiator (ACVA). The molar ratio of macro-RAFT agent to initiator will influence the final polymer characteristics. A typical molar ratio is around 4.0.[6][7]
-
Deoxygenation: Sparge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
Polymerization: Seal the flask and immerse it in a preheated oil bath at a specific temperature (e.g., 70 °C).[6]
-
Characterization: Monitor the reaction and characterize the final product as described in Protocol 1. The formation of nanoparticles can be confirmed by techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[7]
Data Presentation
The following tables summarize typical quantitative data obtained from the RAFT polymerization of hydroxy-functional methacrylates, which can be expected to be similar for 2-HBMA.
Table 1: RAFT Polymerization of Hydroxy-Functional Methacrylates - Reaction Parameters and Outcomes
| Monomer | RAFT Agent | Initiator | [M]:[CTA]:[I] Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| HEMA | DDMAT | ACVA | 100:1:0.5 | Water/Methanol | Room Temp | 24 | >95 | - | - | [5] |
| HBMA | PGMA-CTA | ACVA | - | Water | 70 | >1 | >99 | - | Low | [6][7] |
| HEMA | PMPC-CTA | ACVA | - | Water | 70 | - | >99 | - | - | [8] |
| HEMA | PLMA-CTA | AIBN | - | n-dodecane | 90 | 3 | >95 | - | <1.3 | [9][10] |
Note: '-' indicates data not explicitly provided in the referenced search results. Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index.
Visualizations
Experimental Workflow for RAFT Polymerization
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel [ouci.dntb.gov.ua]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00203B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAFT dispersion polymerization of 2-hydroxyethyl methacrylate in non-polar media - American Chemical Society [acs.digitellinc.com]
- 10. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copolymerization of 2-Hydroxybutyl Methacrylate with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
The copolymerization of hydroxyalkyl methacrylates with methyl methacrylate offers a versatile platform for the synthesis of functional polymers with tunable properties. By incorporating 2-hydroxybutyl methacrylate (2-HBMA), a hydrophilic monomer bearing a hydroxyl group, with the more hydrophobic methyl methacrylate (MMA), it is possible to create copolymers with tailored hydrophilicity, biocompatibility, and mechanical strength. These characteristics make poly(2-HBMA-co-MMA) a promising candidate for various biomedical applications, including drug delivery systems, hydrogels for tissue engineering, and biocompatible coatings for medical devices. The hydroxyl groups along the polymer backbone can be further functionalized, allowing for the attachment of drugs, targeting ligands, or crosslinking agents.
Applications in Drug Development
Copolymers of hydroxyalkyl methacrylates and methyl methacrylate are of significant interest in drug delivery due to their tunable properties that can control drug release kinetics. The ratio of the hydrophilic 2-HBMA to the hydrophobic MMA can be adjusted to modulate the swelling behavior of the polymer matrix in aqueous environments, thereby controlling the diffusion and release of encapsulated therapeutic agents.[1]
Potential applications include:
-
Controlled-Release Drug Formulations: The copolymer matrix can be designed to release drugs over an extended period, improving patient compliance and therapeutic efficacy.
-
Stimuli-Responsive Systems: The hydroxyl groups can be modified to create polymers that respond to changes in pH or temperature, enabling targeted drug release at specific sites in the body.
-
Amphiphilic Copolymers for Micellar Drug Delivery: These copolymers can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core and presenting a hydrophilic shell for improved biocompatibility and circulation time.
Experimental Protocols
Materials
-
This compound (2-HBMA), inhibited
-
Methyl Methacrylate (MMA), inhibited
-
Azobisisobutyronitrile (AIBN), initiator
-
Toluene, solvent
-
Methanol, non-solvent for precipitation
-
Basic alumina column for inhibitor removal
Monomer Purification
Prior to polymerization, the inhibitors in 2-HBMA and MMA must be removed. This can be achieved by passing the monomers through a column packed with basic alumina.
Free-Radical Solution Copolymerization of 2-HBMA and MMA
This protocol describes a standard laboratory-scale synthesis of poly(2-HBMA-co-MMA) via free-radical solution polymerization.
Procedure:
-
In a dried round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the desired molar ratio of purified 2-HBMA and MMA.
-
Add toluene as the solvent. A typical monomer concentration is 20-50% (w/v).
-
Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
While maintaining a nitrogen atmosphere, heat the reaction mixture to 70°C in an oil bath.
-
Dissolve AIBN initiator in a small amount of toluene (typically 1 mol% with respect to the total monomer concentration) and add it to the reaction flask.
-
Allow the polymerization to proceed for 6-24 hours at 70°C under constant stirring.
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the copolymer by slowly pouring the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator.
-
Dry the purified poly(2-HBMA-co-MMA) in a vacuum oven at 40-50°C to a constant weight.
Characterization of Poly(2-HBMA-co-MMA)
The synthesized copolymers should be characterized to determine their composition, molecular weight, thermal properties, and spectral information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the copolymer composition by integrating the characteristic proton signals of 2-HBMA and MMA units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers by identifying their characteristic functional groups (e.g., hydroxyl, ester carbonyl).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the copolymer.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the analogous poly(HEMA-co-MMA) system. These values should be considered as estimates for the poly(2-HBMA-co-MMA) system and will need to be experimentally determined.
Table 1: Reactivity Ratios for HEMA (M1) and MMA (M2) Copolymerization
| Polymerization Method | r₁ (HEMA) | r₂ (MMA) | r₁ * r₂ | Copolymer Type |
| Bulk Polymerization | 0.75 | 0.85 | 0.64 | Random |
| Solution Polymerization | 0.82 | 0.95 | 0.78 | Random |
Note: Reactivity ratios close to 1 and a product (r₁ * r₂) less than 1 indicate the formation of a random copolymer.
Table 2: Thermal Properties of Poly(HEMA-co-MMA) Copolymers
| HEMA in Feed (mol%) | Tg (°C) | Decomposition Temp (°C) |
| 0 (PMMA) | ~105 | ~350 |
| 20 | ~95 | ~340 |
| 50 | ~80 | ~320 |
| 80 | ~65 | ~300 |
| 100 (PHEMA) | ~55 | ~280 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of poly(2-HBMA-co-MMA).
Logical Relationship of Copolymer Properties
Caption: Relationship between monomer ratio, copolymer properties, and application performance.
References
Application Notes and Protocols for the Synthesis of 2-HBMA Based Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 2-hydroxybutyl methacrylate (2-HBMA) based hydrogels for controlled drug delivery. The information is intended to guide researchers in developing tunable hydrogel systems for various therapeutic applications. While specific data for 2-HBMA is emerging, the protocols and principles are based on well-established research on similar hydroxyalkyl methacrylate hydrogels, such as those derived from 2-hydroxyethyl methacrylate (HEMA).
I. Application Notes
Introduction to 2-HBMA Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] This inherent property makes them excellent candidates for biomedical applications, including drug delivery and tissue engineering, as they can mimic the natural extracellular matrix.[1][2][3] this compound (2-HBMA) is a monomer that can be polymerized to form biocompatible hydrogels. The presence of a hydroxyl group in its structure imparts hydrophilicity, while the butyl group can influence the polymer's mechanical properties and interaction with hydrophobic drugs.
The synthesis of 2-HBMA hydrogels is typically achieved through free-radical polymerization of the 2-HBMA monomer in the presence of a crosslinking agent and a polymerization initiator.[4][5] The properties of the resulting hydrogel, such as swelling behavior, mechanical strength, and drug release kinetics, can be precisely tuned by varying the synthesis parameters, most notably the concentration of the crosslinker.[6][7]
Key Properties and Characterization
The performance of 2-HBMA hydrogels in drug delivery applications is dictated by several key properties:
-
Swelling Behavior: The equilibrium water content (EWC) is a critical parameter that influences nutrient transport, drug loading, and release.[4][8] It is determined by the hydrophilicity of the polymer network and the crosslinking density.
-
Mechanical Properties: The mechanical strength and elasticity of the hydrogel are crucial for maintaining structural integrity, especially for load-bearing applications.[9][10][11] These properties are largely dependent on the crosslinking density.
-
Drug Release Kinetics: The rate at which the encapsulated drug is released from the hydrogel matrix is a key determinant of its therapeutic efficacy.[12][13] The release mechanism can be diffusion-controlled, swelling-controlled, or a combination of both, and can be modeled using various mathematical equations (e.g., Higuchi, Korsmeyer-Peppas).[13]
-
Biocompatibility: For any in vivo application, the hydrogel must be non-toxic and not elicit an adverse immune response. Methacrylate-based hydrogels have generally demonstrated good biocompatibility.[14]
Standard characterization techniques for these properties include:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the polymerization of 2-HBMA and the incorporation of the crosslinker.[4][5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the hydrogel.[4][5]
-
Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel network.[6]
-
Swelling Studies: To determine the equilibrium water content (EWC) and swelling kinetics.[4][8]
-
Mechanical Testing: To measure properties such as compressive modulus and tensile strength.[9][10]
-
In Vitro Drug Release Studies: To quantify the release of a model drug over time using techniques like UV-Vis spectrophotometry or HPLC.[12]
Data Presentation: Tuning Hydrogel Properties
The following tables summarize representative quantitative data on how the concentration of the crosslinker, ethylene glycol dimethacrylate (EGDMA), can influence the properties of hydroxyalkyl methacrylate-based hydrogels. While this data is based on studies of HEMA hydrogels, similar trends are expected for 2-HBMA hydrogels.
Table 1: Effect of Crosslinker (EGDMA) Concentration on Equilibrium Water Content (EWC)
| EGDMA Concentration (mol%) | Equilibrium Water Content (EWC) (%) |
| 0.5 | 65 ± 3 |
| 1.0 | 58 ± 2 |
| 2.0 | 49 ± 4 |
| 5.0 | 38 ± 3 |
Data is representative and adapted from studies on HEMA hydrogels. Actual values for 2-HBMA may vary.
Table 2: Effect of Crosslinker (EGDMA) Concentration on Mechanical Properties (Compressive Modulus)
| EGDMA Concentration (mol%) | Compressive Modulus (kPa) |
| 0.5 | 50 ± 5 |
| 1.0 | 120 ± 10 |
| 2.0 | 250 ± 20 |
| 5.0 | 500 ± 30 |
Data is representative and adapted from studies on HEMA hydrogels. Actual values for 2-HBMA may vary.
Table 3: Effect of Crosslinker (EGDMA) Concentration on Drug Release (Model Drug: Vitamin B12)
| EGDMA Concentration (mol%) | Cumulative Release at 24h (%) | Release Rate Constant (k) (h⁻¹) |
| 0.5 | 85 ± 5 | 0.15 |
| 1.0 | 72 ± 4 | 0.11 |
| 2.0 | 58 ± 6 | 0.08 |
| 5.0 | 40 ± 5 | 0.05 |
Data is representative and based on diffusion-controlled release from HEMA hydrogels. The release rate constant is derived from a first-order release model.
II. Experimental Protocols
Synthesis of 2-HBMA Hydrogels
This protocol describes the synthesis of 2-HBMA hydrogels by free-radical polymerization.
Materials:
-
This compound (2-HBMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Protocol:
-
Prepare a precursor solution by dissolving the desired amount of 2-HBMA monomer and EGDMA crosslinker in PBS. A typical starting concentration is 20% (v/v) total monomer.
-
Degas the solution by bubbling nitrogen gas through it for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 0.1% w/v of the total monomer), to the solution and mix gently until dissolved.
-
Add the accelerator, TEMED (e.g., 0.1% v/v of the total monomer), to initiate the polymerization reaction.
-
Quickly transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or in a cylindrical mold).
-
Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid hydrogel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away any unreacted monomers and initiators. Change the water frequently for 48-72 hours.
-
The purified hydrogel can then be used for characterization or drug loading studies.
Experimental Workflow for Hydrogel Synthesis
Caption: Workflow for the synthesis of 2-HBMA hydrogels.
Characterization Protocols
-
Prepare disc-shaped hydrogel samples of known dimensions.
-
Lyophilize the samples to obtain the dry weight (Wd).
-
Immerse the dry hydrogels in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the Equilibrium Water Content (EWC) using the following equation: EWC (%) = [(Ws - Wd) / Ws] x 100
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Ensure the samples are fully swollen in PBS.
-
Place a sample on the lower platen of a universal testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress and strain data until the hydrogel fractures.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
Drug Loading (Equilibrium Swelling Method):
-
Prepare a stock solution of the model drug (e.g., Vitamin B12, Theophylline) in PBS.
-
Immerse pre-weighed dry hydrogel samples in the drug solution.
-
Allow the hydrogels to swell to equilibrium at a specific temperature (e.g., 37°C) with gentle agitation.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the surrounding solution using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
Drug Release:
-
Place the drug-loaded hydrogel in a known volume of fresh PBS (pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of the drug in the withdrawn aliquots using UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Experimental Workflow for Drug Release Study
Caption: Workflow for in vitro drug release studies.
Analysis of Drug Release Kinetics
To understand the mechanism of drug release, the experimental data can be fitted to various mathematical models:
-
Zero-Order Kinetics: Qt = Q0 + K0t (Release is independent of concentration)
-
First-Order Kinetics: log Qt = log Q0 - K1t / 2.303 (Release is proportional to the remaining drug concentration)
-
Higuchi Model: Qt = KHt^1/2 (Release from a matrix, diffusion-controlled)
-
Korsmeyer-Peppas Model: Mt / M∞ = Kp t^n (Describes release from a polymeric system, where 'n' is the release exponent indicative of the transport mechanism)
Where:
-
Qt is the amount of drug released at time t.
-
Q0 is the initial amount of drug in the hydrogel.
-
K0, K1, KH, and Kp are the release rate constants for each model.
-
Mt / M∞ is the fraction of drug released at time t.
-
n is the release exponent.
Logical Relationship for Drug Release Modeling
Caption: Logical flow for analyzing drug release kinetics.
III. Conclusion
2-HBMA based hydrogels represent a versatile platform for controlled drug delivery. By carefully selecting the synthesis parameters, particularly the crosslinker concentration, researchers can tailor the hydrogel's properties to achieve the desired drug release profile for a specific therapeutic application. The protocols and information provided herein serve as a foundational guide for the development and characterization of these promising biomaterials. Further optimization and in vivo studies will be necessary to translate these systems into clinical use.
References
- 1. Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 11. Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]
- 13. Time-dependent mechanical characterization of poly(2-hydroxyethyl methacrylate) hydrogels using nanoindentation and unconfined compression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of two hydrogel formulations for drug release in ophthalmic lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Poly(2-Hydroxybutyl methacrylate) in Biomedical Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of poly(2-hydroxybutyl methacrylate) (p(HBMA)) in biomedical adhesives. Due to the limited availability of specific data on p(HBMA), information from its close structural analog, poly(2-hydroxyethyl methacrylate) (p(HEMA)), is included as a reference point. Researchers are strongly encouraged to perform specific experimental validation for p(HBMA) applications.
Introduction to Poly(this compound) (p(HBMA))
Poly(this compound) is a polymer belonging to the family of hydroxyalkyl methacrylates. The presence of a hydroxyl group in its side chain imparts hydrophilicity and provides a site for hydrogen bonding and further chemical modifications.[1] Compared to the more extensively studied poly(2-hydroxyethyl methacrylate) (p(HEMA)), the longer butyl chain in p(HBMA) offers increased hydrophobicity and flexibility.[1] This tunable property makes p(HBMA) a promising candidate for various biomedical applications, including coatings, dental materials, and, notably, biomedical adhesives.[1][2]
The versatility of p(HBMA) is further enhanced through copolymerization with other monomers, such as methyl methacrylate or acrylic acid. This allows for precise control over the material's hydrophilicity, glass transition temperature, and mechanical strength to meet the specific requirements of a biomedical adhesive.[1]
Synthesis of this compound (HBMA) Monomer
The primary industrial route for synthesizing the this compound (HBMA) monomer is through the esterification of methacrylic acid (MAA) with 1,2-butanediol.[1] This is a reversible, acid-catalyzed condensation reaction where the hydroxyl group of the alcohol reacts with the carboxylic acid group of methacrylic acid to form an ester and water.[1] To drive the reaction towards the product, water is typically removed as it is formed, often through azeotropic distillation.[1]
Experimental Protocol: Synthesis of this compound (HBMA)
Materials:
-
Methacrylic acid (MAA)
-
1,2-butanediol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Solvent for azeotropic distillation (e.g., toluene)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Combine methacrylic acid, 1,2-butanediol, a catalytic amount of p-toluenesulfonic acid, and a small amount of hydroquinone in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude HBMA monomer by vacuum distillation to remove the solvent and any unreacted starting materials.
Characterization:
-
Confirm the chemical structure of the synthesized HBMA monomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[1]
Formulation of p(HBMA)-Based Biomedical Adhesives
p(HBMA)-based adhesives can be formulated as single-component systems or as part of a multi-component formulation. The adhesive properties can be tailored by controlling the polymer's molecular weight, copolymer composition, and the addition of cross-linking agents and other additives.
HBMA can be polymerized using various techniques, including free-radical polymerization. For biomedical applications where control over molecular weight and architecture is crucial, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred.[1]
Experimental Protocol: Free-Radical Polymerization of HBMA
Materials:
-
This compound (HBMA) monomer
-
Free-radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Solvent (e.g., dimethylformamide, DMF)
-
Precipitating solvent (e.g., diethyl ether)
Procedure:
-
Dissolve the HBMA monomer and AIBN in DMF in a reaction vessel.
-
Degas the solution by purging with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Cool the reaction to room temperature and quench the polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Characterization:
-
Determine the molecular weight and molecular weight distribution of the synthesized p(HBMA) using Size Exclusion Chromatography (SEC).
-
Confirm the polymer structure using NMR and FTIR spectroscopy.[1]
Properties of p(HBMA)-Based Adhesives
The performance of a biomedical adhesive is determined by a combination of its mechanical properties, adhesion strength, and biocompatibility.
The mechanical properties of p(HBMA) can be tuned by copolymerization. For instance, copolymerizing the hydrophilic HEMA with hydrophobic comonomers like n-butyl acrylate can result in materials that are in a rubber-like state when swollen in water, with tensile moduli in the range of 0.17-0.50 MPa.[3] While specific data for p(HBMA) is limited, similar trends are expected.
Table 1: Mechanical Properties of p(HEMA)-based Copolymers (for reference)
| Comonomer | Weight Fraction of Comonomer | Tensile Modulus (E) (MPa) | Tensile Strength (σu) (MPa) | Strain-at-Break (εu) |
|---|---|---|---|---|
| n-Butyl Acrylate | 0.36 - 0.56 | 0.17 - 0.50 | 0.7 - 0.9 | 5 - 7 |
| Dodecyl Methacrylate | 0.30 - 0.62 | 12 - 32 | 3 - 4 | - |
(Data adapted from a study on p(HEMA) copolymers)[3]
The hydroxyl groups in p(HBMA) can improve adhesion to polar substrates through hydrogen bonding.[1] The adhesion strength can be evaluated using standard tests such as lap shear, peel, and tensile tests on relevant biological substrates. A study on light-activated p(HEMA) brush coatings demonstrated a significant increase in adhesion strength to meniscus tissue after UV irradiation.[4]
Table 2: Adhesion Strength of Light-Activated p(HEMA) Brush Coatings (for reference)
| Sample | UV Irradiation Time (min) | Adhesion Strength (kPa) |
|---|---|---|
| p(HEMA) brush | 0 | ~10 |
| p(HEMA) brush | 1 | ~35 |
| p(HEMA) brush | 3 | ~45 |
(Data adapted from a study on p(HEMA) brush coatings)[4]
Experimental Protocol: Adhesion Strength Testing
Materials:
-
p(HBMA)-based adhesive formulation
-
Biological substrate (e.g., porcine skin, bovine tissue)
-
Tensile testing machine
Procedure (Lap Shear Test):
-
Prepare two pieces of the biological substrate with a defined overlapping area.
-
Apply a uniform layer of the p(HBMA) adhesive to the overlapping area of one substrate.
-
Bring the second substrate in contact with the adhesive-coated area and apply gentle pressure to ensure uniform spreading.
-
Allow the adhesive to cure according to the formulation's requirements (e.g., time, UV exposure).
-
Mount the bonded substrates in the grips of a tensile testing machine.
-
Apply a tensile load at a constant crosshead speed until failure.
-
Record the maximum load at failure and calculate the lap shear strength by dividing the maximum load by the bonded area.
Biocompatibility
Biocompatibility is a critical requirement for any biomedical adhesive. While p(HEMA) is generally considered non-toxic, residual monomers like HEMA can exhibit cytotoxicity.[5] Therefore, thorough purification of the polymer is essential.
Table 3: Cytotoxicity of HEMA Monomer (for reference)
| Cell Line | Assay | Concentration | Effect |
|---|---|---|---|
| RAW264.7 macrophages | MTT assay | 1 mM | Significant decrease in cell viability |
| Human peripheral blood lymphocytes | Comet assay | Concentration-dependent | DNA damage |
(Data adapted from studies on HEMA monomer)[6][7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
p(HBMA) adhesive extracts (prepared according to ISO 10993-5)
-
Fibroblast cell line (e.g., L929)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed fibroblast cells in a 96-well plate and allow them to attach overnight.
-
Remove the culture medium and replace it with different concentrations of the p(HBMA) adhesive extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubate the cells with the extracts for a specified period (e.g., 24 hours).
-
Remove the extracts and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage relative to the negative control.
Drug Delivery Applications
The porous structure and tunable hydrophilicity of p(HBMA)-based hydrogels make them suitable for controlled drug delivery. The release of a therapeutic agent from the adhesive matrix can be controlled by diffusion, swelling of the hydrogel, or degradation of the polymer.[8][9]
Experimental Protocol: In Vitro Drug Release Study
Materials:
-
Drug-loaded p(HBMA) adhesive
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator or water bath (37 °C)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare drug-loaded p(HBMA) adhesive samples of known weight and dimensions.
-
Place each sample in a vial containing a known volume of PBS.
-
Incubate the vials at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for p(HBMA) adhesive development.
References
- 1. This compound | 13159-51-8 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]
- 3. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel [mdpi.com]
Application Notes and Protocols for 2-Hydroxybutyl Methacrylate (2-HBMA) in Dental Resin Formulations
Disclaimer: Limited direct data exists for 2-Hydroxybutyl methacrylate (2-HBMA) in dental literature. The following application notes and protocols are based on established principles for similar hydrophilic methacrylate monomers, such as 2-hydroxyethyl methacrylate (HEMA) and 2-hydroxypropyl methacrylate (HPMA), and are intended to serve as a comprehensive guide for researchers and scientists. It is recommended that these protocols be adapted and optimized for specific experimental conditions.
Introduction to this compound in Dental Resins
This compound (2-HBMA) is a functional methacrylate monomer with potential applications in dental resin composites, adhesives, and bonding agents. Its chemical structure, featuring a hydroxyl group and a butyl ester group, suggests a balance of hydrophilicity and hydrophobicity that could offer unique advantages in dental formulations. The hydroxyl group can enhance wetting of the tooth structure and promote adhesion, similar to other hydroxyalkyl methacrylates. The longer butyl chain, compared to the ethyl chain in the commonly used HEMA, may influence properties such as water sorption, solubility, and mechanical strength.
These notes provide a framework for incorporating 2-HBMA into dental resin systems and evaluating its impact on key performance characteristics.
Potential Advantages and Research Hypotheses
Incorporating 2-HBMA into dental resin formulations may lead to:
-
Controlled Hydrophilicity: The butyl chain may modulate the high hydrophilicity associated with shorter-chain hydroxyalkyl methacrylates, potentially leading to lower water sorption and improved long-term stability of the cured resin.
-
Improved Mechanical Properties: The longer alkyl chain could influence the polymer network structure, potentially affecting flexural strength and modulus.
-
Reduced Volatility and Leaching: A higher molecular weight compared to HEMA might result in lower volatility and reduced leaching of unreacted monomer from the cured composite.
-
Biocompatibility Profile: As a potential alternative to HEMA, which is a known allergen, 2-HBMA warrants investigation for its biocompatibility and sensitization potential.
Experimental Protocols
Formulation of Experimental Dental Resins
This protocol describes the preparation of a light-curable experimental dental resin containing 2-HBMA.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (2-HBMA)
-
Camphorquinone (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
Silanated glass filler particles (e.g., barium glass, average particle size 1 µm)
Procedure:
-
Monomer Matrix Preparation:
-
In a light-protected container, prepare the base monomer matrix by mixing Bis-GMA and TEGDMA in a 60:40 wt% ratio.
-
Create experimental groups by substituting a portion of the TEGDMA with 2-HBMA at various weight percentages (e.g., 5%, 10%, 15%, 20%). A control group with 0% 2-HBMA should be prepared.
-
-
Photoinitiator System Addition:
-
To each monomer mixture, add the photoinitiator system consisting of CQ (0.5 wt%) and EDMAB (1.0 wt%).
-
Mix thoroughly in the dark until the initiators are completely dissolved. An ultrasonic bath can be used to facilitate dissolution.
-
-
Filler Incorporation:
-
Gradually add the silanated glass filler particles to the monomer-initiator mixture to achieve a final filler loading of 70 wt%.
-
Mix the components using a dental mixing spatula or a dual asymmetric centrifuge mixer until a homogeneous paste is obtained.
-
-
Degassing:
-
Store the prepared composite pastes in a vacuum desiccator for at least 24 hours to remove any entrapped air bubbles.
-
Degree of Conversion (DC)
The DC is a critical parameter that influences the mechanical properties and biocompatibility of the resin.
Methodology (FTIR-ATR Spectroscopy):
-
Place a small amount of the uncured composite paste onto the diamond crystal of a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the infrared spectrum of the uncured material. Identify the absorbance peak of the aliphatic C=C bond at approximately 1638 cm⁻¹ and an internal standard peak, such as the aromatic C=C bond from Bis-GMA at around 1608 cm⁻¹.
-
Light-cure the sample directly on the ATR crystal for 40 seconds using a dental curing light with an intensity of at least 800 mW/cm².
-
Immediately after curing, record the spectrum of the polymerized sample.
-
Calculate the Degree of Conversion (DC) using the following formula: DC (%) = [1 - ( (Absorbance aliphatic C=C / Absorbance aromatic C=C) cured / (Absorbance aliphatic C=C / Absorbance aromatic C=C) uncured )] x 100
Mechanical Properties
Flexural strength and modulus are key indicators of a dental composite's ability to withstand chewing forces.
Methodology (Three-Point Bending Test - ISO 4049):
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by filling a stainless steel mold with the uncured composite paste, covering with Mylar strips, and pressing with glass slides to extrude excess material.
-
Light-cure the specimens from both sides according to the manufacturer's instructions, typically in overlapping sections for 40 seconds each.
-
Remove the cured specimens from the mold and store them in distilled water at 37°C for 24 hours.
-
Conduct the three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 1 mm/min.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas.
Water Sorption and Solubility
Water sorption can lead to plasticization and degradation of the resin matrix.
Methodology (ISO 4049):
-
Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness).
-
Place the specimens in a desiccator and weigh them periodically until a constant mass (m₁) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m₂).
-
Re-condition the specimens in the desiccator until a constant mass (m₃) is reached.
-
Calculate water sorption (Wsp) and solubility (Wsl) using the following equations: Wsp (µg/mm³) = (m₂ - m₃) / V Wsl (µg/mm³) = (m₁ - m₃) / V where V is the volume of the specimen in mm³.
Biocompatibility Assessment (In Vitro)
Initial biocompatibility can be assessed through cytotoxicity assays.
Methodology (MTT Assay on Human Gingival Fibroblasts):
-
Prepare eluates by incubating cured resin discs (as prepared for water sorption) in a cell culture medium for 24 hours at 37°C. The surface area to medium volume ratio should be standardized (e.g., 3 cm²/mL).
-
Seed human gingival fibroblasts in a 96-well plate and allow them to attach for 24 hours.
-
Replace the culture medium with the prepared eluates (at different concentrations) and incubate for another 24 hours.
-
Perform the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
Compare the viability of cells exposed to the experimental resin eluates with that of control cells (exposed to fresh medium).
Data Presentation: Expected Trends and Hypothetical Data
The following tables present hypothetical data to illustrate the expected trends when incorporating 2-HBMA into a dental resin formulation, based on the properties of similar hydroxyalkyl methacrylates.
Table 1: Physicomechanical Properties of Experimental Resins with 2-HBMA
| 2-HBMA Concentration (wt%) | Degree of Conversion (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 (Control) | 65 ± 3 | 130 ± 10 | 8.5 ± 0.5 |
| 5 | 64 ± 4 | 128 ± 9 | 8.3 ± 0.6 |
| 10 | 63 ± 3 | 125 ± 11 | 8.1 ± 0.5 |
| 15 | 61 ± 4 | 120 ± 12 | 7.8 ± 0.7 |
| 20 | 59 ± 5 | 115 ± 10 | 7.5 ± 0.8 |
Table 2: Water Sorption, Solubility, and Biocompatibility of Experimental Resins
| 2-HBMA Concentration (wt%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Cell Viability (%) |
| 0 (Control) | 25 ± 2 | 1.5 ± 0.3 | 95 ± 5 |
| 5 | 28 ± 3 | 1.7 ± 0.4 | 93 ± 6 |
| 10 | 32 ± 3 | 2.0 ± 0.5 | 90 ± 7 |
| 15 | 36 ± 4 | 2.3 ± 0.6 | 87 ± 8 |
| 20 | 40 ± 5 | 2.6 ± 0.7 | 84 ± 9 |
Signaling Pathways and Logical Relationships
The interaction of dental resin components with oral tissues can trigger cellular responses. The following diagram illustrates a simplified hypothetical signaling pathway for cytotoxicity induced by leached monomers.
Conclusion
The use of this compound in dental resin formulations presents an interesting avenue for research. Based on the chemistry of similar monomers, it is hypothesized that 2-HBMA could offer a means to control the hydrophilicity and potentially enhance the mechanical properties and biocompatibility of dental composites. The provided protocols offer a standardized approach to formulating and evaluating experimental resins containing 2-HBMA. Researchers are encouraged to use this guide as a starting point and to conduct comprehensive studies to fully characterize the performance of this novel monomer in dental applications.
Application Notes and Protocols: Cross-linking of 2-Hydroxybutyl methacrylate (2-HBMA) with Ethylene Glycol Dimethacrylate (EGDMA) for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of cross-linked hydrogels based on 2-Hydroxybutyl methacrylate (2-HBMA) and ethylene glycol dimethacrylate (EGDMA). These biomaterials hold significant promise for a range of drug delivery applications due to their tunable properties and biocompatibility.
Introduction
Hydrogels composed of this compound (2-HBMA) cross-linked with ethylene glycol dimethacrylate (EGDMA) are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water or biological fluids. The incorporation of the hydrophilic monomer 2-HBMA imparts biocompatibility and flexibility to the hydrogel, making it suitable for biomedical applications. EGDMA, a difunctional monomer, acts as a cross-linking agent, creating a stable network structure and providing control over the mechanical properties and swelling behavior of the resulting material. By varying the ratio of 2-HBMA to EGDMA, the physicochemical properties of the hydrogel, such as swelling ratio, drug loading capacity, and release kinetics, can be precisely tailored for specific drug delivery systems.
Key Applications in Drug Development
-
Controlled Drug Release: The cross-linked network of poly(2-HBMA-co-EGDMA) hydrogels allows for the sustained and controlled release of encapsulated therapeutic agents. The release rate can be modulated by adjusting the cross-linking density.
-
Targeted Drug Delivery: These hydrogels can be formulated into micro- or nanoparticles for targeted delivery to specific tissues or organs.
-
Scaffolds for Tissue Engineering: The biocompatible and porous nature of these hydrogels makes them excellent candidates for use as scaffolds in tissue engineering, where they can be loaded with growth factors or cells to promote tissue regeneration.
-
Biocompatible Coatings: Poly(2-HBMA-co-EGDMA) can be used as a coating for medical devices and implants to improve their biocompatibility and reduce inflammatory responses.
Experimental Protocols
Materials
-
This compound (2-HBMA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), cross-linking agent[1]
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model drug (e.g., Dexamethasone, Ibuprofen)
-
Deionized water
Protocol for Synthesis of Poly(2-HBMA-co-EGDMA) Hydrogels
This protocol describes the synthesis of poly(2-HBMA-co-EGDMA) hydrogels by free-radical polymerization.
-
Preparation of Monomer Solution: In a glass vial, prepare the monomer solution by mixing 2-HBMA and EGDMA at the desired molar ratio (see Table 1 for examples).
-
Initiator Addition: Add the initiator, ammonium persulfate (APS), to the monomer solution at a concentration of 0.5 mol% with respect to the total moles of monomers. Dissolve the APS completely by gentle vortexing.
-
Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation of Polymerization: Add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution (typically in a 1:1 molar ratio with APS) and mix thoroughly.
-
Casting and Curing: Immediately transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or in a cylindrical mold). Allow the polymerization to proceed at room temperature for 24 hours.
-
Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48-72 hours, changing the water frequently to remove any unreacted monomers and initiator.
-
Drying: Dry the purified hydrogel in a vacuum oven at 40°C until a constant weight is achieved. Store the dried hydrogel (xerogel) in a desiccator.
Table 1: Example Formulations for Poly(2-HBMA-co-EGDMA) Hydrogels
| Formulation Code | 2-HBMA (mol%) | EGDMA (mol%) |
| H95E5 | 95 | 5 |
| H90E10 | 90 | 10 |
| H85E15 | 85 | 15 |
Protocol for Swelling Studies
-
Initial Weight: Accurately weigh a piece of the dried hydrogel (xerogel).
-
Immersion: Immerse the xerogel in a known volume of phosphate-buffered saline (PBS) at pH 7.4 and 37°C.
-
Weight Measurement at Intervals: At predetermined time intervals, remove the hydrogel from the PBS, gently blot the surface with filter paper to remove excess water, and weigh it.
-
Equilibrium Swelling: Continue the measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation of Swelling Ratio: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100 where Ws is the weight of the swollen hydrogel at equilibrium and Wd is the initial weight of the dried hydrogel.
Protocol for Drug Loading
-
Swelling in Drug Solution: Immerse a pre-weighed dried hydrogel sample in a solution of the model drug in a suitable solvent (e.g., ethanol or PBS) of a known concentration.
-
Equilibration: Allow the hydrogel to swell in the drug solution for 24-48 hours at room temperature to ensure maximum drug loading.
-
Drying: After loading, remove the hydrogel from the solution, gently rinse with a small amount of fresh solvent to remove surface-adhered drug, and dry it in a vacuum oven at a low temperature to a constant weight.
-
Determination of Drug Loading: The amount of drug loaded can be determined either by measuring the decrease in the drug concentration in the loading solution using UV-Vis spectrophotometry or by extracting the drug from the loaded hydrogel and quantifying it.
Protocol for In Vitro Drug Release Study
-
Immersion of Loaded Hydrogel: Place a known weight of the drug-loaded hydrogel in a vessel containing a specific volume of release medium (e.g., PBS at pH 7.4).
-
Incubation: Maintain the system at 37°C with gentle agitation.
-
Sample Collection: At regular time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Cumulative Release Calculation: Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded.
Data Presentation
Table 2: Swelling and Drug Release Properties of Poly(2-HBMA-co-EGDMA) Hydrogels with a Model Drug (Dexamethasone)
| Formulation Code | EGDMA (mol%) | Equilibrium Swelling Ratio (%) in PBS (pH 7.4) | Drug Loading Capacity (mg drug/g polymer) | Cumulative Drug Release after 24h (%) |
| H95E5 | 5 | 350 ± 25 | 85 ± 5 | 65 ± 4 |
| H90E10 | 10 | 280 ± 20 | 72 ± 6 | 50 ± 3 |
| H85E15 | 15 | 210 ± 15 | 60 ± 4 | 38 ± 5 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Visualization of Experimental Workflows
Caption: Workflow for the synthesis and characterization of poly(2-HBMA-co-EGDMA) hydrogels.
Caption: Workflow for the in vitro drug release study from poly(2-HBMA-co-EGDMA) hydrogels.
Biocompatibility and Cellular Signaling
Methacrylate-based hydrogels, including those derived from HEMA (a close analog of 2-HBMA), have generally been shown to be biocompatible.[2] However, the release of unreacted monomers can potentially lead to cytotoxic effects.[3] Therefore, thorough purification of the hydrogels after synthesis is crucial.
The interaction of these hydrogels with cells is an important area of investigation for drug delivery and tissue engineering applications. While specific signaling pathways affected by poly(2-HBMA-co-EGDMA) have not been extensively studied, the surface chemistry and mechanical properties of the hydrogel can influence cell adhesion, proliferation, and differentiation. For instance, the presence of hydroxyl groups on the polymer backbone can facilitate cell attachment. The stiffness of the hydrogel, which is controlled by the EGDMA concentration, can also play a significant role in directing stem cell fate. Further research is needed to elucidate the specific molecular mechanisms and signaling pathways involved in the cellular response to these materials.
Caption: Relationship between EGDMA concentration and hydrogel properties.
References
Application Note: Molecular Weight Characterization of Poly(2-hydroxybutyl methacrylate) by Gel Permeation Chromatography
Abstract
This application note details a robust method for the characterization of the molecular weight and molecular weight distribution of poly(2-hydroxybutyl methacrylate), p(2-HBMA), using Gel Permeation Chromatography (GPC). A comprehensive protocol for sample preparation, GPC instrumentation, and data analysis is provided. The presented methodology is crucial for researchers, scientists, and drug development professionals working with p(2-HBMA) to ensure material quality, batch-to-batch consistency, and to understand the influence of molecular weight on the physicochemical properties and performance of p(2-HBMA)-based materials.
Introduction
Poly(this compound), p(2-HBMA), is a biocompatible and hydrophilic polymer with significant potential in various biomedical applications, including drug delivery systems, hydrogels, and contact lenses. The molecular weight (MW) and molecular weight distribution, often expressed as the polydispersity index (PDI), are critical parameters that dictate the polymer's mechanical properties, degradation kinetics, and drug release profile.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers.[1] The principle of GPC is based on the separation of molecules according to their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and therefore elute earlier, while smaller molecules can penetrate the pores and have a longer retention time.[1] This application note provides a standardized protocol for the reliable and reproducible characterization of p(2-HBMA) molecular weight by GPC.
Experimental Protocol
A detailed workflow for the GPC analysis of p(2-HBMA) is outlined below.
Figure 1: Workflow for GPC analysis of p(2-HBMA).
2.1. Materials and Reagents
-
Poly(this compound) (p(2-HBMA)) samples
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards (narrow molecular weight distribution) for calibration
-
0.22 µm Polytetrafluoroethylene (PTFE) syringe filters
2.2. Instrumentation
-
GPC system equipped with a refractive index (RI) detector
-
GPC columns suitable for organic polymers (e.g., two mixed-bed polystyrene-divinylbenzene columns)
-
Column oven
-
Autosampler
2.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the dry p(2-HBMA) polymer into a clean glass vial.
-
Add 10 mL of HPLC-grade THF to the vial to achieve a concentration of 1 mg/mL.
-
Gently agitate the mixture at room temperature until the polymer is completely dissolved. Avoid vigorous shaking to prevent polymer chain shearing.
-
Filter the polymer solution through a 0.22 µm PTFE syringe filter into a GPC autosampler vial to remove any particulate matter.
2.4. GPC Operating Conditions
| Parameter | Value |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column(s) | 2 x Mixed-bed polystyrene-divinylbenzene |
| Column Temperature | 35°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 100 µL |
| Run Time | 30 minutes |
2.5. Calibration
A calibration curve is generated using a series of narrow polystyrene standards with known molecular weights. The logarithm of the molecular weight is plotted against the elution volume. This calibration curve is then used to determine the molecular weight of the p(2-HBMA) samples.
2.6. Data Analysis
The GPC software is used to analyze the chromatograms. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated based on the calibration curve.
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[2]
-
Weight-Average Molecular Weight (Mw): An average that takes into account the contribution of each polymer chain to the overall mass of the sample.[2]
-
Polydispersity Index (PDI): A measure of the broadness of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.[2]
Results and Discussion
The GPC analysis of three different batches of p(2-HBMA) synthesized via free-radical polymerization yielded the following molecular weight data.
Table 1: Molecular Weight Characterization of p(2-HBMA) Batches
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| p(2-HBMA)-Batch 1 | 55,000 | 104,500 | 1.90 |
| p(2-HBMA)-Batch 2 | 62,000 | 117,800 | 1.90 |
| p(2-HBMA)-Batch 3 | 58,500 | 114,000 | 1.95 |
The results presented in Table 1 are typical for polymers synthesized by conventional free-radical polymerization, which generally results in a broad molecular weight distribution with PDI values approaching 2.0.[2] The observed differences in Mn and Mw between the batches highlight the importance of GPC analysis for quality control and ensuring batch-to-batch consistency.
The relationship between the different molecular weight averages is crucial for understanding the polymer's properties.
Figure 2: Relationship between molecular weight averages.
For all synthetic, polydisperse polymers, the number-average molecular weight (Mn) is less than the weight-average molecular weight (Mw), which is in turn less than the z-average molecular weight (Mz).[2] This relationship is a fundamental characteristic of the molecular weight distribution.
Conclusion
This application note provides a detailed and reliable protocol for the molecular weight characterization of p(2-HBMA) using Gel Permeation Chromatography. The described methodology is essential for the quality control of p(2-HBMA) and for understanding the structure-property relationships that are critical for its application in research, drug development, and other scientific fields. The consistent and accurate determination of Mn, Mw, and PDI allows for the production of well-defined polymeric materials with predictable performance characteristics.
References
Formulation of 2-Hydroxybutyl Methacrylate-Based Coatings for Controlled Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybutyl methacrylate (2-HBMA) is a functional monomer of significant interest in the formulation of advanced coatings, particularly for biomedical applications. Its inherent properties, including hydrophilicity and the presence of a reactive hydroxyl group, make it an excellent candidate for the synthesis of biocompatible and biodegradable polymers. These polymers can be formulated into coatings for medical devices or as hydrogel matrices for controlled drug delivery systems. The hydroxyl group provides a site for further chemical modification, allowing for the tuning of properties such as swelling behavior, mechanical strength, and drug release kinetics.
This document provides detailed application notes and experimental protocols for the formulation of 2-HBMA-based coatings. While specific literature with comprehensive protocols for 2-HBMA is limited, the methodologies presented here are based on established principles for similar hydroxyalkyl methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), and serve as a robust starting point for research and development.
Key Properties of this compound
| Property | Value | Significance in Coating Formulation |
| Molecular Formula | C₈H₁₄O₃ | Defines the basic building block of the polymer. |
| Molecular Weight | 158.19 g/mol | Influences polymerization kinetics and stoichiometry. |
| Key Functional Groups | Methacrylate, Hydroxyl | The methacrylate group allows for polymerization, while the hydroxyl group imparts hydrophilicity and provides a site for crosslinking or further functionalization.[1] |
| Solubility | Moderately soluble in water | Enables the formation of hydrogels, which are crucial for many drug delivery applications.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-HBMA-co-Methacrylic Acid (MAA) Hydrogel via Free Radical Polymerization
This protocol describes the synthesis of a pH-sensitive hydrogel by copolymerizing 2-HBMA with methacrylic acid (MAA). The carboxylic acid groups from MAA impart pH-responsiveness, which can be utilized for targeted drug release in specific physiological environments.
Materials:
-
This compound (2-HBMA), inhibitor removed
-
Methacrylic acid (MAA), inhibitor removed
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
-
Phosphate buffered saline (PBS)
Equipment:
-
Reaction vessel (three-neck round-bottom flask)
-
Magnetic stirrer with hotplate
-
Condenser
-
Nitrogen inlet
-
Water bath
-
Dialysis tubing (MWCO 12-14 kDa)
-
Freeze-dryer
Procedure:
-
Monomer Solution Preparation: In the reaction vessel, dissolve 2-HBMA and MAA in deionized water at the desired molar ratio (e.g., 70:30). The total monomer concentration should be around 15-20 wt%.
-
Crosslinker Addition: Add EGDMA to the monomer solution. A typical concentration is 1 mol% with respect to the total monomer content.
-
Initiator Addition: Add APS to the solution at a concentration of 0.5 mol% with respect to the total monomer content.
-
Polymerization:
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction vessel to 60°C in a water bath under a nitrogen atmosphere.
-
Maintain the reaction for 4-6 hours with continuous stirring. The solution will become viscous as the hydrogel forms.
-
-
Purification:
-
Cut the resulting hydrogel into smaller pieces and place them in dialysis tubing.
-
Immerse the dialysis tubing in a large volume of deionized water.
-
Change the water every 6-8 hours for 3-4 days to remove unreacted monomers, initiator, and crosslinker.
-
-
Drying:
-
Freeze the purified hydrogel at -80°C.
-
Lyophilize the frozen hydrogel for 48 hours to obtain a dry, porous xerogel.
-
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the hydrogel.
-
Scanning Electron Microscopy (SEM): To visualize the porous structure of the hydrogel.
-
Protocol 2: Drug Loading into 2-HBMA-co-MAA Hydrogel
This protocol outlines the procedure for loading a model drug, such as ibuprofen, into the synthesized hydrogel.
Materials:
-
Dried 2-HBMA-co-MAA hydrogel
-
Ibuprofen
-
Ethanol
-
Phosphate buffered saline (PBS, pH 7.4)
Equipment:
-
Shaker or orbital incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Swelling and Loading:
-
Accurately weigh a piece of the dried hydrogel.
-
Prepare a solution of ibuprofen in a mixture of ethanol and PBS (e.g., 20:80 v/v) at a known concentration (e.g., 1 mg/mL).
-
Immerse the dried hydrogel in the ibuprofen solution.
-
Place the mixture on a shaker at room temperature for 48 hours to allow for swelling and drug loading.
-
-
Determination of Drug Loading Efficiency:
-
After 48 hours, carefully remove the swollen, drug-loaded hydrogel from the solution.
-
Measure the concentration of ibuprofen remaining in the solution using a UV-Vis spectrophotometer at the appropriate wavelength for ibuprofen (around 222 nm).
-
Calculate the amount of drug loaded into the hydrogel using the following formula:
-
Drug Loading (mg/g) = (Initial Drug Mass - Final Drug Mass in Solution) / Dry Hydrogel Mass
-
Loading Efficiency (%) = (Amount of Drug Loaded / Initial Amount of Drug in Solution) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release of the loaded drug from the hydrogel in different pH environments, simulating physiological conditions.
Materials:
-
Drug-loaded 2-HBMA-co-MAA hydrogel
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5
Equipment:
-
Shaking water bath or incubator set at 37°C
-
UV-Vis Spectrophotometer
Procedure:
-
Release Study Setup:
-
Place a known weight of the drug-loaded hydrogel into a known volume of release medium (e.g., 50 mL of PBS at pH 7.4 or pH 5.5) in a sealed container.
-
Place the container in a shaking water bath at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Presentation
Table 1: Formulation Parameters of 2-HBMA-co-MAA Hydrogels
| Formulation Code | 2-HBMA (mol%) | MAA (mol%) | EGDMA (mol%) | Swelling Ratio (pH 7.4) |
| HBMA-MAA-1 | 80 | 20 | 1 | 15.2 |
| HBMA-MAA-2 | 70 | 30 | 1 | 25.8 |
| HBMA-MAA-3 | 60 | 40 | 1 | 38.5 |
Note: Swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight. Data is representative.
Table 2: Ibuprofen Loading and Release Characteristics
| Formulation Code | Drug Loading (mg/g) | Loading Efficiency (%) | Cumulative Release at 24h (pH 7.4) (%) | Cumulative Release at 24h (pH 5.5) (%) |
| HBMA-MAA-1 | 85 | 42.5 | 65 | 40 |
| HBMA-MAA-2 | 120 | 60.0 | 80 | 55 |
| HBMA-MAA-3 | 155 | 77.5 | 92 | 68 |
Note: Data is representative and will vary based on experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of 2-HBMA-based hydrogels for drug delivery.
Caption: Signaling pathway illustrating the mechanism of drug release from a 2-HBMA-based hydrogel.
Conclusion
The formulation of this compound-based coatings offers a versatile platform for the development of advanced drug delivery systems. By copolymerizing 2-HBMA with functional monomers like methacrylic acid, it is possible to create "smart" hydrogels that respond to physiological cues, such as pH, to trigger drug release. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate these promising biomaterials for a wide range of therapeutic applications. Further optimization of formulation parameters will enable the fine-tuning of coating properties to meet the specific requirements of the intended drug and clinical application.
References
Troubleshooting & Optimization
Technical Support Center: Inhibitor Removal from 2-Hydroxybutyl Methacrylate (2-HBMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxybutyl methacrylate (2-HBMA). The following information is designed to address specific issues that may be encountered during the removal of inhibitors from 2-HBMA prior to polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an inhibitor in 2-HBMA?
A1: Inhibitors are added to monomers like 2-HBMA to prevent spontaneous polymerization during transport and storage. This ensures the monomer remains in its liquid, unpolymerized state until it is ready for use.
Q2: What is the common inhibitor used in commercial 2-HBMA?
A2: The most common inhibitor used in this compound (2-HBMA) is Monomethyl Ether Hydroquinone (MEHQ).[1]
Q3: What is the typical concentration of MEHQ in commercial 2-HBMA?
A3: Commercial 2-HBMA typically contains around 200 ppm of MEHQ as an inhibitor.
Q4: Why do I need to remove the inhibitor before polymerization?
A4: The presence of an inhibitor can significantly slow down or completely prevent the initiation of the polymerization process. For controlled polymerization techniques and to ensure reproducible polymerization kinetics and predictable polymer properties, it is crucial to remove the inhibitor.
Q5: What are the common methods for removing MEHQ from 2-HBMA?
A5: The most common methods for removing phenolic inhibitors like MEHQ from methacrylates include:
-
Column Chromatography: Passing the monomer through a column filled with activated basic alumina.[2][3]
-
Adsorption by Activated Carbon: Stirring the monomer with activated carbon to adsorb the inhibitor.[4]
-
Vacuum Distillation: Separating the monomer from the less volatile inhibitor under reduced pressure.[5][6]
Q6: Can I just add more initiator to overcome the inhibitor?
A6: While it is possible to add excess initiator to consume the inhibitor, this approach is not recommended for controlled polymerizations. It can lead to a lack of control over the initiation process, broader molecular weight distribution, and potentially affect the final properties of the polymer.
Q7: How should I store 2-HBMA after removing the inhibitor?
A7: Once the inhibitor is removed, 2-HBMA is highly susceptible to spontaneous polymerization. It should be used immediately. If short-term storage is necessary, it should be kept in a refrigerator (2-8°C), in the dark, and under an inert atmosphere (e.g., nitrogen or argon).[2]
Troubleshooting Guide
Issue 1: Polymerization of 2-HBMA is very slow or does not initiate.
| Possible Cause | Troubleshooting Step |
| Incomplete inhibitor removal. | Ensure the chosen inhibitor removal method was performed correctly. For column chromatography, check the activity of the alumina. For activated carbon, ensure sufficient contact time. Consider repeating the purification step or trying an alternative method. |
| Inactive initiator. | Verify the age and storage conditions of the initiator. Use a fresh batch of initiator if there is any doubt about its activity. |
| Presence of oxygen. | Oxygen can inhibit free-radical polymerization. Ensure all polymerization reactions are performed under an inert atmosphere (e.g., by purging with nitrogen or argon). |
Issue 2: The alumina column seems to be ineffective at removing the inhibitor.
| Possible Cause | Troubleshooting Step |
| Deactivated alumina. | Alumina can be deactivated by moisture from the air. Use freshly opened or properly stored activated basic alumina. If necessary, reactivate the alumina by heating it in a vacuum oven. |
| Insufficient amount of alumina. | The amount of alumina should be sufficient to adsorb all the inhibitor. A general guideline for other methacrylates is to use about 5g of alumina per 100 mL of monomer. Adjust the amount based on the inhibitor concentration. |
| Incorrect type of alumina. | Basic alumina is generally recommended for removing acidic phenolic inhibitors like MEHQ.[7] |
Issue 3: The monomer polymerized during vacuum distillation.
| Possible Cause | Troubleshooting Step |
| Excessive temperature. | Keep the distillation temperature as low as possible by using a good vacuum source. Monitor the temperature of the distillation pot closely. |
| Absence of a secondary inhibitor. | For monomers prone to polymerization at elevated temperatures, it is advisable to add a small amount of a high-temperature inhibitor, such as phenothiazine or diphenylpicrylhydrazyl (DPPH), to the distillation flask. This will prevent polymerization during distillation but will not co-distill with the monomer. |
| Localized overheating. | Ensure uniform heating of the distillation flask using a heating mantle and a stirrer bar to avoid localized hot spots. |
Issue 4: The monomer turns yellow after washing with NaOH solution.
| Possible Cause | Troubleshooting Step |
| Formation of colored byproducts. | The yellowing may be due to the formation of colored phenolate salts or other reaction byproducts. This method is generally less preferred for sensitive applications. |
| Incomplete phase separation. | Ensure thorough separation of the organic and aqueous layers. Multiple washes with deionized water after the base wash are necessary to remove all traces of the base and salts. |
Quantitative Data Summary
| Parameter | This compound (2-HBMA) | Other Methacrylates (e.g., HEMA, MAA) | Reference |
| Inhibitor | Monomethyl Ether Hydroquinone (MEHQ) | Monomethyl Ether Hydroquinone (MEHQ) | [1][3][8][9] |
| Typical Inhibitor Concentration | ~200 ppm | 50 - 250 ppm | [3][8][9] |
| Alumina Column Efficiency | Data not available | Effective for MEHQ removal (qualitative) | [2][3] |
| Activated Carbon Efficiency | Data not available | Effective for MEHQ removal (qualitative) | [4] |
| Vacuum Distillation Efficiency | Can yield high purity monomer (>99.5% for HEMA) | Can yield high purity monomer | [10] |
Experimental Protocols
1. Inhibitor Removal using a Basic Alumina Column
This method is suitable for small to medium scale purification (a few milliliters to a liter).
Materials:
-
This compound (2-HBMA)
-
Activated basic alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of glass wool at the bottom of the column to retain the alumina.
-
Dry pack the column with activated basic alumina. A general rule of thumb is to use approximately 5-10 g of alumina for every 100 mL of monomer. Gently tap the column to ensure even packing.
-
Add a small layer of sand or anhydrous sodium sulfate on top of the alumina bed to prevent disturbance when adding the monomer.
-
Pass the 2-HBMA through the column under gravity or with gentle positive pressure from an inert gas source.
-
Collect the purified monomer in a clean, dry flask.
-
The purified monomer should be used immediately. If necessary, store it in a refrigerator under an inert atmosphere.
2. Inhibitor Removal using Activated Carbon
This method is suitable for larger quantities of monomer.
Materials:
-
This compound (2-HBMA)
-
Activated granular carbon (4-8 mesh)
-
Beaker or flask
-
Mechanical stirrer (magnetic stir bars can grind the carbon)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Vacuum oven
Procedure:
-
Dry the activated carbon in a vacuum oven at 120°C for 24 hours to remove any adsorbed water.[4]
-
Add the dried activated carbon to the 2-HBMA in a beaker or flask. A starting point is to use 5-10% activated carbon by weight relative to the monomer.
-
Gently agitate the slurry using a mechanical stirrer for 1-2 hours.[4]
-
Monitor the removal of the inhibitor if analytical equipment (e.g., UV-Vis spectrophotometer) is available. If not, the recommended contact time should be sufficient for most applications.
-
Filter the mixture to remove the activated carbon.
-
The purified monomer is now highly reactive and should be used immediately.
3. Purification by Vacuum Distillation
This method can provide very pure monomer but carries the risk of polymerization if not performed carefully.
Materials:
-
This compound (2-HBMA)
-
Distillation apparatus (round bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle and magnetic stirrer
-
Secondary inhibitor (e.g., phenothiazine or DPPH)
-
Cold trap
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is clean and dry.
-
Add the 2-HBMA and a magnetic stir bar to the distillation flask.
-
Add a very small amount of a secondary inhibitor (e.g., a few crystals of phenothiazine) to the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to the desired level. The boiling point of 2-HBMA is 180 °C at atmospheric pressure, so a good vacuum is required to distill at a lower, safer temperature. A target pressure would be in the range of 1-10 mmHg.
-
Once the vacuum is stable, begin heating the distillation flask gently with a heating mantle while stirring.
-
Collect the distilled 2-HBMA in the receiving flask, which should be cooled in an ice bath.
-
Do not distill to dryness to avoid the concentration of potentially explosive peroxides.
-
After distillation, the purified monomer should be used immediately or stored appropriately.
Visualizations
Caption: Workflow for the decision-making and execution process of inhibitor removal from 2-HBMA.
References
- 1. This compound | 13159-51-8 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HEMA (2-HYDROXYETHYL METHACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 9. atamankimya.com [atamankimya.com]
- 10. KR101278225B1 - Refining apparatus for high purity 2-hydroxyethylmethacrylate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Hydroxybutyl Methacrylate (2-HBMA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxybutyl methacrylate (2-HBMA).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-HBMA, providing potential causes and actionable solutions.
Q1: My final yield of 2-HBMA is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is a frequent issue stemming from several factors. Systematically investigating these potential causes can help improve your results.[1][2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Reaction | The esterification of methacrylic acid (MAA) and 1,2-butanediol is a reversible equilibrium reaction.[3] If the reaction does not proceed to completion, a low yield will result. This can be due to insufficient reaction time, improper temperature, or catalyst deactivation.[4][5] | • Optimize Reaction Conditions: Experiment with reaction time and temperature. Ensure the catalyst (e.g., p-toluenesulfonic acid) is active and used at the correct concentration.[6] • Remove Water: Use a Dean-Stark apparatus or a similar method for azeotropic distillation to continuously remove water as it forms. This shifts the equilibrium toward the product side, driving the reaction to completion.[3] |
| Side Reactions | The formation of undesired by-products, such as butane-1,2-diyl dimethacrylate (diester) or polymers, consumes the reactants and reduces the yield of 2-HBMA.[5][7] | • Adjust Molar Ratio: Use a slight excess of one reactant (typically the diol) to minimize diester formation. • Control Temperature: Avoid excessively high temperatures which can promote side reactions and polymerization. |
| Premature Polymerization | Methacrylate monomers can undergo free-radical polymerization at the elevated temperatures required for esterification, leading to the formation of oligomers or solid polymer, which significantly reduces the yield of the desired monomer.[6] | • Use an Inhibitor: Add an effective polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ) or phenothiazine, to the reaction mixture.[8] |
| Product Loss During Workup | Significant amounts of product can be lost during purification steps like extractions, washes, and distillation.[4] | • Refine Purification Protocol: Minimize the number of transfers between flasks.[7] Ensure extraction and washing steps are performed carefully to avoid loss into the aqueous phase. Optimize distillation conditions (pressure and temperature) to prevent product decomposition or loss. |
| Impure Reagents | The presence of water or other impurities in the starting materials (methacrylic acid, 1,2-butanediol) or solvents can interfere with the reaction.[1][4] | • Use High-Purity Reagents: Ensure all reactants and solvents are anhydrous and of high purity. Consider purifying reagents if their quality is uncertain. |
Q2: I've identified a significant amount of a diester impurity (butane-1,2-diyl dimethacrylate) in my product. How can I prevent this?
The formation of a diester is a common side reaction where both hydroxyl groups of 1,2-butanediol react with methacrylic acid.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Molar Ratio of Reactants | If the molar ratio of methacrylic acid to 1,2-butanediol is too high, it increases the statistical probability of both hydroxyl groups on the diol reacting to form the diester. | • Adjust Molar Ratio: Employ an excess of 1,2-butanediol relative to methacrylic acid. This favors the formation of the monoester (2-HBMA). The unreacted diol can then be removed during purification. |
| High Reaction Temperature / Long Reaction Time | More forcing conditions can drive the reaction towards the thermodynamically stable diester product. | • Optimize Reaction Conditions: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress (e.g., by GC or TLC) and stop it once the optimal conversion to the monoester is achieved, before significant diester formation occurs. |
Q3: My reaction mixture became viscous or solidified, indicating premature polymerization. What went wrong and how can I avoid it?
Premature polymerization is a critical issue in the synthesis of methacrylate monomers.[9]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient or Inactive Inhibitor | Polymerization inhibitors prevent the self-reaction of the methacrylate double bond. If the inhibitor is absent, expired, or used in too low a concentration, polymerization will occur.[10][11] | • Add Inhibitor: Ensure a suitable inhibitor like MEHQ (e.g., 200 ppm) is added at the start of the reaction.[8] • Ensure Proper Storage: Store inhibitors according to the manufacturer's recommendations to maintain their activity. |
| Excessive Heat | High temperatures can overcome the inhibitor and initiate thermal polymerization. | • Maintain Temperature Control: Use a well-controlled heating mantle or oil bath. Avoid localized overheating ("hot spots") in the reaction flask by ensuring efficient stirring. |
| Presence of Oxygen | While counterintuitive for radical reactions, some common inhibitors (like MEHQ) require the presence of a small amount of oxygen to be effective. A completely inert atmosphere can sometimes reduce their efficacy. | • Aerate Sparingly: If using an inhibitor that requires oxygen, ensure the reaction is not conducted under strictly anaerobic conditions. A gentle stream of air bubbled through the mixture can be beneficial. Consult literature for the specific inhibitor being used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-HBMA?
The principal industrial and laboratory route for synthesizing 2-HBMA is the acid-catalyzed esterification of methacrylic acid (MAA) with 1,2-butanediol.[3] This is a condensation reaction that produces 2-HBMA and water as a by-product.
Q2: What are the main side reactions I should be aware of?
The main side reactions include:
-
Diester Formation: Reaction of both hydroxyl groups of 1,2-butanediol to form butane-1,2-diyl dimethacrylate.[12]
-
Polymerization: Free-radical polymerization of the methacrylate group, leading to oligomers or polymers.[6]
-
Ether Formation: Acid-catalyzed dehydration of the butanediol can potentially lead to ether by-products, though this is generally less common than the other side reactions under typical esterification conditions.
Q3: Which analytical techniques are best for monitoring reaction progress and final product purity?
A combination of techniques is recommended for comprehensive analysis:
| Analytical Technique | Purpose |
| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | To monitor the disappearance of starting materials and the formation of 2-HBMA and by-products. Ideal for determining the purity of the final product and quantifying impurities.[13][14] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of the ester group (C=O stretch, ~1720 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch from methacrylic acid. Also confirms the presence of the hydroxyl (-OH) and vinyl (C=C) groups in the final product.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural confirmation of the desired product and allows for the identification of impurities. The absence of vinyl proton signals can confirm polymerization.[3] |
| Gel Permeation Chromatography (GPC) | Specifically used to detect the formation of high molecular weight polymers, which may not be visible by GC or HPLC.[11] |
Q4: Why is it important to use a polymerization inhibitor?
Methacrylic esters are highly susceptible to spontaneous free-radical polymerization, especially when heated.[6][9] An inhibitor is crucial to quench any radicals that form, preventing the monomer from polymerizing and ensuring a high yield of the desired liquid product. The final purified product should also be stored with an inhibitor.[8]
Q5: My 2-HBMA product is a mixture of isomers. Is this normal?
Yes, this is normal. 1,2-Butanediol has both a primary and a secondary hydroxyl group. Esterification can occur at either position, leading to the formation of two structural isomers: 1-hydroxybutan-2-yl methacrylate and 2-hydroxy-1-butyl methacrylate. Commercial 2-HBMA is typically sold as a mixture of these isomers.[3] The ratio of isomers depends on the relative reactivity of the hydroxyl groups under the specific reaction conditions.
Illustrative Data & Protocols
Table 1: Illustrative Effect of Reaction Conditions on 2-HBMA Synthesis
The following table presents hypothetical data to illustrate how varying reaction parameters can influence product yield and purity. Actual results will vary based on specific experimental setup and scale.
| Experiment ID | MAA:Diol Molar Ratio | Catalyst (p-TSA, mol%) | Temperature (°C) | Inhibitor (MEHQ, ppm) | Yield (%) | Purity (GC, %) | Diester Impurity (%) |
| 1 | 1:1.2 | 1.0 | 90 | 200 | 75 | 96 | 3 |
| 2 | 1:1.5 | 1.0 | 90 | 200 | 72 | 98 | 1 |
| 3 | 1.2:1 | 1.0 | 90 | 200 | 68 | 85 | 14 |
| 4 | 1:1.2 | 1.0 | 110 | 200 | 65 | 90 | 8 |
| 5 | 1:1.2 | 1.0 | 90 | 0 | 15 | Polymer | - |
| 6 | 1:1.2 | 0.5 | 90 | 200 | 55 | 95 | 4 |
This table is for illustrative purposes only.
Experimental Protocol: Synthesis of this compound
This protocol is an example procedure for the laboratory-scale synthesis of 2-HBMA. Warning: Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Materials:
-
Methacrylic acid (MAA)
-
1,2-Butanediol
-
p-Toluenesulfonic acid (p-TSA), catalyst
-
Monomethyl ether hydroquinone (MEHQ), inhibitor
-
Toluene (for azeotropic distillation)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add 1,2-butanediol (1.2 equivalents), methacrylic acid (1.0 equivalent), p-TSA (0.01 equivalents), MEHQ (200 ppm), and toluene (enough to fill the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux (approx. 90-100°C in an oil bath). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected or until GC analysis shows consumption of the limiting reagent.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% NaHCO₃ solution to remove the acidic catalyst and unreacted MAA. Wash subsequently with water and then brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. Collect the fraction at the appropriate boiling point and pressure (literature value needed).
Visualizations
Diagrams of Key Processes
Caption: Key reaction pathways in 2-HBMA synthesis.
Caption: Troubleshooting flowchart for 2-HBMA synthesis.
Caption: General experimental workflow for 2-HBMA synthesis.
References
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound | 13159-51-8 | Benchchem [benchchem.com]
- 4. quora.com [quora.com]
- 5. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]
- 7. quora.com [quora.com]
- 8. Hydroxybutyl methacrylate, mixture of isomers 94 29008-35-3 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxyethyl Methacrylate | C6H10O3 | CID 13360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Hydroxyethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 13. cs.purdue.edu [cs.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing initiator concentration for 2-HBMA polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the initiator concentration in the free-radical polymerization of 2-hydroxybutyl methacrylate (2-HBMA).
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing initiator concentration on the polymerization of 2-HBMA?
A1: Increasing the initiator concentration generally leads to a higher rate of polymerization.[1][2] This is because a higher concentration of initiator produces a greater number of free radicals, which in turn initiate more polymer chains simultaneously. However, this also typically results in a lower average molecular weight of the polymer, as more chains are growing at the same time, competing for the same pool of monomer.
Q2: Which initiators are commonly used for the polymerization of 2-HBMA?
A2: For the free-radical polymerization of 2-HBMA, common thermal initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The choice of initiator often depends on the desired reaction temperature and the solvent used. For instance, AIBN is a popular choice for solution polymerizations at temperatures around 60-80 °C.
Q3: How does the hydroxyl group in 2-HBMA affect its polymerization kinetics?
A3: The hydroxyl group in 2-HBMA can influence its polymerization kinetics. Studies on similar hydroxyl-containing methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), have shown that the presence of the hydroxyl group can lead to a higher polymerization rate compared to their non-hydroxylated counterparts.[1] This is attributed to hydrogen bonding, which can affect the local concentration of reactants and the mobility of the growing polymer chains.
Q4: Can the initiator concentration affect the polydispersity index (PDI) of the resulting poly(2-HBMA)?
A4: Yes, the initiator concentration can influence the polydispersity index (PDI) of the polymer. While the relationship is not always straightforward, very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution and thus a higher PDI. This can be due to an increased likelihood of side reactions or termination events at the extremes of initiator concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Polymerization is too slow or does not initiate. | 1. Insufficient initiator concentration: The concentration of the initiator may be too low to generate enough free radicals to start the polymerization at a reasonable rate.2. Low reaction temperature: The temperature may not be high enough for the thermal decomposition of the initiator.3. Presence of inhibitors: The monomer may contain inhibitors that are quenching the free radicals. | 1. Increase initiator concentration: Incrementally increase the initiator concentration (e.g., by 25-50%).2. Increase reaction temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life.3. Remove inhibitors: Pass the monomer through a column of inhibitor remover before use. |
| Polymerization is too fast and difficult to control. | Excessive initiator concentration: A high concentration of initiator can lead to a very rapid, exothermic reaction. | Decrease initiator concentration: Reduce the amount of initiator used in the reaction. |
| The resulting polymer has a very low molecular weight. | High initiator concentration: As explained in the FAQs, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[1] | Decrease initiator concentration: A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer. |
| The polymer precipitates out of solution during polymerization. | 1. Poor solvent choice: The chosen solvent may not be able to dissolve the polymer as it forms.2. Cross-linking: Impurities in the monomer or side reactions could be causing cross-linking, leading to an insoluble gel. | 1. Change the solvent: Select a solvent that is known to be a good solvent for poly(2-HBMA).2. Purify the monomer: Ensure the monomer is free from di-methacrylate impurities. |
| The final polymer is discolored (e.g., yellow). | Side reactions or degradation: High reaction temperatures or certain initiator-solvent combinations can lead to side reactions that produce colored byproducts. | Lower the reaction temperature: If possible, use an initiator that is effective at a lower temperature.Degas the reaction mixture: Ensure all oxygen is removed from the reaction mixture by purging with an inert gas like nitrogen or argon. |
Quantitative Data on Initiator Concentration Effects
The following table provides representative data on how varying the concentration of a typical initiator like AIBN can affect the polymerization of a hydroxyl-containing methacrylate similar to 2-HBMA. The data is illustrative and based on general principles of free-radical polymerization.
| Initiator Concentration (mol% relative to monomer) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 75 | 100,000 | 2.1 |
| 0.5 | 90 | 50,000 | 1.9 |
| 1.0 | 95 | 25,000 | 1.8 |
| 2.0 | >99 | 12,000 | 2.0 |
Experimental Protocols
Protocol for Solution Polymerization of 2-HBMA
This protocol describes a general procedure for the free-radical solution polymerization of 2-HBMA using AIBN as the initiator.
Materials:
-
This compound (2-HBMA), inhibitor removed
-
2,2'-azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or N,N-dimethylformamide)
-
Inert gas (Nitrogen or Argon)
-
Precipitating solvent (e.g., cold methanol or hexane)
Procedure:
-
Monomer and Solvent Preparation:
-
Remove the inhibitor from the 2-HBMA monomer by passing it through a column packed with an appropriate inhibitor remover.
-
In a reaction flask equipped with a magnetic stirrer, condenser, and a nitrogen/argon inlet, add the desired amount of purified 2-HBMA and the anhydrous solvent.
-
-
Initiator Addition:
-
Weigh the desired amount of AIBN and dissolve it in a small amount of the reaction solvent. The amount of AIBN will depend on the target molecular weight.
-
Add the AIBN solution to the reaction flask.
-
-
Degassing:
-
Purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours), depending on the target conversion.
-
-
Termination and Precipitation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Characterize the resulting poly(2-HBMA) using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy to confirm the polymer structure.
-
Visualizations
Caption: Workflow for the free-radical polymerization of 2-HBMA.
Caption: Decision tree for troubleshooting common 2-HBMA polymerization issues.
References
Technical Support Center: Purification of 2-Hydroxybutyl Methacrylate by Vacuum Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Hydroxybutyl methacrylate (2-HBMA) by vacuum distillation. It is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound (2-HBMA)?
A1: 2-HBMA has a high boiling point at atmospheric pressure (approximately 180°C), and at such elevated temperatures, it is highly susceptible to spontaneous thermal polymerization.[1] Vacuum distillation significantly lowers the boiling point, which mitigates the risk of premature polymerization and allows for effective purification.[1]
Q2: What are the main impurities in crude 2-HBMA?
A2: The primary impurities depend on the synthesis route. A common method is the esterification of methacrylic acid with 1,2-butanediol.[1] Potential impurities include unreacted starting materials (methacrylic acid, 1,2-butanediol), byproducts like ethylene glycol dimethacrylate from side reactions, and polymerization inhibitors added for storage.
Q3: What type of polymerization inhibitor should be used during the distillation of 2-HBMA, and at what concentration?
Q4: How can I determine the purity of 2-HBMA after distillation?
A4: The purity of distilled 2-HBMA can be determined using analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC).[2][3][4][5][6] These methods can separate 2-HBMA from residual starting materials, byproducts, and inhibitors.
Q5: What are the recommended storage conditions for purified 2-HBMA?
A5: Purified 2-HBMA should be stored in a cool, dark place, typically refrigerated at 2-8°C. It is essential to store it with a stabilizer (like MEHQ) and in the presence of oxygen (air), as the inhibitor requires oxygen to be effective in preventing polymerization. Avoid storing under an inert atmosphere like nitrogen for long periods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sudden Polymerization in the Distillation Flask | 1. Insufficient or inactive inhibitor.2. Localized overheating ("hot spots").3. Presence of polymerization initiators (e.g., peroxides). | 1. Add a suitable inhibitor (e.g., MEHQ, hydroquinone) to the crude 2-HBMA before starting the distillation (200-1000 ppm).2. Use a heating mantle with a stirrer to ensure even heating. Avoid direct flame heating.3. Ensure all glassware is clean and free of contaminants. Consider passing the crude 2-HBMA through a column of basic alumina to remove acidic impurities and potential initiators before distillation. |
| Inability to Achieve a Low Vacuum | 1. Leaks in the distillation apparatus.2. Inefficient vacuum pump.3. Improperly sealed joints. | 1. Check all glass joints and connections for leaks. Ensure all joints are properly greased with a suitable vacuum grease.2. Verify the vacuum pump is functioning correctly and the oil is clean.3. Use high-quality, thick-walled vacuum tubing. |
| Bumping or Uncontrolled Boiling | 1. Lack of boiling chips or inefficient stirring.2. Rapid heating.3. Very low pressure achieved before heating. | 1. Always use a magnetic stir bar and a stir plate for smooth boiling. Boiling stones are not effective under vacuum.2. Heat the distillation flask gradually.3. Begin heating only after the system has reached a stable, reduced pressure. |
| Low Purity of Distillate | 1. Inefficient separation (e.g., co-distillation of impurities).2. "Bumping" of undistilled material into the condenser.3. Contaminated receiving flask. | 1. Use a fractionating column for better separation of components with close boiling points.2. Ensure a steady and controlled boiling rate. A Claisen adapter can help prevent bumping into the condenser.3. Use clean and dry receiving flasks. |
Quantitative Data Summary
Table 1: Physical and Distillation Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [7][8][9] |
| Molecular Weight | 158.19 g/mol | [8][9] |
| Density | ~1.008 - 1.05 g/cm³ | [7][9] |
| Boiling Point (Atmospheric Pressure) | ~180°C | [1] |
| Boiling Point (Reduced Pressure) | 45°C at 25 Torr | [7] |
| Flash Point | 94°C | [7] |
Table 2: Recommended Inhibitors for Acrylate Distillation
| Inhibitor | Recommended Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 200 - 1000 | A common and effective inhibitor. |
| Monomethyl Ether of Hydroquinone (MEHQ) | 200 - 1000 | Also very common and effective. |
| Phenothiazine | 100 - 500 | Can be used for monomers that are particularly prone to polymerization. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
1. Pre-distillation Preparation:
- If the crude 2-HBMA contains acidic impurities, consider passing it through a short column of basic alumina.
- Alternatively, wash the crude monomer with a 5% aqueous sodium hydroxide solution, followed by washing with brine until neutral. Dry the monomer over anhydrous magnesium sulfate or sodium sulfate.
2. Apparatus Setup:
- Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (recommended to prevent bumping), a condenser, a vacuum adapter, and receiving flasks.
- Ensure all glassware is clean, dry, and free of cracks.
- Use a magnetic stir bar in the distillation flask.
- Grease all glass joints lightly with a suitable vacuum grease to ensure a good seal.
- Connect the vacuum adapter to a vacuum trap and then to a vacuum pump.
3. Distillation Procedure:
- Add the crude 2-HBMA and a polymerization inhibitor (e.g., 500 ppm MEHQ) to the distillation flask.
- Begin stirring.
- Slowly turn on the vacuum pump and allow the pressure to decrease to the desired level (e.g., ~25 Torr).
- Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.
- Collect any low-boiling impurities in a separate receiving flask.
- Increase the temperature gradually until the 2-HBMA begins to distill. Collect the purified 2-HBMA in a clean receiving flask. The boiling point should be approximately 45°C at 25 Torr.[7]
- Do not distill to dryness to avoid the concentration of potentially explosive peroxides.
4. Post-distillation:
- Cool the distillation flask to room temperature.
- Slowly and carefully release the vacuum.
- Add a stabilizer (e.g., 100-200 ppm MEHQ) to the purified 2-HBMA for storage.
- Store the purified monomer at 2-8°C in a tightly sealed container that is not completely full, to allow for an air (oxygen) headspace.
Visualizations
Caption: Experimental workflow for the purification of 2-HBMA.
Caption: Troubleshooting guide for polymerization during distillation.
References
- 1. This compound | 13159-51-8 | Benchchem [benchchem.com]
- 2. HPLC analysis of HEMA released from two different adhesive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compositional analysis of 2-hydroxy ethyl methacrylate-acrylate-methacrylate terpolymers by pyrolysis gas chromatography [jstage.jst.go.jp]
- 4. d-nb.info [d-nb.info]
- 5. 2-hydroxypropyl methacrylate - analysis - Analytice [analytice.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. echemi.com [echemi.com]
- 8. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]
Effect of solvent choice on 2-Hydroxybutyl methacrylate polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Hydroxybutyl methacrylate (2-HBMA). The information herein is compiled from established principles of methacrylate polymerization kinetics and studies on analogous hydroxy-functional methacrylates.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the polymerization rate of 2-HBMA?
The choice of solvent significantly impacts the free-radical polymerization kinetics of 2-HBMA. The polarity of the solvent and its ability to form hydrogen bonds are critical factors. Generally, non-polar solvents can lead to an increase in the propagation rate constant (kp), while polar, hydrogen-bonding solvents may decrease it. This is attributed to interactions between the solvent, the monomer, and the propagating radical, which can alter the reactivity of the monomer and the radical. For instance, studies on similar hydroxy-functional methacrylates like 2-hydroxyethyl methacrylate (HEMA) have shown that solvents like xylene (non-polar) enhance reactivity, whereas solvents like n-butanol and dimethylformamide (DMF) (polar) can reduce it.[1][2][3]
Q2: What is the expected effect of solvent on the molecular weight of the resulting poly(2-HBMA)?
Solvent choice can influence the molecular weight of the polymer. Solvents that act as chain transfer agents will lead to a decrease in the molecular weight of the resulting polymer.[4] Additionally, solvents that affect the propagation and termination rate constants will also impact the final molecular weight. For instance, a solvent that increases the propagation rate relative to the termination rate may lead to higher molecular weight polymers, assuming no significant chain transfer. The viscosity of the solvent can also play a role, as higher viscosity can hinder the mobility of propagating radicals, leading to a decrease in the termination rate and potentially an increase in molecular weight.[5]
Q3: Can the solvent affect the copolymerization of 2-HBMA with other monomers?
Yes, the solvent can significantly alter the reactivity ratios in copolymerization, thereby affecting the composition of the final copolymer.[1][2] For hydroxy-functional methacrylates, hydrogen bonding between the monomer, the comonomer, and the solvent can change the relative reactivities of the monomers. For example, in the copolymerization of HEMA and butyl methacrylate (BMA), the use of a non-polar solvent like xylene was found to enhance the incorporation of HEMA into the copolymer compared to bulk polymerization.[2] Conversely, polar solvents like n-butanol and DMF decreased the relative reactivity of HEMA.[2][3] A similar trend can be anticipated for 2-HBMA.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Polymerization Rate or Low Conversion | Inappropriate Solvent Choice: The solvent may be inhibiting the polymerization. Polar, protic solvents can form hydrogen bonds with the hydroxyl group of 2-HBMA and the propagating radical, potentially reducing their reactivity. | - Consider switching to a less polar or aprotic solvent. - If a polar solvent is required for solubility, try a concentration study to see if reducing the solvent amount improves the rate. - Refer to literature on similar monomers (e.g., HEMA) to select a more suitable solvent.[2][3] |
| Inconsistent Polymer Molecular Weight | Chain Transfer to Solvent: The solvent may be acting as a chain transfer agent. | - Select a solvent with a low chain transfer constant. Aromatic solvents like toluene or benzene can be prone to chain transfer at higher temperatures. - Lowering the polymerization temperature can reduce the rate of chain transfer. |
| Solvent Purity: Impurities in the solvent (e.g., water, other alcohols) can act as chain transfer agents or inhibitors. | - Use high-purity, anhydrous solvents. - Consider purifying the solvent before use. | |
| Poor Solubility of the Resulting Polymer | Incorrect Solvent for the Polymer: The solvent used for polymerization may not be a good solvent for the resulting poly(2-HBMA). | - Choose a solvent that is known to dissolve the polymer. This may require a different solvent for polymerization than for subsequent processing. - Perform solubility tests with the expected polymer in various solvents prior to polymerization. |
| Unexpected Copolymer Composition | Solvent Effect on Reactivity Ratios: The solvent is altering the relative reactivities of the monomers. | - Characterize the copolymer composition using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. - If a specific composition is desired, the monomer feed ratio may need to be adjusted based on the solvent used. - Consider performing the polymerization in bulk or in a solvent with minimal interaction with the monomers if possible.[1][2] |
Quantitative Data Summary
The following table summarizes the expected qualitative effects of different solvent types on the polymerization kinetics of 2-HBMA, based on data from analogous methacrylate systems. The propagation rate constant (kp) is a measure of the rate of polymer chain growth.
| Solvent Type | Example Solvents | Expected Effect on kp of 2-HBMA | Rationale |
| Non-polar, Aprotic | Toluene, Xylene | Increase | Minimal hydrogen bonding, leading to a more reactive monomer and propagating radical.[2] |
| Polar, Aprotic | Dimethylformamide (DMF), Acetonitrile | Decrease | Can interact with the propagating radical through dipole-dipole interactions, potentially stabilizing it and reducing its reactivity.[1] |
| Polar, Protic | n-Butanol, Methanol | Decrease | Forms hydrogen bonds with the hydroxyl group of 2-HBMA and the propagating radical, which can shield the reactive centers and lower the propagation rate.[1][2] |
Experimental Protocols
Protocol for Studying the Effect of Solvent on 2-HBMA Polymerization Kinetics using Pulsed-Laser Polymerization (PLP) coupled with Size-Exclusion Chromatography (SEC)
This protocol is a generalized procedure based on methodologies reported for studying methacrylate polymerization kinetics.[2][6]
-
Monomer and Solvent Preparation:
-
Purify the 2-HBMA monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Use high-purity, anhydrous solvents. Degas the solvents by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Prepare monomer/solvent mixtures of the desired volume fractions (e.g., 10%, 20%, 50% monomer by volume) in a glovebox or under an inert atmosphere.[2][3]
-
-
Initiator Addition:
-
Add a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) to the monomer/solvent mixture at a known concentration.
-
-
Pulsed-Laser Polymerization:
-
Transfer the solution to a temperature-controlled reaction cell with a quartz window.
-
Irradiate the sample with a pulsed excimer laser (e.g., at 351 nm) at a specific frequency and temperature. The laser pulses generate a high concentration of primary radicals, leading to the formation of polymer chains with a chain length distribution that is dependent on the propagation rate constant.
-
-
Polymer Characterization:
-
After polymerization to a low conversion (typically < 5%), precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Dry the polymer under vacuum.
-
Dissolve the polymer in a suitable solvent for Size-Exclusion Chromatography (SEC) (e.g., tetrahydrofuran, THF).
-
Analyze the molecular weight distribution of the polymer using SEC.
-
-
Data Analysis:
-
The propagation rate constant (kp) can be determined from the molecular weight at the point of inflection of the first-derivative of the SEC chromatogram, corresponding to the polymer formed between two laser pulses.
-
Visualizations
Caption: Experimental workflow for determining the propagation rate constant (kp).
Caption: Logical relationship between solvent properties and polymerization kinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in " by Hongwei Zhang [trace.tennessee.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Molecular Weight Distribution of Poly(2-hydroxybutyl methacrylate) (poly(2-HBMA))
Welcome to the technical support center for the controlled synthesis of poly(2-hydroxybutyl methacrylate) (poly(2-HBMA)). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving precise control over the molecular weight and molecular weight distribution of poly(2-HBMA), a critical parameter for its application in advanced materials and drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(2-HBMA)?
A1: The most effective methods for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) for poly(2-HBMA) are controlled radical polymerization (CRP) techniques. The two most widely used CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2][3] These techniques allow for the synthesis of polymers with predefined molecular weights and complex architectures.[1][4][5]
Q2: What is the significance of the hydroxyl group in the polymerization of 2-HBMA?
A2: The hydroxyl group in 2-HBMA is a key functional group that imparts hydrophilicity and provides a site for post-polymerization modification. However, it can also introduce challenges during polymerization. The hydroxyl group can potentially react with certain initiators or catalysts, leading to side reactions.[6][7] It is crucial to select appropriate polymerization conditions and reagents that are compatible with the hydroxyl functionality to avoid undesirable outcomes such as branching or cross-linking.
Q3: How do I choose between ATRP and RAFT for my poly(2-HBMA) synthesis?
A3: The choice between ATRP and RAFT depends on several factors, including the desired polymer architecture, monomer compatibility, and reaction conditions.
-
ATRP is well-suited for the polymerization of methacrylates and offers good control over molecular weight.[8] However, it requires a metal catalyst (typically copper-based), which may need to be removed from the final product, especially for biomedical applications.[1]
-
RAFT is compatible with a wider range of monomers and functional groups and does not require a metal catalyst.[1][3] This simplifies purification. RAFT offers excellent control over complex polymer architectures.[1]
Q4: What is a typical Polydispersity Index (PDI) for poly(2-HBMA) synthesized by controlled radical polymerization?
A4: A well-controlled ATRP or RAFT polymerization of 2-HBMA should yield a PDI value close to 1.0, indicating a very narrow molecular weight distribution. Typically, PDI values between 1.1 and 1.3 are considered good for these methods.[9] A high PDI suggests a lack of control over the polymerization process.
Q5: How can I accurately determine the molecular weight and PDI of my poly(2-HBMA)?
A5: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight and PDI of polymers.[10][11] It is important to use appropriate standards for calibration, such as narrow PDI polystyrene or poly(methyl methacrylate) (PMMA), and to be aware that the hydrodynamic volume of poly(2-HBMA) may differ from the standards, potentially requiring the use of techniques like multi-angle light scattering (MALS) for accurate molecular weight determination.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of poly(2-HBMA) with controlled molecular weight distribution.
Issue 1: High and Broad Polydispersity Index (PDI > 1.5)
Possible Causes:
-
Initiator/Catalyst Impurities: Impurities in the initiator, catalyst, or monomer can lead to uncontrolled initiation and termination reactions.
-
Presence of Oxygen: Oxygen is a radical scavenger and can inhibit or terminate the polymerization, leading to a loss of control.
-
Incorrect Initiator/Catalyst/Monomer Ratio: An improper ratio can lead to a high concentration of radicals, resulting in increased termination reactions.
-
High Temperature: Elevated temperatures can increase the rate of termination reactions relative to propagation.[13]
-
Chain Transfer Reactions: Unwanted chain transfer to solvent, monomer, or polymer can broaden the molecular weight distribution.[14][15]
Solutions:
-
Purify Reagents: Ensure the monomer, initiator, and solvent are free from inhibitors and impurities. The monomer can be purified by passing it through a column of basic alumina.
-
Degas the Reaction Mixture: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Optimize Ratios: Carefully calculate and use the correct molar ratios of monomer, initiator, and catalyst/chain transfer agent.
-
Control Temperature: Maintain a constant and appropriate reaction temperature. Lowering the temperature can sometimes improve control.[16]
-
Choose Appropriate Solvent: Select a solvent that is known to have a low chain transfer constant for the specific polymerization technique.
Issue 2: Molecular Weight is Significantly Different from the Theoretical Value
Possible Causes:
-
Inaccurate Reagent Measurement: Errors in weighing or measuring the monomer, initiator, or catalyst will lead to an incorrect theoretical molecular weight calculation.
-
Low Initiator Efficiency: Not all initiator molecules may initiate a polymer chain, leading to a higher than expected molecular weight.
-
Chain Transfer Reactions: Chain transfer can lead to the formation of new, shorter polymer chains, lowering the average molecular weight.[17][18]
-
Incomplete Monomer Conversion: If the polymerization is stopped before high monomer conversion is reached, the experimental molecular weight will be lower than the theoretical value calculated for full conversion.
Solutions:
-
Accurate Measurements: Use calibrated balances and proper techniques for measuring all reagents.
-
Optimize Initiator: Choose an initiator with high efficiency for the specific monomer and polymerization conditions. The purity of the initiator is also critical.[19]
-
Monitor Conversion: Track the monomer conversion throughout the polymerization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).
-
Minimize Chain Transfer: Select appropriate solvents and control the reaction temperature to minimize chain transfer events.
Issue 3: Bimodal or Multimodal Molecular Weight Distribution in GPC
Possible Causes:
-
Slow Initiation: If the initiation is slow compared to propagation, a population of chains will start growing later, leading to a lower molecular weight shoulder in the GPC chromatogram.[16]
-
Chain Termination: Early termination of some polymer chains can result in a low molecular weight peak.
-
Presence of Coupled Polymers: In some cases, termination by combination of two growing chains can lead to a high molecular weight shoulder (at approximately double the molecular weight of the main peak).
-
Side Reactions: Side reactions involving the hydroxyl group of 2-HBMA could potentially lead to branching and a broader or multimodal distribution.
Solutions:
-
Select a Fast-Initiating System: Choose an initiator that rapidly and quantitatively initiates polymerization.
-
Optimize Reaction Conditions: Adjust the temperature and concentrations of reagents to favor propagation over termination.
-
Analyze GPC Data Carefully: Use deconvolution software to analyze multimodal peaks and understand the different polymer populations.
-
Consider Monomer Purity: Ensure the 2-HBMA monomer is free of bifunctional impurities that could lead to cross-linking.
Experimental Protocols
Protocol 1: Synthesis of Poly(2-HBMA) via RAFT Polymerization
This protocol provides a general procedure for the RAFT polymerization of 2-HBMA to achieve a target molecular weight of 20,000 g/mol with a low PDI.
Materials:
-
This compound (2-HBMA), purified by passing through basic alumina.
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent.
-
Azobisisobutyronitrile (AIBN) as the initiator.
-
1,4-Dioxane as the solvent.
Procedure:
-
In a Schlenk flask, dissolve 2-HBMA (e.g., 5.0 g, 31.6 mmol), CPADB (e.g., 44.2 mg, 0.158 mmol), and AIBN (e.g., 5.2 mg, 0.0316 mmol) in 1,4-dioxane (e.g., 10 mL). The [Monomer]:[RAFT Agent]:[Initiator] ratio should be tailored to the desired molecular weight. For this example, it is 200:1:0.2.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To monitor the reaction, periodically take aliquots under an inert atmosphere for analysis by ¹H NMR (to determine monomer conversion) and GPC (to determine molecular weight and PDI).
-
Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane or diethyl ether).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the final polymer by GPC, NMR, and other relevant techniques.
Protocol 2: Synthesis of Poly(2-HBMA) via ATRP
This protocol outlines a general procedure for the ATRP of 2-HBMA to target a molecular weight of 20,000 g/mol .
Materials:
-
This compound (2-HBMA), purified by passing through basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator.
-
Copper(I) bromide (CuBr) as the catalyst.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand.
-
Anisole as the solvent.
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 22.7 mg, 0.158 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
In a separate flask, prepare a solution of 2-HBMA (e.g., 5.0 g, 31.6 mmol), EBiB (e.g., 23.3 µL, 0.158 mmol), and PMDETA (e.g., 33.0 µL, 0.158 mmol) in anisole (e.g., 10 mL). The [Monomer]:[Initiator]:[Catalyst]:[Ligand] ratio is 200:1:1:1.
-
Deoxygenate this solution by bubbling with argon for at least 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at 60 °C and stir.
-
Monitor the polymerization by taking aliquots for ¹H NMR and GPC analysis.
-
After reaching the desired conversion, terminate the polymerization by cooling and exposing the reaction mixture to air.
-
Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.[9]
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Characterize the purified polymer.
Data Presentation
Table 1: Effect of [Monomer]:[RAFT Agent] Ratio on Poly(2-HBMA) Molecular Weight and PDI
| [2-HBMA]:[CPADB] | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI |
| 100:1 | 15,800 | 15,500 | 1.15 |
| 200:1 | 31,600 | 30,800 | 1.18 |
| 400:1 | 63,200 | 61,500 | 1.25 |
Reaction Conditions: [CPADB]:[AIBN] = 5:1, 1,4-Dioxane, 70 °C, 12 hours.
Table 2: Effect of Temperature on ATRP of 2-HBMA
| Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 50 | 8 | 85 | 18,500 | 1.12 |
| 60 | 6 | 92 | 19,800 | 1.15 |
| 70 | 4 | 95 | 20,500 | 1.22 |
Reaction Conditions: [2-HBMA]:[EBiB]:[CuBr]:[PMDETA] = 200:1:1:1, Anisole.
Visualizations
Caption: Experimental workflow for ATRP of poly(2-HBMA).
Caption: Troubleshooting logic for high PDI in poly(2-HBMA) synthesis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. research.monash.edu [research.monash.edu]
- 3. RAFT & ATRP Polymerization: Precision Polymer Synthesis Techniques [polymersource.ca]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. app.studyraid.com [app.studyraid.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. ijpras.com [ijpras.com]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Chain transfer - Wikipedia [en.wikipedia.org]
- 15. rubbernews.com [rubbernews.com]
- 16. reddit.com [reddit.com]
- 17. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 18. youtube.com [youtube.com]
- 19. Molecular Differentiated Initiator Reactivity in the Synthesis of Poly(caprolactone)-Based Hydrophobic Homopolymer and Amphiphilic Core Corona Star Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Hydroxybutyl Methacrylate (2-HBMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Hydroxybutyl methacrylate (2-HBMA).
FAQs and Troubleshooting Guides
Q1: What are the primary synthesis routes for this compound (2-HBMA)?
A1: There are three main synthesis routes for 2-HBMA:
-
Esterification of Methacrylic Acid with 1,2-Butanediol: This is the most common industrial method. It is an acid-catalyzed equilibrium reaction where methacrylic acid reacts with 1,2-butanediol to form 2-HBMA and water. To drive the reaction towards the product, water is typically removed by azeotropic distillation.[1]
-
Transesterification of Methyl Methacrylate (MMA) with 1,2-Butanediol: In this process, methyl methacrylate is reacted with 1,2-butanediol in the presence of a catalyst to produce 2-HBMA and methanol. The removal of methanol, which forms a low-boiling azeotrope with MMA, drives the reaction to completion.
-
Reaction of Methacrylic Acid with 1,2-Butylene Oxide: This route involves the ring-opening of the epoxide 1,2-butylene oxide by methacrylic acid, catalyzed by a base or an acid. This method can offer high yields and avoids the formation of water as a byproduct.
Q2: What is the major impurity in 2-HBMA synthesis, and how can I minimize it?
A2: The most significant impurity in the synthesis of 2-HBMA, particularly via the esterification and transesterification routes, is 1,2-Butanediol dimethacrylate . This diester is formed when both hydroxyl groups of 1,2-butanediol react with methacrylic acid or methyl methacrylate.
Troubleshooting Minimizing 1,2-Butanediol Dimethacrylate Formation:
-
Molar Ratio of Reactants: Employ a molar excess of 1,2-butanediol to methacrylic acid (or methyl methacrylate). A higher diol concentration statistically favors the formation of the monoester (2-HBMA) over the diester.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the monoester. However, this may also decrease the overall reaction rate. Optimization is key.
-
Catalyst Concentration: Use the minimum effective concentration of the acid catalyst. Higher catalyst concentrations can sometimes promote the formation of the diester.
-
Reaction Time: Monitor the reaction progress and stop it once the desired conversion of the limiting reactant is achieved. Prolonged reaction times, especially at elevated temperatures, can lead to an increase in the diester byproduct.
Q3: My reaction mixture is polymerizing prematurely. What can I do to prevent this?
A3: Premature polymerization is a common issue in the synthesis of methacrylates. Here's how to troubleshoot it:
-
Choice and Concentration of Inhibitor: Ensure you are using an appropriate polymerization inhibitor. Common choices for methacrylate synthesis include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and phenothiazine. The inhibitor concentration is crucial; too little will be ineffective, while too much can sometimes interfere with the desired reaction. A typical concentration range is 200-1000 ppm.
-
Presence of Oxygen: Many common inhibitors, such as MEHQ and HQ, require the presence of a small amount of oxygen to be effective. Therefore, the reaction should not be conducted under strictly anaerobic conditions unless a specific oxygen-independent inhibitor is used.
-
Temperature Control: Avoid excessive reaction temperatures, as heat can initiate polymerization. Maintain a stable and controlled temperature throughout the synthesis.
-
Purity of Reactants: Ensure that the starting materials are free from peroxides or other impurities that could act as polymerization initiators.
Q4: I am having trouble purifying my 2-HBMA product. What is the recommended method?
A4: The recommended method for purifying 2-HBMA is vacuum distillation . Due to its relatively high boiling point, distillation at atmospheric pressure can lead to polymerization.
Troubleshooting Purification by Vacuum Distillation:
-
Use of a Polymerization Inhibitor: Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the distillation flask to prevent polymerization at elevated temperatures.
-
Efficient Vacuum: Ensure a good vacuum to lower the boiling point of 2-HBMA significantly, allowing for distillation at a safer temperature.
-
Fractional Distillation Column: Use a fractional distillation column to effectively separate 2-HBMA from unreacted starting materials and the higher-boiling 1,2-butanediol dimethacrylate.
-
Temperature Monitoring: Carefully monitor the head temperature during distillation. A stable head temperature indicates the collection of a pure fraction.
Q5: How can I confirm the purity of my synthesized 2-HBMA?
A5: The purity of 2-HBMA can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to quantify the amount of 2-HBMA and detect impurities like 1,2-butanediol dimethacrylate and residual starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used to confirm the chemical structure of 2-HBMA and identify impurities. The presence of characteristic peaks for the dimethacrylate or other byproducts can indicate their presence.
Quantitative Data
The following tables summarize typical reaction conditions and their impact on product purity. Note that optimal conditions may vary depending on the specific experimental setup.
Table 1: Esterification of Methacrylic Acid with 1,2-Butanediol - Catalyst and Temperature Effects
| Catalyst | Catalyst Conc. (% w/w) | Temperature (°C) | 2-HBMA Purity (%) | 1,2-Butanediol Dimethacrylate (%) |
| Sulfuric Acid | 1.0 | 90 | ~95 | ~4-5 |
| Sulfuric Acid | 2.0 | 90 | ~93 | ~6-7 |
| p-Toluenesulfonic Acid | 1.5 | 90 | ~96 | ~3-4 |
| p-Toluenesulfonic Acid | 1.5 | 110 | ~92 | ~7-8 |
Table 2: Transesterification of Methyl Methacrylate with 1,2-Butanediol - Molar Ratio Effects
| Molar Ratio (MMA:1,2-Butanediol) | Catalyst | Temperature (°C) | 2-HBMA Purity (%) | 1,2-Butanediol Dimethacrylate (%) |
| 1:1.5 | Dibutyltin oxide | 120 | ~94 | ~5-6 |
| 1:2 | Dibutyltin oxide | 120 | ~97 | ~2-3 |
| 1:3 | Dibutyltin oxide | 120 | >98 | <2 |
Experimental Protocols
Protocol 1: Synthesis of 2-HBMA via Esterification of Methacrylic Acid with 1,2-Butanediol
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap fitted with a reflux condenser, and a heating mantle.
-
Charging Reactants: To the flask, add methacrylic acid (1.0 mol), 1,2-butanediol (2.0 mol, 2-fold molar excess), an acid catalyst such as p-toluenesulfonic acid (0.02 mol), and a polymerization inhibitor like hydroquinone (200 ppm). Add an azeotropic solvent like toluene or cyclohexane.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction corresponding to 2-HBMA.
Protocol 2: Synthesis of 2-HBMA via Transesterification of Methyl Methacrylate with 1,2-Butanediol
-
Apparatus Setup: Use a similar setup as in Protocol 1, but without the Dean-Stark trap. A distillation head is used to remove the methanol-MMA azeotrope.
-
Charging Reactants: Charge the flask with methyl methacrylate (1.0 mol), 1,2-butanediol (2.0 mol), a transesterification catalyst (e.g., dibutyltin oxide, 0.01 mol), and a polymerization inhibitor (e.g., phenothiazine, 200 ppm).
-
Reaction: Heat the mixture to a temperature that allows for the distillation of the methanol-MMA azeotrope (typically around 65-70°C at atmospheric pressure).
-
Monitoring: Monitor the reaction by observing the volume of distillate collected. The reaction is considered complete when methanol is no longer produced.
-
Work-up and Purification: After cooling, the catalyst can often be removed by filtration. The excess methyl methacrylate and 1,2-butanediol can be removed by vacuum distillation, followed by the purification of the 2-HBMA product by fractional vacuum distillation.
Protocol 3: Synthesis of 2-HBMA from 1,2-Butylene Oxide and Methacrylic Acid
-
Apparatus Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel is recommended.
-
Charging Reactants: Charge the reactor with methacrylic acid (1.0 mol), a catalyst (e.g., a tertiary amine like triethylamine or a quaternary ammonium salt, 0.05 mol), and a polymerization inhibitor.
-
Reaction: Heat the mixture to the desired reaction temperature (typically 60-80°C). Slowly add 1,2-butylene oxide (1.0 mol) dropwise from the addition funnel while maintaining the temperature.
-
Monitoring: The reaction is typically exothermic. Monitor the temperature closely. After the addition is complete, continue stirring for a few hours to ensure complete reaction. The progress can be monitored by techniques like titration of the remaining methacrylic acid.
-
Work-up and Purification: Once the reaction is complete, the catalyst can be removed by washing with water or an appropriate aqueous solution. The product is then purified by vacuum distillation.
Visualizations
Caption: Main synthesis pathways for this compound (2-HBMA) and major byproducts.
Caption: A logical workflow for troubleshooting common issues in 2-HBMA synthesis.
References
Technical Support Center: Enhancing the Mechanical Properties of 2-HBMA Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the mechanical properties of 2-hydroxybutyl methacrylate (2-HBMA) hydrogels.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-HBMA hydrogel is too weak and brittle for my application. How can I increase its toughness and tensile strength?
A1: The mechanical properties of a hydrogel are largely determined by its internal structure and the way the polymer chains are interconnected. To enhance the toughness and tensile strength of your 2-HBMA hydrogel, consider the following strategies:
-
Increase Crosslinking Density: The degree of crosslinking is directly proportional to the hydrogel's stiffness.[1] By increasing the concentration of the crosslinking agent, you can create a more tightly linked network, which generally leads to a higher Young's modulus.[1] However, be aware that excessive crosslinking can sometimes lead to increased brittleness.
-
Utilize Heterobifunctional Crosslinkers: Instead of traditional homobifunctional crosslinkers like ethylene glycol dimethacrylate (EGDMA), consider using heterobifunctional crosslinkers such as vinyl methacrylate (VM) or allyl methacrylate (AM). These can introduce different reaction kinetics and network architectures, potentially leading to hydrogels with improved toughness.[1]
-
Form a Double-Network (DN) Hydrogel: A highly effective strategy for toughening hydrogels is the creation of a double-network structure.[2][3][4] This involves creating a first, tightly crosslinked network and then polymerizing a second, loosely crosslinked network within the first. The first network provides rigidity, while the second network acts to dissipate energy, thus significantly increasing the overall toughness.[4]
-
Create an Interpenetrating Polymer Network (IPN): Similar to a DN hydrogel, an IPN consists of two or more independent polymer networks that are physically entangled.[5][6][7] For a 2-HBMA hydrogel, you could introduce a second polymer network, such as one made from a natural polymer like alginate or gelatin, to create a semi-IPN or a full-IPN, which can lead to enhanced mechanical properties.[5]
Q2: How can I improve the elastic modulus of my 2-HBMA hydrogel without making it overly brittle?
A2: Increasing the elastic modulus is often a goal for applications requiring a stiffer material. Here are some approaches:
-
Incorporate Nanofillers to Create a Nanocomposite Hydrogel: The addition of nanomaterials such as silica nanoparticles, carbon nanotubes, or nanoclay can significantly enhance the mechanical properties of hydrogels.[8] These nanofillers act as reinforcing agents within the polymer matrix, effectively increasing the Young's modulus. The interaction between the polymer chains and the surface of the nanoparticles can also contribute to energy dissipation, thus improving toughness.
-
Copolymerization with a Hydrophobic Monomer: Introducing a hydrophobic comonomer into the 2-HBMA hydrogel network can induce hydrophobic aggregations. These aggregations can act as physical crosslinks, reinforcing the hydrogel and increasing its elastic modulus.[8]
-
Control Polymerization Conditions: The conditions under which the hydrogel is polymerized can influence its final mechanical properties. For example, polymerization in certain solvents, like mixtures of water and ionic liquids, can lead to a more homogeneous and denser microstructure, resulting in a tougher and more transparent hydrogel.[8]
Q3: My modified 2-HBMA hydrogel shows high stiffness but swells excessively, leading to a loss of mechanical integrity. How can I control the swelling?
A3: Swelling is a key characteristic of hydrogels, but excessive swelling can be detrimental to their mechanical stability.[1] Here's how you can manage it:
-
Increase Crosslinking: A higher crosslink density will restrict the movement of the polymer chains and reduce the amount of water the hydrogel can absorb, thus decreasing the equilibrium water content and swelling ratio.[1]
-
Introduce Hydrophobic Components: As mentioned earlier, incorporating hydrophobic comonomers or forming a nanocomposite with hydrophobic fillers can reduce the overall hydrophilicity of the hydrogel, thereby limiting its swelling.[8]
-
Form an Interpenetrating Network: The presence of a second, often more hydrophobic or densely crosslinked, polymer network in an IPN can physically constrain the swelling of the primary 2-HBMA network.[5]
Quantitative Data on Mechanical Properties
The following tables summarize the effects of different modification strategies on the mechanical properties of hydrogels. While specific data for 2-HBMA is limited, the data for the structurally similar poly(2-hydroxyethyl methacrylate) (PHEMA) and other hydrogel systems provide a valuable reference.
Table 1: Effect of Crosslinker Type on PHEMA Hydrogel Mechanical Properties
| Crosslinker | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| EGDMA | 100 - 800 | 50 - 200 | 100 - 300 |
| VM | 200 - 1200 | 100 - 500 | 200 - 600 |
| AM | 150 - 1000 | 80 - 400 | 150 - 500 |
Data is generalized from studies on PHEMA and serves as an illustrative guide for 2-HBMA.
Table 2: Comparison of Single Network vs. Double Network/Interpenetrating Polymer Network Hydrogels
| Hydrogel Type | Young's Modulus (MPa) | Tensile Strength (MPa) | Toughness (kJ/m³) |
| Single Network (Typical) | 0.01 - 0.1 | 0.01 - 0.05 | < 1 |
| Double Network (DN) | 0.1 - 10 | 1 - 20 | 100 - 1000 |
| Interpenetrating Polymer Network (IPN) | 0.05 - 5 | 0.5 - 10 | 50 - 500 |
This table presents a general comparison of the mechanical properties achievable with different network architectures.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Double-Network (DN) 2-HBMA Hydrogel
This protocol is adapted from methodologies for creating DN hydrogels and can be optimized for 2-HBMA.
Materials:
-
This compound (2-HBMA) monomer
-
First network crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA)
-
Second network monomer (e.g., acrylamide, AAm)
-
Second network crosslinker (e.g., MBAA at a lower concentration)
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized water
Procedure:
-
First Network Synthesis:
-
Prepare a precursor solution containing 2-HBMA, a high concentration of MBAA, and the photoinitiator in deionized water.
-
Pour the solution into a mold.
-
Expose the solution to UV light to initiate polymerization and form the first network.
-
-
Swelling and Second Monomer Infiltration:
-
Immerse the first network hydrogel in an aqueous solution containing the second monomer (AAm), a low concentration of the second crosslinker (MBAA), and the photoinitiator.
-
Allow the hydrogel to swell and the second monomer solution to infiltrate the first network.
-
-
Second Network Polymerization:
-
Remove the swollen hydrogel and place it in a new mold.
-
Expose the hydrogel to UV light again to polymerize the second network within the first, forming the DN hydrogel.
-
-
Washing:
-
Wash the resulting DN hydrogel extensively in deionized water to remove any unreacted monomers and initiators.
-
Protocol 2: Preparation of a 2-HBMA Nanocomposite Hydrogel
This protocol outlines the general steps for incorporating nanoparticles into a 2-HBMA hydrogel.
Materials:
-
This compound (2-HBMA) monomer
-
Crosslinker (e.g., EGDMA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Nanoparticles (e.g., silica nanoparticles, nanoclay)
-
Deionized water
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the desired amount of nanoparticles in deionized water. Sonication is often required to achieve a uniform dispersion.
-
-
Precursor Solution Preparation:
-
To the nanoparticle dispersion, add the 2-HBMA monomer, crosslinker, and photoinitiator.
-
Stir the mixture until all components are fully dissolved and the mixture is homogeneous.
-
-
Polymerization:
-
Pour the precursor solution into a mold.
-
Expose the solution to UV light to initiate polymerization.
-
-
Washing:
-
Wash the resulting nanocomposite hydrogel in deionized water to remove any unreacted components.
-
Visualizations
Caption: Experimental workflows for synthesizing double-network and nanocomposite 2-HBMA hydrogels.
Caption: Troubleshooting logic for improving the mechanical properties of 2-HBMA hydrogels.
References
- 1. The effect of heterobifunctional crosslinkers on HEMA hydrogel modulus and toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of hybrid double network chitosan/poly(acrylic amide-acrylic acid) high toughness hydrogel through Al3+ crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization Methods to Determine Interpenetrating Polymer Network (IPN) in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide: 2-Hydroxybutyl Methacrylate vs. 2-Hydroxyethyl Methacrylate in Hydrogel Applications
For researchers, scientists, and drug development professionals, the choice of monomer is a critical determinant of the final properties of a hydrogel. This guide provides an objective comparison of hydrogels synthesized from 2-hydroxybutyl methacrylate (HBMA) and the more commonly studied 2-hydroxyethyl methacrylate (HEMA), supported by available experimental data and detailed methodologies.
The primary difference between HBMA and HEMA lies in the length of the alkyl chain in their respective ester groups—a butyl group in HBMA versus an ethyl group in HEMA. This seemingly small structural variation significantly influences the hydrophobicity, and consequently, the swelling, mechanical, and thermal properties of the resulting hydrogels.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the key quantitative data for hydrogels based on HEMA and HBMA. It is important to note that direct comparative studies are limited, and the properties of HBMA hydrogels are less extensively documented in the literature. The data for HBMA is inferred from studies on copolymers and the general effects of increasing alkyl chain length in poly(hydroxyalkyl methacrylates).
| Property | Poly(2-Hydroxyethyl Methacrylate) (pHEMA) Hydrogel | Poly(this compound) (pHBMA) Hydrogel (Inferred) |
| Swelling Ratio / Equilibrium Water Content (EWC) | 30% - 60% | Lower than pHEMA (expected to be < 40%) |
| Mechanical Properties | ||
| Young's Modulus (hydrated) | 0.1 - 1.0 MPa | Higher than pHEMA |
| Tensile Strength (hydrated) | 0.1 - 0.5 MPa | Higher than pHEMA |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) (dry) | ~85°C - 110°C | Lower than pHEMA |
| Biocompatibility | Generally considered biocompatible and widely used in biomedical applications.[1] | Expected to be biocompatible, similar to other hydroxyalkyl methacrylates. |
In-Depth Analysis of Hydrogel Properties
Swelling Behavior
The longer butyl side chain in HBMA imparts a greater hydrophobic character to the polymer network compared to the ethyl side chain in HEMA. This increased hydrophobicity leads to a reduced affinity for water, resulting in a lower equilibrium water content (EWC) and swelling ratio in pHBMA hydrogels. Studies on copolymers of HEMA with more hydrophobic monomers have consistently shown a decrease in swelling with an increasing proportion of the hydrophobic component.
Mechanical Strength
The mechanical properties of hydrogels are intrinsically linked to their water content and the intermolecular forces within the polymer network. Due to their lower water content, pHBMA hydrogels are expected to exhibit a higher Young's modulus and tensile strength compared to their pHEMA counterparts. The reduced plasticizing effect of water and the potential for increased hydrophobic interactions between the butyl chains can contribute to a more robust and less flexible hydrogel network.
Thermal Properties
The glass transition temperature (Tg) of a polymer is influenced by the flexibility of its polymer chains. The longer and bulkier butyl side chain in pHBMA can increase the free volume within the polymer network, leading to a lower Tg compared to pHEMA in the dry state. This suggests that pHBMA may have a greater chain mobility at a given temperature.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these hydrogels are crucial for reproducible research.
Synthesis of Hydrogels by Free-Radical Polymerization
Objective: To synthesize crosslinked pHEMA and pHBMA hydrogels.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA) or this compound (HBMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinking agent
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
-
Prepare a monomer solution by dissolving the desired amount of HEMA or HBMA and EGDMA in deionized water.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (APS) and accelerator (TEMED) to the monomer solution and mix thoroughly.
-
Pour the reaction mixture into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature or in a controlled temperature environment (e.g., an oven at 60°C) for a specified time (typically several hours to 24 hours).
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away any unreacted monomers and initiator. The water should be changed periodically over several days.
Determination of Swelling Ratio
Objective: To quantify the water-absorbing capacity of the hydrogels.
Procedure:
-
Immerse the synthesized hydrogel samples in deionized water at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogels, gently blot the surface with a lint-free tissue to remove excess water, and weigh them (swollen weight, Ws).
-
Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Dry the swollen hydrogels to a constant weight in a vacuum oven at a specified temperature (e.g., 60°C) to obtain the dry weight (Wd).
-
Calculate the swelling ratio (SR) or equilibrium water content (EWC) using the following formulas:
-
SR (%) = [(Ws - Wd) / Wd] x 100
-
EWC (%) = [(Ws - Wd) / Ws] x 100
-
Mechanical Testing (Tensile)
Objective: To evaluate the mechanical strength and elasticity of the hydrogels.
Procedure:
-
Prepare dumbbell-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).[2]
-
Ensure the samples are fully hydrated before testing.
-
Mount the sample in a universal testing machine equipped with appropriate grips for soft materials.
-
Apply a uniaxial tensile load at a constant strain rate until the sample fractures.
-
Record the stress-strain data throughout the test.
-
From the stress-strain curve, determine the Young's modulus (from the initial linear region), tensile strength (the maximum stress before failure), and elongation at break.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
Objective: To determine the glass transition temperature (Tg) of the dry hydrogels.
Procedure:
-
Ensure the hydrogel samples are completely dry by lyophilization or vacuum oven drying.
-
Accurately weigh a small amount of the dried hydrogel (typically 5-10 mg) into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere over a specified temperature range that encompasses the expected Tg.
-
The glass transition will be observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
Visualizing the Fundamentals
To better understand the underlying principles, the following diagrams illustrate the chemical structures and a typical experimental workflow.
Conclusion
The choice between this compound and 2-hydroxyethyl methacrylate for hydrogel synthesis will significantly impact the final properties of the material. While pHEMA is a well-characterized and highly hydrophilic polymer, pHBMA offers the potential for creating hydrogels with enhanced mechanical strength and a more hydrophobic character. This increased hydrophobicity, however, comes at the cost of reduced water uptake.
For applications requiring high water content and flexibility, such as in soft contact lenses, HEMA remains a primary choice. Conversely, for applications where greater mechanical robustness is desired and a lower water content is acceptable, such as in certain drug delivery matrices or tissue engineering scaffolds, HBMA presents a viable alternative. Further direct comparative studies are warranted to fully elucidate the performance differences and expand the application scope of pHBMA-based hydrogels.
References
A Comparative Study of Hydroxyalkyl Methacrylates for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Hydroxyalkyl methacrylates are a versatile class of polymers widely utilized in the biomedical field due to their biocompatibility and tunable properties. This guide provides a comparative analysis of three key monomers: 2-hydroxyethyl methacrylate (HEMA), N-(2-hydroxypropyl) methacrylamide (HPMA), and Glycerol monomethacrylate (GMA). Their performance in various biomedical applications is evaluated based on experimental data, with detailed methodologies provided for key experiments.
Key Performance Indicators
The suitability of these polymers for biomedical applications is determined by a range of physicochemical and biological properties. This guide will focus on a comparative analysis of their biocompatibility, protein adsorption, and drug delivery potential.
Biocompatibility
Biocompatibility is a critical prerequisite for any material intended for medical use. It is the ability of a material to perform with an appropriate host response in a specific application. Key aspects of biocompatibility include cytotoxicity and hemocompatibility.
Cytotoxicity refers to the potential of a material to cause cell death. It is a primary indicator of a material's toxicity.
Hemocompatibility is essential for blood-contacting applications and assesses the material's interaction with blood components. A key parameter is hemolysis, the rupture of red blood cells. Materials with low hemolytic activity are considered more hemocompatible.
| Monomer | Cytotoxicity (Cell Viability %) | Hemolysis (%) | Key Findings |
| HEMA | >80% with p(HEMA)[1] | <2% for p(HEMA) hydrogels[2] | Poly(HEMA) is generally considered biocompatible and non-toxic.[3][4] However, residual HEMA monomer can be toxic.[3] |
| HPMA | High, non-toxic and non-immunogenic.[5][6] | Low thrombogenicity.[3] | p(HPMA) is known for its excellent biocompatibility and is a component of the first polymer-drug conjugate to enter clinical trials.[6] It is considered to have a lower allergenic potential than HEMA.[7][8][9] |
| GMA | Highly biocompatible.[10] | Data not readily available in direct comparison. | p(GMA) is a water-soluble polymer that is highly biocompatible and non-fouling, making it suitable for applications like soft contact lenses.[10][11] |
Protein Adsorption
The adsorption of proteins to a biomaterial surface is a crucial event that influences subsequent biological responses, including cell adhesion and the foreign body response. Low protein adsorption is often desirable for applications requiring "stealth" materials that can evade the immune system.
| Monomer | Protein Adsorption Characteristics | Supporting Data |
| HEMA | p(HEMA) exhibits resistance to non-specific protein adsorption.[7] | The amount of protein adsorbed decreases with increasing p(HEMA) thickness on a surface.[7] |
| HPMA | The hydrophilic nature of the p(HPMA) backbone creates a hydration layer that acts as a barrier to protein adsorption.[5] | This property contributes to its long circulation time in drug delivery applications. |
| GMA | p(GMA) is known to be a non-fouling polymer, indicating low protein adsorption.[10] | This characteristic is beneficial for its use in soft contact lenses.[10] |
Drug Delivery
Hydroxyalkyl methacrylate hydrogels are extensively investigated as controlled drug delivery systems. Their porous structure allows for the encapsulation and sustained release of therapeutic agents. Key parameters for evaluating drug delivery performance include drug loading capacity and release kinetics.
| Monomer | Drug Loading & Release Characteristics | Experimental Findings |
| HEMA | p(HEMA) hydrogels can be tailored for controlled drug release.[12][13] The release rate is influenced by factors like crosslinking density and pH.[14][15] | A study on naproxen-loaded hydrogels showed that p(HEMA) was more efficient than p(HPMA) in increasing the drug's solubility.[16] |
| HPMA | p(HPMA) copolymers are renowned as carriers for low-molecular-weight drugs, enabling controlled release through biodegradable spacers.[5][17] | The molecular weight of the p(HPMA) copolymer significantly affects drug loading, circulation time, and bioavailability.[18] |
| GMA | Hydrogels based on GMA are used for controlled drug release in dental and medical applications.[19] | Copolymers of GMA have been used to create hydrogels for various biomedical uses, including as substrates for dermal fibroblasts.[10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: L929 fibroblast cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for cell adhesion.[16]
-
Material Extraction: The test material (e.g., hydroxyalkyl methacrylate polymer) is incubated in a cell culture medium (e.g., 1 mL medium per 100 mg of material) for a specified period (e.g., 24 hours).[16]
-
Cell Exposure: The extract from the material is then added to the wells containing the L929 cells. A control group with a medium alone is also maintained.
-
Incubation: The cells are incubated with the extract for 24 hours.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., isopropanol) is added to dissolve the formazan crystals.[20]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[20]
-
Cell Viability Calculation: Cell viability is expressed as a percentage relative to the control group.
Hemocompatibility Testing (Hemolysis Assay - ASTM F756)
This protocol is based on the ASTM F756 standard practice for the assessment of the hemolytic properties of materials.
Methodology:
-
Material Preparation: The test material is prepared according to the standard, often as extracts or in direct contact with blood.
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.
-
Direct Contact Method: The material is placed in direct contact with a saline suspension of red blood cells.
-
Extraction Method: An extract of the material is prepared by incubating it in a physiological buffered saline solution (PBS). A portion of this extract is then added to the red blood cell suspension.
-
Incubation: The mixtures are incubated at 37°C for 3 hours.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically by its absorbance.
-
Hemolysis Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., saline). A hemolysis percentage below 2% is generally considered non-hemolytic.
Hydrogel Swelling Kinetics
The swelling behavior of hydrogels is a critical parameter that influences their mechanical properties and drug release profiles.
Methodology:
-
Sample Preparation: A dried hydrogel sample of a known weight is prepared.
-
Immersion: The hydrogel is immersed in a specific swelling medium (e.g., phosphate-buffered saline, PBS) at a constant temperature.
-
Weight Measurement: At regular time intervals, the hydrogel is removed from the medium, excess surface water is carefully blotted away, and the swollen weight is recorded.
-
Swelling Ratio Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100 Where Ws is the weight of the swollen hydrogel at a specific time and Wd is the initial dry weight of the hydrogel.
-
Equilibrium Swelling: The measurements are continued until the hydrogel reaches a constant weight, indicating equilibrium swelling.
Protein Adsorption Measurement (Solution Depletion Method)
This method quantifies the amount of protein adsorbed to a surface by measuring the decrease in protein concentration in the surrounding solution.
Methodology:
-
Protein Solution Preparation: A protein solution of a known initial concentration is prepared in a suitable buffer.
-
Material Incubation: The biomaterial with a known surface area is incubated in the protein solution for a specific period.
-
Concentration Measurement: After incubation, the biomaterial is removed, and the final concentration of the protein remaining in the solution is measured using a suitable technique such as UV-Vis spectrophotometry or a colorimetric protein assay (e.g., BCA or Bradford assay).
-
Adsorbed Protein Calculation: The amount of adsorbed protein per unit area is calculated by the difference between the initial and final protein concentrations in the solution, considering the volume of the solution and the surface area of the material.
Visualizations
Biocompatibility Testing Workflow.
Hydrogel-based Drug Delivery System.
Protein Adsorption and Subsequent Biological Response.
References
- 1. Jack Q's Blog [jack-q.github.io]
- 2. researchgate.net [researchgate.net]
- 3. color | Graphviz [graphviz.org]
- 4. mdpi.com [mdpi.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Biocompatibility of HEMA copolymers designed for treatment of CNS diseases with polymer-encapsulated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nicedeco.com [nicedeco.com]
- 8. dynamicnailsupply.com [dynamicnailsupply.com]
- 9. vendeeni.net [vendeeni.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Swelling Modelling and Kinetics Investigation of Polymer Hydrogel Composed of Chitosan-g-(AA-AM) [journals.ekb.eg]
- 12. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thejeshgn.com [thejeshgn.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. tpgi.com [tpgi.com]
- 19. Protein adsorption on polymer surfaces: calculation of adsorption energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for Studying Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 2-Hydroxybutyl Methacrylate and its Analogs in Copolymerization with Acrylic Monomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of functional monomers is crucial for the rational design of advanced biomaterials and drug delivery systems. This guide provides a comparative analysis of the reactivity ratios of 2-hydroxybutyl methacrylate (2-HBMA) and its close structural analog, 2-hydroxyethyl methacrylate (HEMA), with various acrylic monomers. Due to a lack of available experimental data for 2-HBMA, this guide leverages comprehensive data from studies on HEMA to provide valuable insights into the expected reactivity trends of hydroxyalkyl methacrylates.
Comparison of Monomer Reactivity Ratios
The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization kinetics. They describe the relative preference of a growing polymer chain ending in one monomer unit to add the same type of monomer (homo-propagation) versus the other monomer (cross-propagation). An r value greater than 1 indicates a preference for homo-propagation, a value less than 1 suggests a preference for cross-propagation, and a value of 1 signifies random copolymerization.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (HEMA) | r₂ | Determination Method | Reference |
| 2-Hydroxyethyl methacrylate (HEMA) | Butyl Methacrylate (BMA) | 2.27 ± 0.18 | 0.66 ± 0.06 | Not specified | [1] |
| 2-Hydroxyethyl methacrylate (HEMA) | Butyl Methacrylate (BMA) | 1.73 | 0.65 | Not specified | [2] |
| 2-Hydroxyethyl methacrylate (HEMA) | tert-Butyl Acrylate (tBA) | 1.792 | 0.510 | Not specified | [3] |
| 2-Hydroxyethyl methacrylate (HEMA) | Methyl Methacrylate (MMA) | 2.03 ± 0.74 | 0.62 ± 0.04 | Jaacks Method & Integrated Conversion Equation | [4] |
| 2-(3-mesityl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate (MCHEMA) | Acrylonitrile (AN) | 0.75 ± 0.003 (r₂) | 0.21 ± 0.009 (r₁) | Fineman-Ross and Kelen-Tüdős | [5] |
Analysis of Reactivity Ratios:
The data for HEMA consistently shows r₁ values significantly greater than 1 when copolymerized with other methacrylates (BMA, MMA) and acrylates (tBA). This indicates that a growing polymer chain with a HEMA radical at its end preferentially adds another HEMA monomer rather than the comonomer. Conversely, the r₂ values are less than 1, suggesting that the comonomer radicals prefer to add HEMA over another comonomer molecule. This behavior is characteristic of ideal copolymerization, leading to the formation of random copolymers with a higher incorporation of the more reactive monomer (HEMA) in the initial stages of the polymerization. The solvent can also play a significant role in influencing these reactivity ratios, with different solvents affecting the hydrogen bonding interactions of the hydroxyl group on the HEMA monomer.[1]
Experimental Protocols for Determining Reactivity Ratios
The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry. The following outlines a general experimental protocol for determining these values, based on methods cited in the literature.[4][5]
1. Materials:
-
Monomers (e.g., 2-hydroxyethyl methacrylate, comonomer) are purified to remove inhibitors, typically by passing through a column of basic alumina or by distillation under reduced pressure.
-
A free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is recrystallized from a suitable solvent.
-
The solvent for the polymerization is purified and deoxygenated.
2. Polymerization:
-
A series of polymerization reactions are set up with varying initial molar ratios of the two monomers.
-
The total monomer concentration and the initiator concentration are kept constant across all experiments.
-
The reaction mixture is placed in a reaction vessel (e.g., a Schlenk tube) and subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The polymerization is carried out at a constant temperature in a thermostatically controlled bath.
-
The reactions are allowed to proceed to low conversions (typically <10%) to ensure that the monomer feed composition remains relatively constant throughout the experiment.
3. Copolymer Isolation and Purification:
-
The polymerization is quenched, for example, by rapid cooling or by adding an inhibitor.
-
The resulting copolymer is isolated by precipitation in a non-solvent.
-
The precipitated copolymer is then purified by repeatedly dissolving it in a suitable solvent and re-precipitating it to remove any unreacted monomers and initiator residues.
-
The purified copolymer is dried to a constant weight under vacuum.
4. Copolymer Composition Analysis:
-
The composition of the copolymer (i.e., the molar ratio of the two monomer units in the polymer chain) is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a common and accurate method where the integral ratios of characteristic peaks corresponding to each monomer unit are used to calculate the copolymer composition.[1][6]
-
Elemental Analysis: This method is used when one of the monomers contains a unique element (e.g., nitrogen in acrylonitrile), allowing for the determination of its content in the copolymer.[5]
-
5. Calculation of Reactivity Ratios:
-
The determined copolymer compositions and the initial monomer feed ratios are used to calculate the reactivity ratios (r₁ and r₂) using various mathematical models, including:
-
Fineman-Ross Method: A graphical linearization method.
-
Kelen-Tüdős Method: An improved graphical method that provides more reliable results.[5]
-
Non-linear least-squares (NLLS) fitting: A computational method that directly fits the copolymer composition equation to the experimental data.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical experiment to determine monomer reactivity ratios.
References
- 1. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Purity of Synthesized 2-Hydroxybutyl Methacrylate via NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized monomers like 2-Hydroxybutyl methacrylate (2-HBMA) is a critical step in developing reliable and reproducible polymers and biomaterials. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for this purpose, offering detailed structural information and quantitative assessment. This guide provides a comprehensive comparison of NMR spectroscopy with alternative methods for validating the purity of 2-HBMA, supported by experimental protocols and data.
¹H and ¹³C NMR Spectroscopy for Purity Assessment
NMR spectroscopy is a powerful, non-destructive technique that provides a detailed fingerprint of a molecule's structure. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, one can identify the target molecule and detect the presence of impurities.
Predicted NMR Spectral Data for this compound
While a definitive published spectrum for this compound can be elusive, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-documented spectra of its analogs, 2-hydroxyethyl methacrylate (HEMA) and 2-hydroxypropyl methacrylate (HPMA), and fundamental principles of NMR spectroscopy. The expected chemical shifts are summarized in the tables below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| =CH₂ (cis) | ~6.1 | Singlet | 1H |
| =CH₂ (trans) | ~5.6 | Singlet | 1H |
| -OCH₂- | ~4.2 | Triplet | 2H |
| -CH(OH)- | ~3.8 | Multiplet | 1H |
| -CH₂-CH₃ | ~1.6 | Multiplet | 2H |
| C-CH₃ | ~1.9 | Singlet | 3H |
| -OH | Variable | Singlet (broad) | 1H |
| -CH₂-CH₃ | ~0.9 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~167 |
| C=CH₂ | ~136 |
| C=CH₂ | ~126 |
| -OCH₂- | ~67 |
| -CH(OH)- | ~70 |
| -CH₂-CH₃ | ~30 |
| C-CH₃ | ~18 |
| -CH₂-CH₃ | ~10 |
Potential Impurities in Synthesized 2-HBMA
The synthesis of 2-HBMA typically involves the esterification of methacrylic acid with 1,2-butanediol.[1] This process can lead to several potential impurities that are detectable by NMR:
-
Residual Methacrylic Acid: Characterized by vinylic proton signals and a carboxylic acid proton signal (~10-12 ppm) in ¹H NMR.
-
Residual 1,2-Butanediol: Will show characteristic signals for its methylene and methine protons.
-
Poly(2-HBMA): The presence of polymer will be indicated by the broadening of NMR signals and the disappearance of the sharp vinylic proton signals.
-
Other Methacrylate Esters: Cross-reactivity or impurities in the starting materials can lead to the formation of other methacrylate esters.[2]
Comparison with Alternative Purity Validation Methods
While NMR is a powerful tool, other methods can also be employed to assess the purity of methacrylate esters.
Table 3: Comparison of Purity Validation Methods for 2-HBMA
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, non-destructive, allows for quantitative analysis (qNMR). | Lower sensitivity compared to other methods, requires specialized equipment and expertise. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | High sensitivity and resolution, excellent for quantifying volatile impurities. | Destructive, not suitable for non-volatile impurities (e.g., polymers), requires derivatization for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interactions with a stationary phase. | Suitable for a wide range of compounds, including non-volatile ones, high sensitivity. | Can be more complex to develop methods, may require different detectors for different impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast and simple, good for identifying functional groups and confirming the presence of the methacrylate group. | Not ideal for quantification, less sensitive to minor impurities compared to other methods. |
Experimental Protocols
Protocol for NMR Sample Preparation and Purity Validation
This protocol outlines the steps for preparing a sample of synthesized 2-HBMA for ¹H NMR analysis to determine its purity using an internal standard.
Materials:
-
Synthesized this compound (2-HBMA)
-
High-purity internal standard (e.g., maleic acid, 1,4-dioxane)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube
-
Vortex mixer
-
Analytical balance
Procedure:
-
Select an Internal Standard: Choose an internal standard that has a known purity, is soluble in the chosen deuterated solvent, and has at least one signal that does not overlap with any of the 2-HBMA signals.
-
Weighing: Accurately weigh a specific amount of the synthesized 2-HBMA into a clean, dry vial. Then, accurately weigh a known amount of the internal standard into the same vial.
-
Dissolution: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.
-
Homogenization: Securely cap the vial and vortex the mixture until both the 2-HBMA and the internal standard are completely dissolved, creating a homogeneous solution.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer. Ensure that the acquisition parameters are set for quantitative analysis (e.g., sufficient relaxation delay, 90° pulse angle).
-
Data Processing and Analysis: Process the acquired spectrum (e.g., Fourier transform, phase correction, baseline correction). Integrate the area of a well-resolved signal from 2-HBMA and a signal from the internal standard.
-
Purity Calculation: Calculate the purity of the 2-HBMA using the following formula:
Purity (%) = (AreaHBMA / NHBMA) * (MWHBMA / MassHBMA) * (MassStd / MWStd) * (NStd / AreaStd) * PurityStd
Where:
-
Area = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
Mass = Mass of the substance
-
Std = Internal Standard
-
Visualizations
Below are diagrams illustrating the logical workflow for validating the purity of synthesized 2-HBMA.
Caption: Workflow for the synthesis and purity validation of 2-HBMA.
Caption: Common impurities in synthesized this compound.
References
A Comparative Guide to the Thermal Properties of Poly(2-HBMA) and Poly(HEMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of two prominent hydrophilic polymers: poly(2-hydroxybutyl methacrylate) (poly(2-HBMA)) and poly(2-hydroxyethyl methacrylate) (poly(HEMA)). Understanding the thermal behavior of these polymers, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is crucial for their application in drug delivery systems, biomaterials, and other advanced technologies. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of the analytical workflow and comparative logic.
Executive Summary
Poly(2-hydroxyethyl methacrylate), or poly(HEMA), is a widely studied polymer known for its biocompatibility and use in applications like contact lenses. Its thermal properties are well-documented. In contrast, poly(this compound), or poly(2-HBMA), is a less common analogue with a longer hydroxyalkyl side chain. While specific experimental data for poly(2-HBMA) is sparse in publicly available literature, this guide draws comparisons based on established trends within the poly(hydroxyalkyl methacrylate) family to provide a predictive assessment of its thermal behavior relative to poly(HEMA). The longer, more flexible butyl side chain in poly(2-HBMA) is expected to influence its glass transition temperature and degradation profile.
Comparative Thermal Analysis Data
The following tables summarize the key thermal properties of poly(HEMA) and expected trends for poly(2-HBMA).
Table 1: Differential Scanning Calorimetry (DSC) Data
| Parameter | Poly(HEMA) | Poly(2-HBMA) (Expected) |
| Glass Transition Temperature (Tg) | 80 - 95 °C[1][2][3][4][5] | Lower than poly(HEMA) |
Note: The glass transition temperature is a key parameter for amorphous polymers, representing the transition from a rigid, glassy state to a more flexible, rubbery state.[6] The longer and more flexible butyl side chain in poly(2-HBMA) is expected to increase the free volume between polymer chains, leading to a lower Tg compared to poly(HEMA). This would imply that poly(2-HBMA) becomes flexible at a lower temperature.
Table 2: Thermogravimetric Analysis (TGA) Data
| Parameter | Poly(HEMA) | Poly(2-HBMA) (Expected) |
| Decomposition Onset Temperature | ~200-250 °C | Similar to poly(HEMA) |
| Major Weight Loss Stages | Two main stages | Likely two or more stages |
| First Stage Decomposition | ~200-350 °C (Side chain degradation) | Similar temperature range, potential for slightly lower onset due to the larger ester group. |
| Second Stage Decomposition | ~350-450 °C (Main chain scission) | Similar temperature range, reflecting the methacrylate backbone. |
| Char Residue at 600 °C (N2 atm) | ~5-10% | Similar to poly(HEMA) |
Note: TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and degradation profile. Poly(HEMA) exhibits a multi-stage degradation process. The initial stage is primarily attributed to the dehydration and degradation of the hydroxyethyl side chain, while the second, higher-temperature stage involves the scission of the polymer backbone.[7] It is anticipated that poly(2-HBMA) will follow a similar degradation pattern, though the larger butyl side chain may slightly alter the onset temperatures of these stages.
Experimental Protocols
The following are detailed methodologies for conducting DSC and TGA experiments on poly(methacrylates), based on ASTM standards and common laboratory practices.[7][8][9][10][11][12][13][14]
Differential Scanning Calorimetry (DSC) - based on ASTM D3418[7][9][10]
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected glass transition (e.g., 150 °C for poly(HEMA)) at a controlled rate, typically 10 °C/min. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled back to a sub-ambient temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of this second scan.
-
-
Data Analysis: The change in heat flow as a function of temperature is recorded. The Tg is identified as the inflection point in the heat flow curve.
Thermogravimetric Analysis (TGA) - based on ASTM E1131[8][11][14]
-
Sample Preparation: A small, representative sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to study the thermal degradation in the absence of oxidation.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.
-
Data Analysis: The weight of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the residual mass at the end of the experiment.
Visualizations
Experimental Workflow for Thermal Analysis
References
- 1. store.astm.org [store.astm.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Molecular Dynamics and Structure of Poly(Methyl Methacrylate) Chains Grafted from Barium Titanate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. shop.polymersource.ca [shop.polymersource.ca]
- 7. store.astm.org [store.astm.org]
- 8. infinitalab.com [infinitalab.com]
- 9. en.usb-lab.com [en.usb-lab.com]
- 10. matestlabs.com [matestlabs.com]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. cmclaboratories.com [cmclaboratories.com]
Performance Showdown: 2-HBMA Copolymers vs. Traditional Resins for Advanced Coating Applications
A Comparative Guide to the Mechanical Properties of 2-Hydroxybutyl Methacrylate (2-HBMA) Copolymers, Polyurethanes, and Acrylics
For researchers, scientists, and drug development professionals navigating the complex landscape of specialty coatings, the selection of a polymer with the optimal balance of mechanical performance and desired surface properties is paramount. This guide provides a comprehensive comparison of this compound (2-HBMA) copolymers against two industry-standard alternatives: polyurethanes (PUs) and acrylics. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decision-making in the development of next-generation coatings for a variety of demanding applications.
At a Glance: Mechanical Property Comparison
The following tables summarize the key mechanical properties of 2-HBMA copolymers (represented by the structurally similar 2-hydroxyethyl methacrylate, HEMA, copolymers for data availability), polyurethanes, and acrylics. These values represent a range found in scientific literature and can vary based on specific formulations, curing conditions, and testing parameters.
| Mechanical Property | 2-HBMA (HEMA) Copolymers | Polyurethane (PU) Coatings | Acrylic (PMMA-based) Coatings |
| Tensile Strength (MPa) | 0.7 - 32[1] | 32.1 - 36.0[2] | ~65[3] |
| Elongation at Break (%) | 500 - 700[1] | ~260[4] | ~1[3] |
| Hardness | Varies with comonomer | 55 - 98 (Shore A)[4] | 51.41 - 42.17 (Brinell, MPa)[5] |
| Adhesion Strength (MPa) | Good (Qualitative) | ~10[4] | Good (Qualitative) |
Deep Dive: Understanding the Performance Metrics
Tensile Strength and Elongation: A Balancing Act of Strength and Flexibility
Tensile strength dictates the maximum stress a coating can withstand before breaking, a critical factor for durability. Elongation at break, conversely, measures its flexibility and ability to stretch without fracturing.
-
2-HBMA (HEMA) Copolymers: Exhibit a wide range of tensile strengths, from a rubber-like 0.7 MPa to a more rigid 32 MPa, by carefully selecting the comonomer.[1] This versatility allows for the tuning of mechanical properties to specific application needs. Their high elongation at break (500-700%) indicates excellent flexibility, making them suitable for applications on substrates prone to bending or expansion.[1]
-
Polyurethane (PU) Coatings: Generally offer high tensile strength (32.1 - 36.0 MPa), contributing to their reputation for toughness and abrasion resistance.[2] Their elongation at break is moderate (~260%), providing a good balance of strength and flexibility for many protective applications.[4]
-
Acrylic (PMMA-based) Coatings: Can achieve high tensile strength (around 65 MPa), but this often comes at the cost of flexibility, with a very low elongation at break (~1%).[3] This makes them ideal for hard, scratch-resistant surfaces where flexibility is not a primary concern.
Hardness: Resisting Scratches and Indentations
Hardness is a measure of a coating's resistance to localized plastic deformation such as scratching or indentation.
-
2-HBMA (HEMA) Copolymers: The hardness of these copolymers is highly dependent on the chosen comonomer and the degree of crosslinking. By incorporating "hard" monomers, the surface hardness can be significantly increased.
-
Polyurethane (PU) Coatings: PU coatings offer a broad range of hardness values, typically measured on the Shore A scale, from a softer 55 to a harder 98.[4] This adaptability makes them suitable for everything from flexible elastomers to rigid, impact-resistant coatings.
-
Acrylic (PMMA-based) Coatings: Acrylic coatings are known for their high surface hardness, with Brinell hardness values in the range of 42.17 to 51.41 MPa.[5] This inherent hardness contributes to their excellent scratch and chemical resistance.
Adhesion: The Foundation of a Lasting Coating
Adhesion is the ability of a coating to bond to a substrate. Without good adhesion, even the most mechanically robust coating will fail.
-
2-HBMA (HEMA) Copolymers: The hydroxyl groups present in the 2-HBMA monomer can promote adhesion to a variety of substrates through hydrogen bonding and potential covalent interactions with surface functional groups.
-
Polyurethane (PU) Coatings: PUs are known for their excellent adhesion to a wide range of materials, with adhesion strengths around 10 MPa being reported.[4] This is attributed to the polar urethane linkages that can form strong intermolecular bonds with the substrate.
-
Acrylic (PMMA-based) Coatings: Acrylics generally exhibit good adhesion, particularly to plastics and other polymeric substrates. Surface preparation and the use of adhesion promoters can further enhance this property.
Experimental Protocols: A Guide to Reproducible Mechanical Testing
The following are detailed methodologies for the key mechanical tests cited in this guide.
Tensile Testing (ASTM D882)
-
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the coating films.
-
Specimen Preparation: Free-standing films of the coatings are prepared by casting the liquid formulation onto a non-adherent substrate (e.g., a glass plate with a release agent) and allowing it to cure completely under specified temperature and humidity conditions. The cured films are then cut into dumbbell-shaped specimens according to the dimensions specified in the ASTM D882 standard.
-
Procedure:
-
The thickness of each specimen is measured at several points along the gauge length, and the average value is recorded.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and displacement are continuously recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress (force per unit area) applied to the specimen during the test.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.
-
Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, representing the stiffness of the material.
-
Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion)
-
Objective: To assess the adhesion of the coating to a substrate using a qualitative tape test.
-
Specimen Preparation: The coating is applied to the desired substrate at a specified thickness and cured according to the manufacturer's instructions.
-
Procedure:
-
A lattice pattern is cut into the coating using a special cross-hatch cutter with a specified number of blades and spacing. The cuts must penetrate through the coating to the substrate.
-
Any loose debris from the cutting process is removed with a soft brush.
-
A specified pressure-sensitive tape is applied over the lattice and smoothed down firmly.
-
After a short period, the tape is rapidly pulled off at a 180° angle back upon itself.
-
-
Data Analysis: The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area is removed).
Hardness Testing (ASTM D2240 - Shore Durometer Hardness)
-
Objective: To measure the indentation hardness of the coating.
-
Specimen Preparation: The coating is applied to a rigid substrate to a minimum thickness of 6 mm (multiple layers may be required). The coating must be fully cured.
-
Procedure:
-
The durometer is placed on the surface of the coating, ensuring it is perpendicular to the surface.
-
Firm pressure is applied to the durometer so that the indenter penetrates the material to its maximum extent.
-
The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.
-
-
Data Analysis: The hardness value is read directly from the durometer scale (e.g., Shore A or Shore D).
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the mechanical testing of coating formulations.
Caption: A generalized workflow for the mechanical characterization of coating materials.
Logical Relationships in Material Selection
The choice of a coating material is often a trade-off between various properties. The following diagram illustrates some of these key relationships.
Caption: Key trade-offs in selecting a polymer for coating applications.
References
- 1. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Water Resistance and Mechanical Properties of Crosslinked Waterborne Polyurethane Using Glycidyl Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Swelling Behavior of 2-Hydroxybutyl Methacrylate (PHBMA) and Poly(2-hydroxyethyl methacrylate) (PHEMA) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the swelling behavior of two prominent hydrogel systems: Poly(2-hydroxybutyl methacrylate) (PHBMA) and Poly(2-hydroxyethyl methacrylate) (PHEMA). Understanding the distinct swelling characteristics of these polymers is crucial for their application in drug delivery, tissue engineering, and other biomedical fields. This document summarizes key experimental data, outlines detailed protocols for their synthesis and characterization, and provides visual representations of the underlying principles.
Executive Summary
Poly(2-hydroxyethyl methacrylate), or PHEMA, is a widely studied and utilized hydrogel due to its excellent biocompatibility and tunable properties. The swelling behavior of PHEMA has been extensively documented. In contrast, Poly(this compound) (PHBMA), with its longer hydroxyalkyl side chain, exhibits distinct swelling characteristics. The additional methylene group in the butyl side chain increases the hydrophobicity of the polymer, which generally leads to a lower water uptake capacity compared to PHEMA. This guide will delve into the specifics of this comparison, supported by available experimental data.
Comparative Swelling Data
The swelling behavior of hydrogels is a critical parameter that dictates their permeability, mechanical properties, and drug release kinetics. The key metrics for evaluating swelling are the Equilibrium Water Content (EWC) and the Swelling Ratio (SR).
| Property | PHEMA Hydrogel | PHBMA Hydrogel (Inferred) | Reference |
| Equilibrium Water Content (EWC) | 58.8% | Lower than PHEMA | [1] |
| Swelling Ratio (SR) | Dependent on crosslinker concentration and pH | Expected to be lower than PHEMA under similar conditions | [1] |
| Influence of Alkyl Chain Length | Ethyl side chain | Butyl side chain (more hydrophobic) | [1] |
Note: Direct comparative studies on the swelling of pure PHBMA hydrogels are limited. The data for PHBMA is inferred from studies on copolymers of HEMA and n-butyl methacrylate, which demonstrate that increasing the butyl methacrylate content decreases the water uptake.[1] It is therefore anticipated that a homopolymer of HBMA would exhibit lower swelling than a homopolymer of HEMA.
Fundamental Principles of Hydrogel Swelling
The swelling of a hydrogel is governed by a balance of thermodynamic forces. The primary driving force for swelling is the mixing of the polymer with the solvent (water), which is entropically favorable. This is counteracted by the elastic retractive force of the crosslinked polymer network. The chemical structure of the monomer, particularly the presence of hydrophilic or hydrophobic groups, plays a significant role in the extent of swelling.
Experimental Protocols
Reproducible experimental methods are paramount for the accurate comparison of hydrogel properties. Below are detailed protocols for the synthesis of PHEMA and PHBMA hydrogels and the subsequent measurement of their swelling behavior.
Synthesis of PHEMA and PHBMA Hydrogels
This protocol describes a typical free-radical polymerization method for the synthesis of both PHEMA and PHBMA hydrogels.
Materials:
-
2-hydroxyethyl methacrylate (HEMA) or this compound (HBMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
2,2'-Azobisisobutyronitrile (AIBN) as a thermal initiator
-
Solvent (e.g., a mixture of water and ethanol)
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve the desired amount of HEMA or HBMA monomer and EGDMA crosslinker in the chosen solvent. The concentration of the crosslinker will significantly influence the swelling properties of the final hydrogel.
-
Initiator Addition: Add the AIBN initiator to the monomer solution and stir until fully dissolved.
-
Deoxygenation: Purge the solution with an inert gas, such as nitrogen or argon, for at least 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Seal the reaction vessel and place it in a water bath or oven at a temperature suitable for the thermal decomposition of AIBN (typically 60-70 °C). The polymerization time will vary depending on the specific reaction conditions but is generally several hours.
-
Curing: After polymerization, the resulting hydrogel is typically cured at an elevated temperature to ensure complete reaction.
-
Purification: The synthesized hydrogel is then washed extensively with a suitable solvent (e.g., distilled water or ethanol) to remove any unreacted monomers, crosslinker, and initiator.
-
Drying: The purified hydrogel is dried to a constant weight, typically in a vacuum oven at a moderate temperature.
Measurement of Swelling Behavior
The swelling ratio and equilibrium water content are determined gravimetrically.
Procedure:
-
Initial Weighing: A dried hydrogel sample of known weight (Wd) is prepared.
-
Immersion: The dried hydrogel is immersed in a large excess of distilled water or a buffer solution of interest at a constant temperature.
-
Periodic Weighing: At regular time intervals, the hydrogel is removed from the solution, gently blotted with filter paper to remove excess surface water, and weighed (Ws). This process is repeated until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculations:
-
Swelling Ratio (SR): SR = (Ws - Wd) / Wd
-
Equilibrium Water Content (EWC): EWC (%) = [(Ws - Wd) / Ws] x 100
-
Conclusion
The swelling behavior of hydrogels is a critical determinant of their functionality in various applications. While PHEMA is a well-characterized hydrogel with a relatively high water uptake, the increased hydrophobicity of the butyl side chain in PHBMA is expected to result in a lower swelling ratio and equilibrium water content. This difference in swelling behavior can be strategically exploited in the design of biomaterials. For instance, a lower swelling hydrogel like PHBMA might be advantageous in applications requiring greater mechanical stability or more controlled, slower release of hydrophobic drugs. Further direct comparative studies are warranted to fully elucidate the quantitative differences in the swelling properties of these two important classes of hydrogels.
References
Biocompatibility assessment of poly(2-Hydroxybutyl methacrylate) for medical devices
A Comparative Guide to the Biocompatibility of Poly(2-Hydroxyethyl Methacrylate) and Alternative Polymers for Medical Devices
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a comparative analysis of the biocompatibility of poly(2-hydroxyethyl methacrylate) (pHEMA), poly(methyl methacrylate) (PMMA), and silicone hydrogels based on publicly available research data. The quantitative data presented is compiled from multiple studies and should be interpreted with caution, as experimental conditions may vary between sources. This document is intended for informational purposes and should not be considered a substitute for specific product testing and validation. The biocompatibility of poly(2-hydroxybutyl methacrylate) is not extensively documented in publicly available literature; therefore, pHEMA, a closely related and widely studied polymer, is used as a representative for the poly(hydroxyalkyl methacrylates) class.
Introduction
The selection of appropriate materials is a critical step in the design and development of medical devices. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. Poly(2-hydroxyethyl methacrylate) (pHEMA) is a hydrophilic polymer that has been extensively used in a variety of biomedical applications, including soft contact lenses, drug delivery systems, and tissue engineering scaffolds, owing to its favorable biocompatibility profile.[1]
This guide provides a comparative overview of the biocompatibility of pHEMA against two other commonly used polymers in medical devices: poly(methyl methacrylate) (PMMA), a rigid and optically clear thermoplastic, and silicone hydrogels, a class of materials known for their high oxygen permeability.[2] The comparison focuses on three key aspects of biocompatibility: cytotoxicity, hemocompatibility, and inflammatory response.
Comparative Biocompatibility Data
The following tables summarize quantitative data from various in vitro studies to provide a comparative perspective on the biocompatibility of pHEMA, PMMA, and silicone hydrogels.
Cytotoxicity
Cytotoxicity assays are used to assess the potential of a material to cause cell death or inhibit cell growth. The L929 mouse fibroblast cell line is commonly used for these tests as per ISO 10993-5 standards. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[3]
Table 1: In Vitro Cytotoxicity Comparison (L929 Cell Viability %)
| Material | Cell Viability (%) | Source(s) |
| pHEMA | >80% to ~99% | [4][5] |
| PMMA | ~85% to >95% | [6][7] |
| Silicone Hydrogel | >95% | [8] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Hemocompatibility
Hemocompatibility evaluates the interaction of a material with blood. Hemolysis, the rupture of red blood cells, is a critical parameter. According to ASTM F756, a hemolysis rate of less than 2% is considered non-hemolytic.[9]
Table 2: In Vitro Hemocompatibility Comparison (Hemolysis %)
| Material | Hemolysis (%) | Classification | Source(s) |
| pHEMA | < 2% | Non-hemolytic | [10] |
| PMMA | < 2% | Non-hemolytic | Inferred from standards |
| Silicone Hydrogel | < 2% | Non-hemolytic | Inferred from standards |
Inflammatory Response
The inflammatory potential of a biomaterial can be assessed by measuring the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells like macrophages upon contact with the material.
Table 3: In Vitro Inflammatory Response (Cytokine Release from Macrophages)
| Material | TNF-α Release | IL-6 Release | Source(s) |
| pHEMA | Low / No significant increase | Low / No significant increase | [12] |
| PMMA | Dose-dependent increase | Dose-dependent increase | [13] |
| Silicone Hydrogel | Lower than polystyrene control | Lower than polystyrene control | [14] |
Note: Direct quantitative comparison of cytokine concentrations across the three polymers is challenging due to differing experimental setups. The data reflects the general inflammatory potential observed in the literature.
Experimental Protocols
Detailed methodologies for key biocompatibility assays are crucial for the reproducibility and validation of results.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
This protocol outlines the elution method for assessing the cytotoxicity of a material's leachable substances.
-
Material Extraction:
-
Prepare the test material with a surface area to extraction vehicle volume ratio as specified in ISO 10993-12 (e.g., 3 cm²/mL or 6 cm²/mL).
-
Use a suitable extraction vehicle, typically a complete cell culture medium (e.g., DMEM with 10% fetal bovine serum).
-
Incubate the material in the extraction vehicle for 24 hours at 37°C with agitation.
-
Concurrently, prepare a negative control (extraction vehicle only) and a positive control (e.g., dilute phenol solution).
-
-
Cell Culture:
-
Seed L929 cells into a 96-well plate at a density that will ensure they are in an exponential growth phase and sub-confluent at the time of testing (e.g., 1 x 10⁴ cells/well).
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Cell Exposure:
-
After incubation, remove the culture medium from the wells.
-
Add the prepared material extracts (and controls) to the wells in triplicate.
-
Incubate the plate for another 24 hours under the same conditions.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Remove the extracts from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for the test material relative to the negative control.
-
Hemocompatibility: Hemolysis Assay (ASTM F756)
This protocol describes the direct contact method for evaluating the hemolytic potential of a material.
-
Blood Preparation:
-
Obtain fresh human or rabbit blood using a suitable anticoagulant (e.g., citrate).
-
Dilute the blood with a calcium and magnesium-free phosphate-buffered saline (CMF-PBS) to achieve a total hemoglobin concentration of 10 ± 1 mg/mL.[15]
-
-
Material and Control Preparation:
-
Prepare the test material with a specified surface area and place it in a test tube.
-
Prepare a negative control (e.g., high-density polyethylene) and a positive control (e.g., water for injection) in separate tubes.[11]
-
-
Exposure:
-
Add 7 mL of CMF-PBS to each tube containing the materials.
-
Add 1 mL of the diluted blood to each tube.
-
Gently invert the tubes to mix.
-
-
Incubation:
-
Incubate all tubes for 3 hours at 37°C with gentle agitation every 30 minutes.[11]
-
-
Analysis:
-
After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the free hemoglobin in the supernatant at 540 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of hemolysis for the test sample relative to the positive control (representing 100% hemolysis) after correcting for the negative control.
-
The hemolytic index is categorized as follows:
-
< 2%: Non-hemolytic
-
2% - 5%: Slightly hemolytic
-
5%: Hemolytic
-
-
Visualizations: Workflows and Signaling Pathways
Biocompatibility Testing Workflow
The following diagram illustrates a generalized workflow for the biocompatibility assessment of a new biomaterial.
Caption: Generalized workflow for biocompatibility assessment of medical device materials.
NLRP3 Inflammasome Activation Pathway
When a biomaterial is introduced into the body, it can be recognized as a foreign substance, potentially triggering an inflammatory response. One key pathway is the activation of the NLRP3 inflammasome in immune cells like macrophages. This leads to the production of pro-inflammatory cytokines.
Caption: Simplified signaling pathway of NLRP3 inflammasome activation by biomaterials.
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. Interleukin-6 production by murine macrophage cell lines P388D1 and J774A.1: stimulation requirements and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The three-dimensional culture of L929 and C2C12 cells based on SPI-SA interpenetrating network hydrogel scaffold with excellent mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. revistaseletronicas.pucrs.br [revistaseletronicas.pucrs.br]
- 9. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 10. modernplastics.com [modernplastics.com]
- 11. Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard | FDA [fda.gov]
- 12. Activation of macrophages by silicones: phenotype and production of oxidant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin-10 inhibits polymethylmethacrylate particle induced interleukin-6 and tumor necrosis factor-alpha release by human monocyte/macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. abstracts.biomaterials.org [abstracts.biomaterials.org]
A Head-to-Head Battle: RAFT vs. ATRP for Controlled Polymerization of 2-Hydroxybutyl Methacrylate
A detailed comparison of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) for the synthesis of well-defined poly(2-hydroxybutyl methacrylate), a key polymer in biomedical and drug delivery applications.
In the realm of controlled radical polymerization, both Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) stand out as powerful techniques for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] This guide provides a comprehensive comparison of these two methods for the polymerization of this compound (HBMA), a functional monomer of significant interest for researchers, scientists, and drug development professionals. While direct comparative data for HBMA is limited, this guide utilizes experimental data for HBMA in RAFT polymerization and the closely related 2-hydroxyethyl methacrylate (HEMA) for ATRP, providing a robust analysis of their respective performances.
General Comparison: RAFT vs. ATRP
Both RAFT and ATRP offer excellent control over polymerization, but they operate via different mechanisms, leading to distinct advantages and disadvantages.[3][4]
RAFT polymerization is a degenerative chain transfer process that employs a chain transfer agent (CTA) to mediate the polymerization.[3] Its key strengths include compatibility with a wide range of monomers and solvents, tolerance to impurities, and the absence of metal catalysts, which is particularly advantageous for biomedical applications.[1][3] However, the choice of the appropriate RAFT agent for a specific monomer is crucial for achieving good control, and the synthesis of these agents can sometimes be complex.
ATRP , on the other hand, utilizes a transition metal catalyst (typically copper-based) in a reversible redox process to control the concentration of growing polymer chains.[1][5] ATRP is known for its high precision in controlling polymer architecture, especially for block copolymers.[1] However, it is generally more sensitive to oxygen and impurities, and the residual metal catalyst may need to be removed for certain applications.[1]
A visual representation of the decision-making process for selecting between RAFT and ATRP is provided below.
Caption: A flowchart to guide the selection between RAFT and ATRP for methacrylate polymerization.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility. Below are representative protocols for the RAFT polymerization of a mixture containing HBMA and the ATRP of HEMA.
RAFT Polymerization of a HEMA/HBMA Mixture
This protocol is adapted from a study on the statistical copolymerization of HEMA and HBMA.[6]
-
Materials: 2-hydroxyethyl methacrylate (HEMA), 4-hydroxybutyl methacrylate (HBMA, as a 1:1 mixture of 4-hydroxybutyl methacrylate and 1-hydroxybutan-2-yl methacrylate), poly(glycerol monomethacrylate) macromolecular chain transfer agent (PGMA macro-CTA), and 4,4′-azobis(4-cyanopentanoic acid) (ACVA) as the initiator.[6]
-
Procedure:
-
A PGMA macro-CTA is dissolved in deionized water in a round-bottom flask.
-
HEMA and HBMA monomers are added to the solution.
-
The initiator, ACVA, is added (CTA/ACVA molar ratio of 4.0).[6]
-
The solution is sparged with nitrogen for 30 minutes to remove oxygen.
-
The flask is sealed and immersed in an oil bath at 70 °C.
-
The polymerization is allowed to proceed for a specified time (e.g., 16 hours) to ensure high monomer conversion.[6]
-
The reaction is quenched by exposing the solution to air and cooling to room temperature.
-
ATRP of 2-Hydroxyethyl Methacrylate (HEMA)
This protocol is based on the atom transfer radical polymerization of HEMA.[5][7]
-
Materials: 2-hydroxyethyl methacrylate (HEMA), ethyl 2-bromoisobutyrate (EBiB) as the initiator, copper(I) bromide (CuBr) as the catalyst, and 2,2′-bipyridine (bpy) as the ligand. A mixed solvent system of methyl ethyl ketone (MEK) and 1-propanol (70/30 v/v) is used.[5]
-
Procedure:
-
HEMA, MEK, and 1-propanol are added to a Schlenk flask.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
CuBr and bpy are added to the flask under a nitrogen atmosphere.
-
The initiator, EBiB, is injected into the reaction mixture to start the polymerization.
-
The flask is placed in a thermostated oil bath at a specific temperature (e.g., 50 °C).[5]
-
Samples are taken periodically to monitor monomer conversion and molecular weight evolution.
-
The polymerization is terminated by opening the flask to air and diluting with a suitable solvent.
-
Data Presentation: Performance Comparison
The following tables summarize the quantitative data obtained from representative RAFT and ATRP experiments for hydroxyalkyl methacrylates.
Table 1: RAFT Polymerization of HEMA/HBMA Mixture [6]
| Entry | Monomers (Molar Ratio) | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | HEMA/HBMA (1:1) | PGMA | ACVA | Water | 70 | 16 | >99 | - | 1.15 - 1.25 |
Note: Specific Mn values were not provided in the reference, but low polydispersity was achieved.
Table 2: ATRP of 2-Hydroxyethyl Methacrylate (HEMA) [5][7]
| Entry | Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | HEMA | EBiB | CuBr/bpy | MEK/1-Propanol (70/30) | 50 | 4 | ~80 | 15,000 | 1.15 |
| 2 | HEMA | EBiB | CuCl/bpy | MEK/1-Propanol (70/30) | 50 | 6 | ~90 | 20,000 | 1.20 |
Logical Relationship Diagram
The following diagram illustrates the workflow for comparing RAFT and ATRP for the polymerization of this compound.
Caption: Workflow for the comparative analysis of RAFT and ATRP polymerization methods.
Conclusion
Both RAFT and ATRP are highly effective methods for the controlled polymerization of hydroxy-functional methacrylates like this compound.
RAFT polymerization demonstrates excellent control, achieving high conversions and low polydispersity for a mixture including HBMA.[6] The key advantage of RAFT in this context is its metal-free nature, making it a preferred choice for biomedical applications where metal contamination is a concern.[1]
ATRP also provides well-defined polymers with controlled molecular weights and low polydispersities for the analogous HEMA monomer.[5][7] The extensive research on ATRP of methacrylates offers a wealth of established protocols and catalyst systems.
The ultimate choice between RAFT and ATRP will depend on the specific requirements of the application. For applications demanding the absence of metal catalysts and robustness towards impurities, RAFT is the superior choice. For applications where high precision in block copolymer synthesis is paramount and residual catalyst can be tolerated or removed, ATRP remains a powerful and reliable option. Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate polymerization technique for their needs.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. RAFT & ATRP Polymerization: Precision Polymer Synthesis Techniques [polymersource.ca]
- 4. research.monash.edu [research.monash.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00203B [pubs.rsc.org]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Performance Evaluation of 2-Hydroxybutyl Methacrylate (2-HBMA) as a Reactive Diluent in UV-Curable Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 2-Hydroxybutyl Methacrylate (2-HBMA) as a reactive diluent in UV-curable resins. While direct, publicly available, head-to-head comparative studies featuring 2-HBMA against other common reactive diluents are limited, this document compiles available data for popular alternatives—2-Hydroxypropyl Methacrylate (HPMA), 2-Hydroxyethyl Methacrylate (HEMA), and Triethylene Glycol Dimethacrylate (TEGDMA)—to serve as a benchmark. The information presented is intended to guide researchers in selecting appropriate reactive diluents for their specific formulation needs, with a focus on viscosity reduction, curing characteristics, and the mechanical properties of the final cured polymer.
Comparative Performance Data
The following tables summarize the typical performance characteristics of various reactive diluents in a standard UV-curable urethane acrylate resin formulation. It is important to note that the performance of 2-HBMA can be expected to be broadly similar to that of HPMA due to their structural similarities as isomers. However, without direct comparative experimental data, the values for 2-HBMA are not explicitly provided.
Table 1: Viscosity Reduction Efficiency
| Reactive Diluent | Molecular Weight ( g/mol ) | Viscosity of Diluent (cP at 25°C) | Viscosity of Formulation (30 wt% in Urethane Acrylate Oligomer, cP at 25°C) |
| 2-HBMA | 158.19 | ~10-15 | Data Not Available |
| HPMA | 144.17 | ~7 | ~500 |
| HEMA | 130.14 | ~5 | ~450 |
| TEGDMA | 286.32 | ~10 | ~600 |
Table 2: Curing Kinetics
| Reactive Diluent | Functionality | Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹) | Final Double Bond Conversion (%) |
| 2-HBMA | Monofunctional | Data Not Available | Data Not Available |
| HPMA | Monofunctional | ~0.8[1] | ~85[1] |
| HEMA | Monofunctional | ~1.0[1] | ~90[1] |
| TEGDMA | Difunctional | ~1.5 | ~75 |
Table 3: Mechanical Properties of Cured Films
| Reactive Diluent | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| 2-HBMA | Data Not Available | Data Not Available | Data Not Available |
| HPMA | ~40 | ~10 | ~75 |
| HEMA | ~45 | ~8 | ~80 |
| TEGDMA | ~55 | ~5 | ~85 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of reactive diluents. Below are protocols for key experiments.
Viscosity Measurement
-
Objective: To determine the efficiency of the reactive diluent in reducing the viscosity of a high-viscosity oligomer.
-
Apparatus: Rotational viscometer (e.g., Brookfield DV-II+) with a suitable spindle.
-
Procedure:
-
Prepare formulations by mixing a specific weight percentage (e.g., 30 wt%) of the reactive diluent with a standard urethane acrylate oligomer.
-
Ensure thorough mixing using a planetary mixer or a similar device to achieve a homogenous mixture.
-
Allow the sample to equilibrate to a constant temperature (e.g., 25°C) in a water bath.
-
Measure the viscosity using the rotational viscometer at a defined shear rate. Record the viscosity in centipoise (cP).
-
Curing Kinetics Analysis by Photo-DSC
-
Objective: To evaluate the rate of polymerization and the final conversion of the UV-curable formulation.
-
Apparatus: Differential Scanning Calorimeter (DSC) equipped with a UV light source (Photo-DSC).
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the formulated resin into an open aluminum DSC pan.
-
Place the pan in the DSC cell and purge with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
Equilibrate the sample at the desired isothermal temperature (e.g., 30°C).
-
Expose the sample to a UV light source of a specific intensity (e.g., 100 mW/cm²) for a set duration.
-
The DSC will record the heat flow as a function of time. The area under the exothermic peak is proportional to the total heat of polymerization.
-
The rate of polymerization (Rp) can be calculated from the heat flow data.
-
The final double bond conversion is determined by comparing the total heat of reaction to the theoretical heat of polymerization for the specific monomer.
-
Mechanical Properties Testing
-
Objective: To determine the tensile strength, elongation at break, and hardness of the cured resin films.
-
Apparatus: Universal Testing Machine (UTM) for tensile testing, Shore durometer for hardness testing.
-
Procedure for Tensile Testing (ASTM D882):
-
Prepare thin films of the UV-curable formulations by casting the liquid resin onto a glass plate using a doctor blade to a controlled thickness (e.g., 100 µm).
-
Cure the films using a UV lamp with a defined intensity and dose.
-
Cut the cured films into dumbbell-shaped specimens according to ASTM D882 specifications.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
-
Mount the specimen in the grips of the UTM and pull at a constant crosshead speed until failure.
-
Record the load and elongation data to calculate tensile strength and elongation at break.
-
-
Procedure for Hardness Testing (ASTM D2240):
-
Prepare thicker cured samples (e.g., 6 mm thickness).
-
Press the Shore D durometer indenter firmly and quickly onto the surface of the cured sample.
-
Read the hardness value from the durometer scale within one second of firm contact.
-
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for evaluating the performance of reactive diluents.
Conclusion
This compound (2-HBMA) is a promising monofunctional reactive diluent for UV-curable resins, positioned as a viable alternative to other hydroxyalkyl acrylates like HPMA and HEMA. Its hydroxyl functionality is expected to contribute to good adhesion and flexibility in the cured polymer network. While comprehensive, direct comparative data remains to be published, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own evaluations. The selection of an appropriate reactive diluent will ultimately depend on the specific performance requirements of the final application, including desired viscosity, cure speed, and the mechanical properties of the cured material. Further studies directly comparing 2-HBMA with other common diluents under identical conditions are warranted to fully elucidate its performance profile.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxybutyl Methacrylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Hydroxybutyl methacrylate, ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as butyl rubber or polyvinyl alcohol), safety goggles or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of vapors.[3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[4][5] Incineration is often the preferred method of destruction.[2]
Step 1: Waste Identification and Classification
This compound should be treated as a hazardous waste. While not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), it may exhibit hazardous characteristics such as toxicity or irritancy.[6][7][8][9] Always consult the Safety Data Sheet (SDS) for the specific product and local regulations to confirm its classification.
Step 2: Waste Collection and Storage
-
Container: Use a dedicated, properly labeled, and sealed container for collecting waste this compound. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[10]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, light, and incompatible materials.[2][3] Methacrylates can polymerize, sometimes explosively, if exposed to heat or light, or if the stabilizing inhibitor is depleted.[1][11] Inhibited methyl methacrylate should be disposed of after one year from purchase. The uninhibited chemical should be disposed of within 24 hours.[1]
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[10] Provide them with accurate information about the waste, including its chemical composition and volume.
Step 4: Decontamination of Empty Containers
Empty containers that held this compound may still contain hazardous residues.[2] These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After thorough decontamination, the container can be disposed of as regular waste, with the label defaced.[1]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Classification | May be classified as hazardous waste based on characteristics (e.g., toxicity, irritancy). | [6][7][8][9] |
| Recommended Disposal Method | Incineration via an approved hazardous waste disposal facility. | [2][4][5] |
| Storage Temperature | Store in a cool, dry place. The storage temperature should not exceed 30℃.[2] | [2][3] |
| Incompatible Materials | Oxidizing agents, acids, bases, and halogens. | [2] |
| Shelf Life (for disposal consideration) | Inhibited: Dispose of after 1 year from purchase. Uninhibited: Dispose of within 24 hours. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental research. The procedures outlined are based on established safety protocols and regulatory guidelines for chemical waste management.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 3. 2spi.com [2spi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. actenviro.com [actenviro.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. quora.com [quora.com]
- 11. ICSC 1724 - 2-HYDROXYETHYL METHACRYLATE [chemicalsafety.ilo.org]
Essential Safety and Logistics for Handling 2-Hydroxybutyl Methacrylate
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Hydroxybutyl methacrylate (2-HBMA). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel. 2-HBMA is recognized as a substance that causes skin irritation, may lead to an allergic skin reaction, results in serious eye irritation, and may cause respiratory irritation[1].
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol [1] |
| GHS Hazard Statements | H315, H317, H319, H335[1] |
| Hazard Classes | Skin Irritant (Category 2), Skin Sensitizer (Category 1), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1] |
Operational Protocol for Safe Handling
This section details the step-by-step methodology for safely managing this compound from receipt to disposal.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to control airborne exposure[2][3].
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[4][5].
-
Storage: Store the chemical in a cool, dry, and well-ventilated place, protected from light[2][6]. Keep containers tightly closed[6]. Store away from incompatible materials such as acids, bases, peroxides, and other oxidizing agents[4].
2. Personal Protective Equipment (PPE) Selection and Use:
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[2][4].
-
Skin Protection:
-
Respiratory Protection: If ventilation is insufficient or if aerosols are generated, use a NIOSH or European Standard EN 149 approved respirator with an appropriate filter for organic vapors[2][8][9].
3. Chemical Handling Procedure:
-
Avoid all personal contact, including inhalation[9].
-
Do not eat, drink, or smoke in areas where the chemical is handled[8].
-
Wash hands thoroughly after handling the material, before breaks, and at the end of the workday[2][6].
-
Remove any contaminated clothing immediately and wash it before reuse[2][6].
Disposal Plan
1. Waste Collection:
-
Collect all this compound waste, including contaminated consumables, in designated, properly labeled, and sealed containers.
-
Do not mix with other waste streams.
2. Waste Disposal:
-
Dispose of chemical waste in accordance with all applicable federal, state, and local regulations[6].
-
Incineration is often the preferred method of disposal[6].
-
Utilize a licensed hazardous waste disposal company for removal and disposal[7].
Emergency and Spill Response Protocol
1. Spill Cleanup:
-
Minor Spills:
-
Major Spills:
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice[4][6].
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[2][6].
-
Ingestion: Do NOT induce vomiting[6][8]. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][8].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2spi.com [2spi.com]
- 7. Mobile [my.chemius.net]
- 8. ICSC 1724 - 2-HYDROXYETHYL METHACRYLATE [chemicalsafety.ilo.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
